molecular formula C9H11NO2 B089708 Ethyl phenylcarbamate CAS No. 101-99-5

Ethyl phenylcarbamate

Cat. No.: B089708
CAS No.: 101-99-5
M. Wt: 165.19 g/mol
InChI Key: LBKPGNUOUPTQKA-UHFFFAOYSA-N
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Description

Ethyl phenylcarbamate, also known as phenylurethane, is a carbamate ester with the chemical formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is a white solid and exhibits limited solubility in water but is soluble in organic solvents such as ethanol, acetone, and benzene . Its solubility is influenced by solvent polarity and temperature . Historically, this compound has been identified as a valuable agent in scientific research. A significant area of study has been its role in plant biology, where it has been used as a plant growth regulator . Seminal research demonstrated its ability to inhibit the growth of apical meristems in plants, and its mitotic effects have been a subject of scientific inquiry . Beyond its applications in plant science, this compound serves as an important chemical intermediate in organic synthesis . It can be synthesized through the reaction of phenyl isocyanate with ethyl alcohol . Researchers also utilize related compounds, such as steroidal carbamates, to develop new molecules with plant-growth-promoting activity . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl N-phenylcarbamate
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InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)
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InChI Key

LBKPGNUOUPTQKA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)NC1=CC=CC=C1
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Molecular Formula

C9H11NO2
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DSSTOX Substance ID

DTXSID0059243
Record name Carbamic acid, phenyl-, ethyl ester
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Molecular Weight

165.19 g/mol
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Physical Description

White solid; [Merck Index]
Record name Ethyl N-phenylcarbamate
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Boiling Point

238 °C
Record name ETHYL N-PHENYLCARBAMATE
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Solubility

Slightly soluble in water; freely sol in alcohol, ether, Insoluble in cold water; soluble in alcohol, ether, and boiling water., Soluble in benzene, In water, 845 mg/L at 25 °C /Estimated/
Record name ETHYL N-PHENYLCARBAMATE
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Density

1.1064 at 20 °C/4 °C
Record name ETHYL N-PHENYLCARBAMATE
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Vapor Pressure

0.02 [mmHg], 0.027 mm Hg at 25 °C /Estimated/
Record name Ethyl N-phenylcarbamate
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Color/Form

White acicular crystals, White needles from water; plates from dilute alcohol

CAS No.

101-99-5
Record name Ethyl N-phenylcarbamate
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Record name Ethyl N-phenylcarbamate
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Record name N-Phenylurethane
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Record name ETHYL N-PHENYLCARBAMATE
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Melting Point

52-53 °C
Record name ETHYL N-PHENYLCARBAMATE
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Foundational & Exploratory

synthesis of ethyl N-phenylcarbamate from aniline and ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores various synthetic routes for the production of ethyl N-phenylcarbamate, a key intermediate in the pharmaceutical and agrochemical industries. The document provides a comparative analysis of different methodologies, including traditional and modern "green" approaches, with a focus on experimental protocols, reaction conditions, and quantitative data.

Oxidative Carbonylation of Aniline

The oxidative carbonylation of aniline represents a prominent phosgene-free route to ethyl N-phenylcarbamate. This method involves the reaction of aniline with carbon monoxide and ethanol in the presence of a catalyst and an oxidant. Palladium-based catalysts are commonly employed for this transformation.

Experimental Protocol:

A typical experimental setup involves charging a stainless-steel autoclave with the catalyst, aniline, ethanol, a solvent such as toluene, and any co-catalysts or promoters. The reactor is then pressurized with carbon monoxide and an oxidant, typically oxygen. The reaction is conducted at elevated temperatures and pressures for a specified duration. Post-reaction, the mixture is cooled, depressurized, and the product is isolated and purified, often by gas chromatography.[1][2]

One specific protocol involves feeding a 100 ml stainless autoclave with a palladium catalyst (61.9 mg, 0.020 mmol as Pd), aniline (0.931 g, 0.010 mol), nitrobenzene (1.23 g, 0.010 mol) as an oxidant, ethanol (4.61 g, 0.10 mol), toluene (10.6 g, 0.11 mol), and a 35% hydrochloric acid aqueous solution (0.071 g). The autoclave is then pressurized with CO gas to 28 Kg/cm² and heated to 190°C for 3 hours. This procedure resulted in a 90% yield of ethyl N-phenylcarbamate.[1]

Quantitative Data for Oxidative Carbonylation:
CatalystCo-catalyst/PromoterOxidantTemperature (°C)Pressure (atm)Time (h)Aniline Conversion (%)Ethyl N-Phenylcarbamate Selectivity (%)Yield (%)Reference
5% Pd/CKIOxygen120795~10095-[3]
5% Rh/CKIOxygen120795---[3]
Pd catalyst35% HClNitrobenzene190~28 (CO)390-90[1]
[PdCl₂(dppf)]FeCl₃/LiBrOxygen120~50 (Total)----[2]

Note: The yield was not explicitly stated in all cited sources, but high conversion and selectivity are indicative of high yield.

Reaction Pathway:

Oxidative_Carbonylation Aniline Aniline Intermediate [Pd-Complex Intermediate] Aniline->Intermediate Ethanol Ethanol Ethanol->Intermediate CO Carbon Monoxide CO->Intermediate Catalyst Pd Catalyst Catalyst->Intermediate Product Ethyl N-Phenylcarbamate Catalyst->Product Oxidant Oxidant (O₂ or Nitrobenzene) Oxidant->Intermediate Regenerates Catalyst Intermediate->Product Ethyl_Chloroformate_Reaction Aniline Aniline Intermediate Tetrahedral Intermediate Aniline->Intermediate EthylChloroformate Ethyl Chloroformate EthylChloroformate->Intermediate Base Base (e.g., Triethylamine) Base->Intermediate Product Ethyl N-Phenylcarbamate Intermediate->Product Byproduct Base-HCl Salt Intermediate->Byproduct Diethyl_Carbonate_Reaction Aniline Aniline Intermediate Tetrahedral Intermediate Aniline->Intermediate DiethylCarbonate Diethyl Carbonate DiethylCarbonate->Intermediate Catalyst Catalyst Catalyst->Intermediate Product Ethyl N-Phenylcarbamate Intermediate->Product Byproduct Ethanol Intermediate->Byproduct Urea_Synthesis_Workflow cluster_0 Step 1: Phenylurea Formation cluster_1 Step 2: Carbamate Formation Aniline1 Aniline Phenylurea Phenylurea Aniline1->Phenylurea Urea Urea Urea->Phenylurea Ammonia Ammonia Phenylurea->Ammonia Byproduct Phenylurea2 Phenylurea Product Ethyl N-Phenylcarbamate Phenylurea2->Product Ethanol Ethanol Ethanol->Product Aniline2 Aniline Product->Aniline2 Byproduct CO2_Synthesis_Workflow Aniline Aniline CarbamicAcid Phenylcarbamic Acid Aniline->CarbamicAcid CO2 Carbon Dioxide CO2->CarbamicAcid Ethanol Ethanol ActivatedEthanol Activated Ethanol Ethanol->ActivatedEthanol Base Base Base->CarbamicAcid Base->ActivatedEthanol Product Ethyl N-Phenylcarbamate CarbamicAcid->Product ActivatedEthanol->Product Water Water Product->Water Byproduct

References

physical and chemical properties of ethyl phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of ethyl phenylcarbamate. The information is compiled to support research, development, and application of this compound in various scientific fields.

Physicochemical Properties

This compound is a white crystalline solid with an aromatic odor.[1][2] It is recognized by several synonyms, including ethyl carbanilate, phenylurethane, and N-(ethoxycarbonyl)aniline.[1][2][3][4][5]

Identification and General Properties
PropertyValueReference
CAS Number 101-99-5[1]
Molecular Formula C9H11NO2[1]
Molecular Weight 165.19 g/mol [2][6]
Appearance White acicular crystals or white solid[1][2]
Odor Aromatic odor[1][2]
Taste Clove-like taste[1][2]
Quantitative Physical and Chemical Data
PropertyValueConditionsReference
Melting Point 52-53 °C[1][2]
Boiling Point 238 °C(Slight decomposition)[1][2]
Density 1.1064 g/cm³at 20 °C[1][2]
Water Solubility 845 mg/L (estimated)at 25 °C[1]
Solubility Insoluble in cold water; soluble in alcohol, ether, and boiling water.[6]
Vapor Pressure 0.027 mm Hg (estimated)at 25 °C[1]
logP (Octanol/Water Partition Coefficient) 2.30[2]
Refractive Index 1.5375[1]
Henry's Law Constant 2.9 x 10⁻⁸ atm-cu m/mole (estimated)at 25 °C[1][2]
Flash Point 237 °C[1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypePeak InformationReference
UV Absorption (in Alcohol) Maximum absorption at 235.5 nm (log ε=4.23) and 274 nm (log ε=2.93)[2]
¹H NMR Spectra available from Sadtler Research Laboratories and NMRShiftDB[6]
IR Spectra available from the Coblentz Society Spectral Collection[6]
Mass Spectrometry (GC-MS) Available spectra from various databases, with major peaks often observed at m/z 93, 165, 106, 29, and 65.[2][6]

Experimental Protocols

Synthesis of this compound

Several methods are available for the synthesis of this compound.

Method 1: Reaction of Phenyl Isocyanate with Ethanol

This method is a common laboratory preparation.

  • Reactants : Phenyl isocyanate and ethanol.

  • Procedure : Phenyl isocyanate is reacted with a molar excess of ethanol. The reaction is typically carried out in a suitable solvent like tetrahydrofuran (THF). The mixture is stirred at a controlled temperature (e.g., 40-45°C) for several hours.[7]

  • Work-up : After the reaction is complete (monitored by TLC), the reaction is quenched, typically with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent such as diethyl ether. The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is evaporated.[7]

  • Purification : The crude product is purified by column chromatography or recrystallization to yield pure this compound.[7]

Method 2: Reaction of Aniline with Ethyl Chloroformate

This method involves the acylation of aniline.

  • Reactants : Aniline, ethyl chloroformate, and a base (e.g., triethylamine).

  • Procedure : Aniline is dissolved in a dry solvent such as toluene or benzene. The solution is cooled, and ethyl chloroformate is added dropwise with constant stirring. A base is used to neutralize the hydrochloric acid formed during the reaction.[8]

  • Work-up : The reaction mixture is typically stirred for several hours at room temperature. Water is then added to dissolve the amine hydrochloride salt. The organic layer is separated, washed with water, and dried.

  • Purification : The solvent is removed under reduced pressure, and the resulting residue is purified by distillation or recrystallization.[8]

Method 3: Catalytic Carbonylation

A more industrial approach involves catalytic carbonylation.

  • Reactants : Aniline, nitrobenzene, ethanol, and carbon monoxide.

  • Catalyst : A palladium-based catalyst.

  • Procedure : The reactants and catalyst are charged into a high-pressure autoclave. Carbon monoxide is introduced, and the reaction is carried out at elevated temperature (e.g., 190°C) and pressure for several hours.[9]

  • Analysis : The reaction product is analyzed by gas chromatography to determine the yield of ethyl N-phenylcarbamate.[9]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • Column : A reverse-phase column, such as Newcrom R1, can be used.

  • Mobile Phase : A mixture of acetonitrile (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).

  • Detection : UV or Mass Spectrometry (MS).

  • Application : This method is suitable for purity analysis, impurity isolation, and pharmacokinetic studies.[10]

Chemical Reactivity and Stability

  • Decomposition : this compound exhibits slight decomposition at its boiling point.[1][2] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[6]

  • Hydrolysis : It is relatively stable and is scarcely attacked by boiling for a short time with hydrochloric acid or sodium hydroxide.[1][2] Phenylcarbamates are generally very stable in acidic aqueous media and relatively stable in dilute basic aqueous media.[11] However, deprotection to the corresponding amine can be achieved in a strong basic medium.[11]

  • Atmospheric Fate : In the atmosphere, vapor-phase ethyl N-phenylcarbamate is expected to be degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 2.7 hours.[6]

Biological Activity and Signaling Pathways

Carbamates are a broad class of compounds with diverse biological activities, including use as pesticides and pharmaceuticals.[12][13] They are known to act as neurotoxins by inhibiting acetylcholinesterase.[13]

Interaction with Nrf2 Signaling Pathway

Recent studies have indicated that carbamate compounds can modulate the Nrf2 signaling pathway, which is a key regulator of cellular defense against oxidative stress.[14] Exposure to certain carbamates can lead to oxidative stress and disrupt cellular redox balance.[14] For instance, ethyl carbamate has been shown to reduce cell viability and inhibit the Nrf2 signaling pathway in liver cells, leading to liver dysfunction and oxidative stress in animal models.[14] While this data is for the parent compound ethyl carbamate, it suggests a potential mechanism of action for related structures like this compound that warrants further investigation.

Visualizations

Synthesis Workflow: Aniline and Ethyl Chloroformate

G cluster_reactants Reactants cluster_process Process Aniline Aniline Reaction Reaction in Dry Toluene Aniline->Reaction EtCF Ethyl Chloroformate EtCF->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Stir at RT Purification Purification (Distillation or Recrystallization) Workup->Purification Byproduct Base·HCl Salt Workup->Byproduct Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Reactivity and Stability Relationships

G cluster_conditions Conditions cluster_outcomes Outcomes EPC This compound Heat High Heat (≥ 238°C) EPC->Heat StrongBase Strong Base (e.g., conc. NaOH, heat) EPC->StrongBase MildAcidBase Mild Acid/Base (boiling, short time) EPC->MildAcidBase Atmosphere Atmosphere (Hydroxyl Radicals) EPC->Atmosphere Decomposition Decomposition (Toxic NOx fumes) Heat->Decomposition Hydrolysis Hydrolysis (Aniline + EtOH + CO2) StrongBase->Hydrolysis Stable Stable MildAcidBase->Stable Degradation Atmospheric Degradation Atmosphere->Degradation

Caption: Reactivity of this compound under various conditions.

Nrf2 Signaling Pathway and Carbamate Interaction

G cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Normal Conditions Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release ARE Antioxidant Response Element (ARE) Genes Antioxidant Genes (e.g., GPX, GSH) ARE->Genes Activation Nrf2_free->ARE Translocation Carbamates Carbamate-induced Oxidative Stress Carbamates->Keap1_Nrf2 Inhibits/ Disrupts

Caption: Potential interaction of carbamates with the Nrf2-ARE pathway.

References

An In-depth Technical Guide on the Mechanism of Action of Ethyl Phenylcarbamate in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl phenylcarbamate (EPC) and its derivatives represent a versatile class of compounds with distinct mechanisms of action across different biological systems. Primarily recognized for its herbicidal properties, EPC disrupts microtubule organization in plant cells, not by direct depolymerization, but by affecting the integrity of microtubule-organizing centers (MTOCs), leading to mitotic failure. In parallel, novel EPC derivatives have been developed as potent antimicrobial agents. These compounds selectively inhibit key bacterial enzymes, such as biotin carboxylase, a critical component of the fatty acid synthesis pathway, presenting a promising avenue for new antibiotic development. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the core molecular pathways and experimental workflows.

Herbicidal Mechanism of Action: Disruption of Microtubule Organization

The primary mechanism of action of this compound and related compounds (e.g., isopropyl N-phenylcarbamate, IPC) in plants is the disruption of the microtubule cytoskeleton, which is essential for cell division and morphogenesis.

Core Mechanism: Damage to Microtubule-Organizing Centers (MTOCs)

Contrary to many microtubule-targeting herbicides that cause depolymerization, EPC's herbicidal activity stems from its effect on the MTOCs. In plant cells, these structures are critical for organizing the mitotic spindle during cell division.

Experimental evidence shows that treatment with N-phenylcarbamates leads to:

  • MTOC Fragmentation: The primary organizing centers at the spindle poles are damaged and fragment.[1][2]

  • Spindle Pole Splitting: This fragmentation results in the formation of multipolar or abnormal mitotic spindles.[1]

  • Inhibition of Cell Division: The resulting defective spindle apparatus prevents proper chromosome segregation, arresting mitosis and leading to cell death.

It is important to note that EPC does not appear to depolymerize existing microtubules directly but rather sequesters tubulin heterodimers, preventing their assembly into new structures.[3] This action is particularly detrimental during the dynamic reorganization of microtubules required for mitosis.

Quantitative Data: Herbicidal Activity
CompoundOrganism/Cell LineEffective ConcentrationObserved Effect
Isopropyl N-phenylcarbamate (IPC)Nicotiana sylvestris cell lines30 µMMTOC damage, abnormal spindle formation.[1][2]
Ethyl N-phenylcarbamate (EPC)Saccharomyces cerevisiae2.5 mMInhibition of bud initiation, induction of meiosis.[4]
Signaling Pathway: EPC-Induced Mitotic Disruption

The following diagram illustrates the proposed pathway for EPC's herbicidal action.

G cluster_0 EPC This compound (EPC) Tubulin Tubulin Heterodimers EPC->Tubulin Sequesters MTOC Microtubule-Organizing Center (MTOC) EPC->MTOC Damages Spindle Bipolar Mitotic Spindle Tubulin->Spindle required for assembly MTOC->Spindle organizes Fragmentation MTOC Fragmentation & Spindle Pole Splitting MTOC->Fragmentation Arrest Mitotic Arrest & Cell Death Fragmentation->Arrest leads to G start Plant Material (e.g., Root Tips) fix 1. Fixation (Paraformaldehyde) start->fix digest 2. Cell Wall Digestion (Cellulase/Pectolyase) fix->digest perm 3. Permeabilization (Triton X-100) digest->perm block 4. Blocking (BSA) perm->block primary_ab 5. Primary Antibody (Anti-α-tubulin) block->primary_ab secondary_ab 6. Secondary Antibody (Fluorescently-labeled) primary_ab->secondary_ab mount 7. Mounting (Anti-fade medium) secondary_ab->mount end Confocal Microscopy mount->end G cluster_path BC_free Biotin Carboxylase (Free Enzyme) BC_ATP BC-ATP Complex BC_free->BC_ATP + ATP ATP ATP ADP_Pi ADP + Pi BC_ADP BC-ADP Complex BC_ATP->BC_ADP - Pi BC_ADP->BC_free - ADP BC_ADP_SABA1 BC-ADP-SABA1 (INACTIVE COMPLEX) BC_ADP->BC_ADP_SABA1 + SABA1 Biotin Biotin Biotin->BC_ADP Binds SABA1 SABA1 (EPC Derivative) Reaction_Blocked Biotin Binding Blocked G cluster_0 Primary Reaction cluster_1 Coupling Reaction 1 cluster_2 Coupling Reaction 2 (Reporter) BC Biotin Carboxylase (BC) ADP ADP BC->ADP ATP ATP + Biotin ATP->BC PK Pyruvate Kinase (PK) ADP->PK PEP PEP PEP->PK Pyruvate Pyruvate PK->Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH NADH NADH (Absorbs at 340nm) NADH->LDH NAD NAD+ (No absorbance at 340nm) LDH->NAD Measure Measure Decrease in Absorbance at 340nm NAD->Measure

References

spectroscopic data analysis of ethyl phenylcarbamate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for ethyl phenylcarbamate, a compound of interest in various chemical and pharmaceutical research fields. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.40 - 7.25m2HAr-H (ortho)
7.20 - 7.00m3HAr-H (meta, para) & NH
4.20q2HO-CH₂-CH₃
1.25t3HO-CH₂-CH₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmCarbon TypeAssignment
154.0C=OCarbonyl Carbon
138.5CAromatic C (ipso)
129.0CHAromatic CH (ortho/meta)
123.5CHAromatic CH (para)
118.8CHAromatic CH (ortho/meta)
61.0CH₂O-CH₂-CH₃
14.5CH₃O-CH₂-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3310Strong, SharpN-H Stretch
3100 - 3000MediumAromatic C-H Stretch
2980 - 2850MediumAliphatic C-H Stretch
1730StrongC=O Stretch (Ester)
1600, 1490MediumAromatic C=C Bending
1220StrongC-O Stretch
750, 690StrongAromatic C-H Bending (out-of-plane)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
16545[M]⁺ (Molecular Ion)
12010[M - OCH₂CH₃]⁺
93100[C₆H₅NH₂]⁺ (Aniline)
7720[C₆H₅]⁺ (Phenyl)
6515[C₅H₅]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • Cap the tube and gently agitate until the sample is fully dissolved.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

  • For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.

  • Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (TMS at 0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method): [1]

  • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as dichloromethane or acetone.[1]

  • Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[1]

Data Acquisition (FT-IR):

  • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the clean, empty sample compartment.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[2]

  • This bombardment causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.[2]

Mass Analysis and Detection:

  • The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The separated ions are detected, and their abundance is recorded.

  • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic data analysis and the fragmentation pathway of this compound in mass spectrometry.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Structural Elucidation Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Deposit on Salt Plate Sample->IR_Prep MS_Prep Introduce to MS Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (EI) MS_Prep->MS_Acq NMR_Data 1H & 13C NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z Values) MS_Acq->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

Mass_Spec_Fragmentation mol_ion [C₆H₅NHCOOCH₂CH₃]⁺ m/z = 165 frag1 [C₆H₅NH₂]⁺ m/z = 93 (Base Peak) mol_ion->frag1 - COOCH₂CH₃ + H frag2 [C₆H₅NHCO]⁺ m/z = 120 mol_ion->frag2 - OCH₂CH₃ frag3 [C₆H₅]⁺ m/z = 77 frag1->frag3 - NH₂ frag4 [C₅H₅]⁺ m/z = 65 frag3->frag4 - C₂H₂

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

References

CAS number and molecular structure of ethyl N-phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl N-Phenylcarbamate

Ethyl N-phenylcarbamate, also known as phenylurethane, is an organic compound with significant applications as a chemical intermediate and a plant growth regulator.[1] Its carbamate structure is a key feature in many therapeutic agents, making it a compound of interest for researchers in medicinal chemistry and drug development.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and potential applications.

Core Identification and Molecular Structure
  • CAS Number: 101-99-5[1][4]

  • Molecular Formula: C₉H₁₁NO₂[1][4]

  • Molecular Weight: 165.19 g/mol [4][5]

  • IUPAC Name: ethyl N-phenylcarbamate[5]

  • Synonyms: Phenylurethane, Ethyl carbanilate, N-(Ethoxycarbonyl)aniline[1][5][6]

  • Canonical SMILES: CCOC(=O)NC1=CC=CC=C1[4][5]

  • InChIKey: LBKPGNUOUPTQKA-UHFFFAOYSA-N[5][7]

Molecular Structure: Chemical structure of ethyl N-phenylcarbamate

Physicochemical Properties

The quantitative physicochemical data for ethyl N-phenylcarbamate are summarized in the table below, providing a basis for its handling, formulation, and analysis.

PropertyValueReference(s)
Physical Description White acicular crystals or solid.[5][6][5][6]
Melting Point 47-53 °C[4][5][6]
Boiling Point 237-238 °C[4][5][6]
Density 1.1064 - 1.136 g/cm³ at 20 °C[4][5][6]
Water Solubility Practically insoluble; 845 mg/L at 25 °C (Estimated).[4][6][4][6]
Solubility Soluble in alcohol, ether, and boiling water.[5][5]
Vapor Pressure 0.021 - 0.0434 mmHg at 25 °C[1][4][6]
LogP (Octanol-Water) 2.3 - 2.328[4][5]
Flash Point 79.2 °C[4]
Refractive Index 1.5375[4][6]
Henry's Law Constant 2.9 x 10⁻⁸ atm-cu m/mole at 25 °C (Estimated).[5][6][5][6]

Experimental Protocols

The synthesis of ethyl N-phenylcarbamate can be achieved through various chemical routes. Below are detailed methodologies for key synthesis experiments.

Protocol 1: Synthesis from Aniline and Carbon Monoxide

This protocol describes a high-yield synthesis via the carbonylation of aniline in the presence of ethanol and nitrobenzene.

Workflow Diagram:

Synthesis_Workflow_1 cluster_reactants Reactants & Reagents cluster_process Process cluster_conditions Conditions Aniline Aniline (0.010 mol) Autoclave Charge Autoclave Aniline->Autoclave Ethanol Ethanol (0.10 mol) Ethanol->Autoclave Nitrobenzene Nitrobenzene (0.010 mol) Nitrobenzene->Autoclave CO Carbon Monoxide Pressurize Pressurize with CO (28 Kg/cm²) CO->Pressurize Catalyst Pd Catalyst (0.020 mmol) Catalyst->Autoclave HCl 35% HCl HCl->Autoclave Autoclave->Pressurize React Heat & React Pressurize->React Cool Cool to Room Temp React->Cool Analyze Analyze Product (Gas Chromatography) Cool->Analyze Product Ethyl N-phenylcarbamate (90% Yield) Analyze->Product Temp 190 °C Temp->React Time 3 hours Time->React

Caption: Synthesis workflow for Ethyl N-phenylcarbamate.

Methodology:

  • A 100 ml stainless steel autoclave is charged with the palladium catalyst (61.9 mg, 0.020 mmol), aniline (0.931 g, 0.010 mol), nitrobenzene (1.23 g, 0.010 mol), ethanol (4.61 g, 0.10 mol), toluene (10.6 g), and 35% hydrochloric acid (0.071 g).[8]

  • The system is pressurized with carbon monoxide (CO) gas up to 28 Kg/cm² at room temperature without prior air purging.[8]

  • The reaction mixture is heated to 190 °C and maintained for 3 hours.[8]

  • After the reaction period, the autoclave is cooled to room temperature, and the internal pressure is returned to atmospheric pressure.[8]

  • The reaction product is analyzed by gas chromatography, yielding ethyl N-phenylcarbamate at a 90% yield.[8]

Protocol 2: Synthesis from Diphenyl Urea and Ethyl Carbamate

This method involves the reaction of N,N'-diphenyl urea with ethyl carbamate in ethanol under pressure.

Methodology:

  • A pressure apparatus is charged with 637 g of N,N'-diphenyl urea, 267 g of ethyl carbamate, and 1880 g of approximately 96% ethanol.[9]

  • The mixture is heated to 200 °C for 8.5 hours. Ammonia gas produced during the reaction is continuously removed.[9]

  • After cooling and venting the apparatus, the reaction mixture is removed and filtered.[9]

  • The filtrate is subjected to fractional distillation. Excess ethanol is first distilled off at atmospheric pressure.[9]

  • The remaining mixture is then distilled at 0.2 mbar to yield 766 g (77.3% of theoretical yield) of N-phenyl carbamic acid ethyl ester, which solidifies upon cooling.[9]

Protocol 3: Synthesis from Phenylisocyanate

This protocol utilizes a Reformatzky reagent (ethyl zinc bromide acetate) to react with phenylisocyanate.

Methodology:

  • Preparation of Reformatzky Reagent: Zinc powder (0.50 g, 7.69 mmol) and tetrahydrofuran (THF, 5 mL) are added to a 50 mL two-neck flask. 1,2-dibromoethane (0.01 mL) is added, and the mixture is heated to a gentle boil, then cooled to room temperature. Trimethylchlorosilane (0.01 mL) is added, and the mixture is stirred for 15 minutes. Ethyl bromoacetate (1.26 g, 7.57 mmol) is added, and the reaction proceeds at 45°C for 10 hours under a nitrogen atmosphere to produce the reagent.[10]

  • Synthesis of Ethyl Phenylcarbamate: Phenylisocyanate (0.30 g, 2.48 mmol) and THF (5 mL) are added to a separate 50 mL flask. The prepared Reformatzky reagent (2.48 mmol) is added slowly.[10]

  • The reaction is maintained at 40 °C for 8 hours under nitrogen protection. The disappearance of raw material is monitored by Thin Layer Chromatography (TLC).[10]

  • The reaction is quenched with a saturated ammonium chloride solution (5 mL). The organic phase is extracted with diethyl ether (3 x 40 mL) and dried over anhydrous sodium sulfate.[10]

  • The final product is purified by column chromatography, yielding a product with over 99% purity and a total yield exceeding 70%.[10]

Applications and Relevance in Drug Development

Ethyl N-phenylcarbamate belongs to the carbamate class of compounds, which are pivotal in medicinal chemistry. Carbamates serve as key structural motifs in numerous approved drugs and are often used as stable surrogates for peptide bonds.[2][3]

Applications_Diagram EPC Ethyl N-phenylcarbamate Carbamates Carbamate Class EPC->Carbamates is a PGR Plant Growth Regulator EPC->PGR used as Intermediate Chemical Intermediate EPC->Intermediate used as Research Research Chemical EPC->Research used as Fungicide Citrus Fungicide EPC->Fungicide used as DrugDesign Drug Design & Medicinal Chemistry Carbamates->DrugDesign is important in Prodrugs Prodrug Development DrugDesign->Prodrugs informs

Caption: Applications and relationships of Ethyl N-phenylcarbamate.

  • Plant Growth Regulator: It has been used as a plant growth regulator and herbicide, often known as EPC.[1][5]

  • Chemical Intermediate: It serves as a building block in the synthesis of more complex molecules in the pharmaceutical and chemical industries.[1]

  • Drug Development: The carbamate moiety is chemically stable and can enhance cell membrane permeability.[2] By modifying the substituents on the nitrogen and oxygen termini, researchers can modulate biological properties, improve stability, and optimize pharmacokinetic profiles.[3] Carbamate derivatives are explored for various therapeutic areas, including as anticonvulsants and in the design of prodrugs to improve the delivery and efficacy of active pharmaceutical ingredients.[3]

References

An In-depth Technical Guide to the Solubility of Ethyl Phenylcarbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of ethyl phenylcarbamate in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for researchers to determine solubility in their specific solvent systems. The information is presented to empower scientists and drug development professionals to conduct their own precise solubility assessments.

Introduction to this compound

This compound (CAS No. 101-99-5), also known as phenylurethane, is an organic compound with the chemical formula C₉H₁₁NO₂. It presents as a white crystalline solid with an aromatic odor.[1] Understanding its solubility in various organic solvents is crucial for a wide range of applications, including chemical synthesis, formulation development, and purification processes.

Qualitative and Estimated Quantitative Solubility Data

Table 1: Summary of Available Solubility Data for this compound

SolventCAS NumberSolubility DescriptionEstimated Quantitative Value (at 25 °C)
Water7732-18-5Slightly soluble[1][2]845 mg/L[3]
AlcoholsVariousFreely soluble[1][2]Data not available
Ether60-29-7Freely soluble[1][2]Data not available

Note: "Freely soluble" is a qualitative term and does not provide specific quantitative values. Researchers should determine the exact solubility in their specific alcohol or ether solvents using the protocols outlined below.

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in various organic solvents. This protocol is based on the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.[4][5]

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator capable of constant temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Autosampler vials

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • HPLC column suitable for the analysis of aromatic compounds (e.g., C18 column)

3.2. Preparation of Standard Solutions

  • Primary Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a primary stock solution of a high concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution with the same organic solvent. The concentration range of these standards should bracket the expected solubility of this compound.

3.3. Solubility Determination (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of this compound to a series of vials each containing a known volume of the selected organic solvent. An excess is ensured when undissolved solid remains visible.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the solution has reached saturation. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[4]

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into an autosampler vial. This step is critical to remove any undissolved microcrystals.

  • Dilution (if necessary): If the concentration of the saturated solution is expected to be above the highest calibration standard, accurately dilute the filtered sample with the organic solvent.

3.4. Quantification by HPLC

  • Chromatographic Conditions:

    • Mobile Phase: A suitable mobile phase for the analysis of this compound on a C18 column could be a mixture of acetonitrile and water. The exact ratio should be optimized to achieve good peak shape and retention time.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Injection Volume: A standard injection volume is 10 µL.

    • Detection Wavelength: this compound has a UV absorbance maximum that can be used for detection (e.g., around 230-240 nm). The optimal wavelength should be determined using a UV scan of a standard solution.

  • Analysis:

    • Inject the prepared calibration standards into the HPLC system to generate a calibration curve of peak area versus concentration.

    • Inject the filtered (and diluted, if applicable) samples from the solubility experiment.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

    • If the sample was diluted, multiply the measured concentration by the dilution factor to obtain the solubility.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standard Solutions G Generate Calibration Curve A->G B Prepare Solvent Systems C Add Excess this compound to Solvent B->C D Equilibrate in Shaker (Constant Temperature) C->D E Collect and Filter Supernatant D->E F Analyze Samples by HPLC E->F H Determine Solubility F->H G->H

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents remains limited in the public domain, this guide provides a robust and detailed experimental protocol to enable researchers to determine these values accurately. The presented shake-flask method, coupled with HPLC analysis, is a reliable approach for generating the necessary data for research, development, and quality control purposes in the pharmaceutical and chemical industries. By following this guide, professionals can confidently assess the solubility of this compound in their solvents of interest.

References

Thermal Decomposition of Ethyl N-methyl-N-phenylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of ethyl N-methyl-N-phenylcarbamate. The document details the primary decomposition products, the kinetics and mechanism of the reaction, and provides detailed experimental protocols for its study. The thermal degradation of this compound is of significant interest in understanding the stability and degradation pathways of carbamate-containing molecules, which are prevalent in pharmaceuticals and other biologically active compounds.

Introduction

Ethyl N-methyl-N-phenylcarbamate is a tertiary carbamate that serves as a model compound for studying the thermal stability of more complex molecules containing the carbamate functional group. Understanding its decomposition behavior is crucial for predicting the shelf-life, degradation products, and potential toxicities of pharmaceuticals and other materials under various thermal stresses. This guide synthesizes the available scientific literature to provide a detailed technical resource for professionals in drug development and chemical research.

Decomposition Products and Reaction Mechanism

The thermal decomposition of ethyl N-methyl-N-phenylcarbamate in the gas phase occurs at temperatures ranging from 329°C to 380°C.[1] The reaction is a clean, unimolecular process that yields three primary products:

  • N-methylaniline

  • Carbon dioxide (CO₂)

  • Ethylene (C₂H₄)

The decomposition is quantitative and follows first-order kinetics.[1] The reaction is believed to proceed through a six-membered cyclic transition state, analogous to the pyrolysis of acetates and xanthates.[1] This concerted mechanism involves the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, leading to the simultaneous cleavage of the C-O and C-N bonds.

While the primary decomposition pathway is dominant, it is worth noting that other carbamates can exhibit alternative thermal degradation routes. These can include the formation of an isocyanate and an alcohol, or the formation of a carbamic acid and an alkene, with the carbamic acid subsequently decarboxylating to an amine. However, for ethyl N-methyl-N-phenylcarbamate in the specified temperature range, the formation of N-methylaniline, carbon dioxide, and ethylene is the principal observed pathway.[1]

Kinetic Data

The thermal decomposition of ethyl N-methyl-N-phenylcarbamate is a first-order reaction. The rate constant, k, can be described by the Arrhenius equation:[1]

k = A exp(-Ea / RT)

Where:

  • A is the pre-exponential factor (10¹²·⁴⁴ s⁻¹)

  • Ea is the activation energy (45.38 kcal/mol or 190.0 kJ/mol)

  • R is the gas constant (1.987 cal/mol·K or 8.314 J/mol·K)

  • T is the temperature in Kelvin

The following table summarizes the calculated first-order rate constants at various temperatures within the experimental range.

Temperature (°C)Temperature (K)Rate Constant (k) (s⁻¹)
329602.151.05 x 10⁻⁵
340613.152.54 x 10⁻⁵
350623.155.59 x 10⁻⁵
360633.151.19 x 10⁻⁴
370643.152.45 x 10⁻⁴
380653.154.93 x 10⁻⁴

Note: Rate constants were calculated using the Arrhenius equation provided in the primary literature.[1]

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of ethyl N-methyl-N-phenylcarbamate and its subsequent thermal decomposition analysis.

Synthesis and Purification of Ethyl N-methyl-N-phenylcarbamate

A common method for the synthesis of tertiary carbamates like ethyl N-methyl-N-phenylcarbamate involves the reaction of a secondary amine with a chloroformate.

Materials:

  • N-methylaniline

  • Ethyl chloroformate

  • Anhydrous diethyl ether or toluene

  • A tertiary amine base (e.g., triethylamine or pyridine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylaniline and the tertiary amine base in the anhydrous solvent.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add an equimolar amount of ethyl chloroformate dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the amine hydrochloride salt.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure ethyl N-methyl-N-phenylcarbamate.

Thermal Decomposition Analysis

The gas-phase thermal decomposition of ethyl N-methyl-N-phenylcarbamate is typically studied using a static pyrolysis apparatus coupled with a gas chromatography-mass spectrometry (GC-MS) system for product analysis.

Apparatus:

  • A static pyrolysis reactor made of borosilicate glass or quartz, with a known volume, housed in a furnace with precise temperature control.

  • A vacuum line for evacuating the reactor.

  • A sample injection system.

  • A gas sampling valve connected to a GC-MS system.

Procedure:

  • Reactor Seasoning: Before the kinetic runs, the internal surface of the reactor is typically "seasoned" by pyrolyzing a small amount of a compound that deposits a uniform layer of carbon, such as allyl bromide. This minimizes surface-catalyzed side reactions.

  • Sample Introduction: A small, accurately weighed sample of ethyl N-methyl-N-phenylcarbamate is introduced into the evacuated and pre-heated reactor. The sample vaporizes instantly to a known initial pressure.

  • Pyrolysis: The decomposition is allowed to proceed at a constant temperature for a specific duration.

  • Product Analysis: At the end of the reaction time, the reaction mixture is expanded through the gas sampling valve into the GC-MS system.

  • GC-MS Analysis:

    • Gas Chromatography (GC): A suitable capillary column (e.g., DB-5MS) is used to separate the decomposition products. A typical temperature program would start at a low temperature (e.g., 40°C) to resolve the volatile products like ethylene and then ramp up to a higher temperature (e.g., 250°C) to elute the less volatile N-methylaniline.

    • Mass Spectrometry (MS): The separated components are introduced into the mass spectrometer. The resulting mass spectra are used to identify the products by comparing them with standard mass spectral libraries.

  • Quantitative Analysis: The amount of each product can be quantified by calibrating the GC-MS response with known standards. The disappearance of the starting material can also be monitored to determine the reaction rate.

Visualizations

Proposed Reaction Mechanism

The following diagram illustrates the proposed six-membered cyclic transition state for the thermal decomposition of ethyl N-methyl-N-phenylcarbamate.

G cluster_0 Ethyl N-methyl-N-phenylcarbamate cluster_1 Products C1 C O1 O C1->O1 O2 O C1->O2 N N C1->N C1->N CO2 Carbon dioxide C1->CO2 Δ C2 C O2->C2 Me CH₃ N->Me Ph Ph N->Ph C2->O2 H1 H C2->H1 C3 C C2->C3 C2->C3 H2 H C3->H2 NMA N-methylaniline C2H4 Ethylene

Caption: Six-membered cyclic transition state for the decomposition.

Experimental Workflow

The following diagram outlines the general workflow for the experimental analysis of the thermal decomposition.

G A Synthesis & Purification of Ethyl N-methyl-N-phenylcarbamate C Sample Introduction into Pyrolysis Reactor A->C B Reactor Seasoning B->C D Isothermal Decomposition C->D E Gas Sampling D->E F GC-MS Analysis (Separation & Identification) E->F G Data Analysis (Kinetics & Product Quantification) F->G

References

The Pharmacological Versatility of Carbamate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbamate functional group (-NHCOO-), a structural hybrid of an amide and an ester, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, have rendered it a privileged scaffold in the design of a diverse array of therapeutic agents.[1][2][3] This technical guide provides an in-depth exploration of the biological activities and pharmacological profiles of carbamate derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Biological Activities and Therapeutic Applications

Carbamate derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their development as approved drugs and promising clinical candidates for various diseases.[4][5][6] Their therapeutic utility spans oncology, neurology, and infectious diseases.

Anticancer Activity

Several carbamate derivatives have emerged as potent anticancer agents, exerting their effects through the induction of apoptosis and inhibition of cell proliferation.[7] Their mechanisms often involve the activation of intrinsic and extrinsic apoptotic pathways.[8][9] For instance, certain carbamate pesticides have been shown to induce apoptosis in cancer cells by triggering the caspase cascade and promoting the release of mitochondrial cytochrome c.[8]

Cholinesterase Inhibition

A prominent application of carbamate derivatives is in the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4][10] This activity is the basis for their use in the treatment of neurodegenerative disorders like Alzheimer's disease. The primary mechanism involves the reversible carbamylation of a serine residue within the active site of the cholinesterase enzyme, leading to its temporary inactivation and a subsequent increase in acetylcholine levels in the synaptic cleft.[2][5]

Anticonvulsant Activity

Certain carbamate derivatives exhibit significant anticonvulsant properties, offering therapeutic options for epilepsy.[11] While the exact mechanisms can vary, some derivatives are known to modulate ion channels and neurotransmitter systems. For example, the anticonvulsant felbamate's mechanism of action is complex and, interestingly, does not appear to directly involve the GABA-A receptor system, a common target for many anticonvulsant drugs.[1] Other carbamates, however, may exert their effects through interactions with GABAergic or glutamatergic pathways.[12][13]

Antimicrobial Activity

Carbamate derivatives have also demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi.[14][15] Their antimicrobial mechanism can involve the hydrolysis of the carbamate ester or amide linkage, disrupting essential cellular processes in the microorganism.[16]

Quantitative Pharmacological Data

The following tables summarize the quantitative data for various carbamate derivatives across different biological activities, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Carbamate Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Celastrol Derivative 18SKOV-3 (Ovarian)0.54[1]
Benzimidazole Carbamate 18Prostate, Lung, Ovarian0.9 - 3.8[3]
Bufalin-3-yl Carbamate 3i-HClVarious0.0003 - 0.00109[11]
Sucrose Octa(N-ethyl)carbamateBreast, Colon, Cervical282.67 - 357.20 (GI50)[15]

Table 2: Cholinesterase Inhibitory Activity of Carbamate Derivatives

Compound/DerivativeEnzymeIC50 (nM)Reference
Tacrine-Carbamate 6kAChE22.15[6][9]
Tacrine-Carbamate 6kBuChE16.96[6][9]
Tacrine-Carbamate 6bBuChE(Selectivity Index 0.12)[6][9]
Phenolic Carbamate 7AChE4100[7]

Table 3: Anticonvulsant Activity of Carbamate Derivatives

Compound/DerivativeTest ModelED50 (mg/kg)Reference
3-methyl-pentan-2-yl-(4-sulfamoylphenyl)carbamate (9)MES (mice)31[16]
3-methylpentyl, (4-sulfamoylphenyl)carbamate (10)MES (mice)14[16]
3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC)MES (rat, i.p.)13[13][17][18]
3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC)MES (rat, p.o.)28[13][17][18]
Racemic-MBPCMES (rat)19 - 39[13][17][18]

Table 4: Antimicrobial Activity of Carbamate Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Sucrose Octa(N-ethyl)carbamateS. aureus0.18[15]
Sucrose Octa(N-ethyl)carbamateB. cereus0.094[15]
Sucrose Octa(N-ethyl)carbamateP. aeruginosa0.094[15]
4-[4-(benzylamino)butoxy]-9H-carbazole Derivative 2S. aureus16
4-[4-(benzylamino)butoxy]-9H-carbazole Derivative 2S. epidermidis32

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of carbamate derivatives.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Test carbamate derivatives

  • Cancer cell lines

  • Culture medium

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the carbamate derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cholinesterase Inhibition Assay (Ellman's Method)

This assay measures the activity of acetylcholinesterase by quantifying the rate of hydrolysis of acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Materials:

  • 96-well plates

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test carbamate derivatives

  • Multi-well spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate (ATCI or BTCI), DTNB, and test compounds in phosphate buffer.

  • Incubation: In a 96-well plate, add the enzyme solution and the test carbamate derivative at various concentrations. Incubate for a predefined period to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the substrate (ATCI or BTCI) and DTNB to initiate the reaction.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a multi-well spectrophotometer.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.

Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

  • Rodents (mice or rats)

  • Corneal electrodes

  • A stimulator capable of delivering a constant current

  • Test carbamate derivatives

Procedure:

  • Animal Preparation: Administer the test carbamate derivative to the animals at various doses via an appropriate route (e.g., intraperitoneal or oral).

  • Electroshock Application: At the time of predicted peak effect of the drug, deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.

  • Data Analysis: Determine the percentage of animals protected at each dose and calculate the ED50 value (the dose that protects 50% of the animals from the tonic hindlimb extension).

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test carbamate derivatives

  • Incubator

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test carbamate derivative in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and mechanisms of action for the various biological activities of carbamate derivatives.

Anticancer Activity: Induction of Apoptosis

Anticancer_Apoptosis cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway Carbamate\nDerivative Carbamate Derivative Mitochondrion Mitochondrion Carbamate\nDerivative->Mitochondrion Stress Death Receptors Death Receptors Carbamate\nDerivative->Death Receptors Binding (in some cases) Cytochrome c\nRelease Cytochrome c Release Mitochondrion->Cytochrome c\nRelease Apaf1 Apaf1 Cytochrome c\nRelease->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Caspase8 Caspase-8 Death Receptors->Caspase8 Activation Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Carbamate-induced apoptosis signaling pathways.

Cholinesterase Inhibition Mechanism

Cholinesterase_Inhibition cluster_enzyme Cholinesterase Active Site cluster_inhibitor Inhibitor cluster_complex Carbamylated Enzyme (Inactive) cluster_regeneration Regeneration Serine Residue Serine Residue Active Enzyme Active Enzyme Carbamate\nDerivative Carbamate Derivative Carbamylated\nSerine Carbamylated Serine Hydrolysis Hydrolysis Carbamylated\nSerine->Hydrolysis Hydrolysis->Active Enzyme Spontaneous (slow) Active EnzymeCarbamate\nDerivative Active EnzymeCarbamate Derivative Active EnzymeCarbamate\nDerivative->Carbamylated\nSerine Carbamylation

Caption: Mechanism of cholinesterase inhibition by carbamates.

Experimental Workflow: MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Carbamate Derivatives A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H Drug_Development_Process A Target Identification & Validation B Lead Discovery (Carbamate Scaffold) A->B C Lead Optimization (SAR Studies) B->C D In Vitro Pharmacological Profiling C->D D->C E In Vivo Efficacy & Toxicity D->E E->C F Preclinical Development E->F G Clinical Trials F->G H Regulatory Approval G->H

References

Methodological & Application

Application Notes and Protocols: Ethyl Phenylcarbamate as a Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis, the transient protection of the α-amino group of amino acids is a critical step to ensure controlled and specific peptide bond formation. Carbamates are a widely used class of protecting groups, with tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) being the most prominent. This document explores the use of ethyl phenylcarbamate as a potential Nα-protecting group in peptide synthesis. While the closely related phenyloxycarbonyl (Phoc) group has been investigated, it was largely superseded by Boc and Fmoc due to challenges with intramolecular cyclization reactions in peptides.[1] Nevertheless, understanding the chemistry and potential applications of phenylcarbamate-based protecting groups can be valuable for specialized synthetic strategies.

These notes provide an overview of the synthesis of this compound-protected amino acids, their potential deprotection strategies, and a discussion of their compatibility with standard peptide synthesis methodologies. The protocols provided are based on established methods for the synthesis and cleavage of phenylcarbamates and are adapted for the this compound group.

Data Presentation

The following tables summarize quantitative data for the protection and deprotection reactions. It is important to note that specific yields and reaction times will vary depending on the amino acid residue and specific reaction conditions.

Table 1: Representative Yields for the Protection of Amines as Phenylcarbamates

Amine SubstrateProtecting ReagentSolventBaseYield (%)Reference
Various primary aminesPhenyl chloroformateTHF---Not specified[2]
AnilinePhenyl chloroformateTHF---87[2]

Table 2: Deprotection of N-Phenylcarbamates using Tetrabutylammonium Fluoride (TBAF)

SubstrateTBAF EquivalentsSolventTime (h)Product Distribution (Amine:Urea)Reference
N-Benzylphenylcarbamate1THF2485:15[2]
N-Butylphenylcarbamate1THF2460:40[2]

Experimental Protocols

Protocol 1: Synthesis of N-(this compound)-Protected Amino Acid

This protocol describes the protection of the α-amino group of an amino acid using a reagent like ethyl phenyl carbonate or by analogy to the use of phenyl chloroformate.

Materials:

  • Amino acid (1.0 eq)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • Ethyl chloroformate (1.1 eq)

  • Aniline (1.0 eq)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution of Amino Acid: Dissolve the amino acid (1.0 eq) in 1 M NaOH solution (2.0 eq) with stirring until a clear solution is obtained. Cool the solution to 0 °C in an ice bath.

  • Formation of Ethyl Phenylcarbamoyl Chloride (in situ or pre-formed): In a separate flask, dissolve aniline (1.0 eq) in THF. Cool to 0 °C and slowly add ethyl chloroformate (1.1 eq). Stir for 1 hour at 0 °C. Alternatively, a pre-synthesized and purified ethyl phenylcarbamoyl chloride can be used.

  • Protection Reaction: Slowly add the solution of ethyl phenylcarbamoyl chloride to the cooled amino acid solution while vigorously stirring. Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of 1 M NaOH if necessary.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture with ethyl acetate to remove any unreacted starting materials. Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extraction: Extract the product into ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-(this compound)-protected amino acid.

Protocol 2: Deprotection of the this compound Group

Two potential methods for the deprotection of the this compound group are presented below. Method A uses strong basic conditions, while Method B employs a milder reagent, TBAF.

Method A: Strong Basic Hydrolysis

Materials:

  • N-(this compound)-protected peptide-resin or amino acid derivative

  • 1 M Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Methanol or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: Suspend or dissolve the N-(this compound)-protected substrate in a mixture of THF or methanol and 1 M NaOH solution.

  • Hydrolysis: Stir the mixture at room temperature and monitor the deprotection by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Neutralization: Upon completion, carefully neutralize the reaction mixture with 1 M HCl at 0 °C.

  • Work-up and Isolation: If the product is in solution, extract it with a suitable organic solvent. If the peptide is on a solid support, wash the resin thoroughly with water and a sequence of appropriate solvents (e.g., DMF, DCM, Methanol) to remove the cleaved protecting group and salts.

Method B: Deprotection using Tetrabutylammonium Fluoride (TBAF)

This method may offer a milder alternative to strong base, potentially improving compatibility with sensitive peptide sequences.

Materials:

  • N-(this compound)-protected peptide-resin or amino acid derivative

  • Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: Dissolve the N-(this compound)-protected substrate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of TBAF: Add TBAF solution (1.0 - 2.0 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the deprotection by TLC or LC-MS. The reaction may take several hours.[2]

  • Work-up and Isolation: Quench the reaction with a proton source (e.g., water or a mild acid). If the product is in solution, perform an aqueous work-up and extract the product. For solid-phase synthesis, wash the resin extensively with THF and other appropriate solvents to remove TBAF and byproducts.

Mandatory Visualizations

Protection_Reaction cluster_reactants Reactants cluster_product Product Amino_Acid H₂N-CHR-COOH (Amino Acid) Protected_Amino_Acid PhNH-CO-NH-CHR-COOH (Protected Amino Acid) Amino_Acid->Protected_Amino_Acid Protection (Base) Protecting_Reagent EtO-CO-NHPh (Conceptual this compound Source)

Caption: Protection of an amino acid with this compound.

Deprotection_Reactions cluster_conditions Deprotection Conditions Protected_Peptide PhNH-CO-NH-CHR-CO-Peptide Strong_Base Strong Base (e.g., NaOH) Protected_Peptide->Strong_Base TBAF TBAF Protected_Peptide->TBAF Deprotected_Peptide H₂N-CHR-CO-Peptide Strong_Base->Deprotected_Peptide Hydrolysis TBAF->Deprotected_Peptide Fluoride-mediated

Caption: Deprotection pathways for the this compound group.

Experimental_Workflow cluster_protection Protection Step cluster_sp_synthesis Solid-Phase Peptide Synthesis cluster_deprotection Deprotection Step Start Start with free Amino Acid Protection React with this compound source in the presence of base Start->Protection Workup_Purification Aqueous work-up and purification Protection->Workup_Purification Protected_AA N-(this compound)-Amino Acid Workup_Purification->Protected_AA Coupling Couple to resin-bound peptide Protected_AA->Coupling Deprotection_Step Treat with Deprotection Reagent (e.g., Base or TBAF) Coupling->Deprotection_Step Wash Wash resin Deprotection_Step->Wash Free_Amine Free N-terminus for next coupling Wash->Free_Amine

Caption: Workflow for using this compound in SPPS.

Discussion and Recommendations

The use of this compound as a protecting group in routine peptide synthesis presents several challenges that have limited its widespread adoption.

  • Stability and Deprotection: The phenylcarbamate group is generally stable to acidic conditions, suggesting potential orthogonality with the Boc strategy's side-chain protecting groups. However, its removal requires strong basic conditions, which are not compatible with the standard Fmoc/tBu strategy, where the Fmoc group is base-labile. The use of strong bases can also lead to side reactions such as racemization and hydrolysis of the peptide backbone or side-chain esters. The milder deprotection using TBAF is promising, but its efficiency and compatibility with various amino acid residues and peptide sequences would require thorough investigation.

  • Side Reactions: As noted for the parent Phoc group, there is a risk of intramolecular cyclization, especially with N-terminal residues, leading to the formation of hydantoins. This can result in chain termination and difficult purifications.

  • Compatibility with Coupling Reagents: The stability of the this compound group under standard coupling conditions (e.g., with carbodiimides like DIC or uronium-based reagents like HBTU/HATU) would need to be empirically determined.

Recommendations for Researchers:

  • Niche Applications: The this compound group might be considered for specific applications where its unique properties are advantageous, such as in the synthesis of cyclic peptides or in fragment condensation strategies where its stability to certain reagents is required.

  • Orthogonality: Its stability to acid could allow for its use in conjunction with Boc-SPPS for the differential protection of lysine side chains or for the synthesis of branched peptides.

  • Further Investigation: The deprotection conditions, especially using TBAF, warrant further study to establish optimal protocols and to assess the extent of side reactions like racemization. A thorough investigation into its compatibility with modern coupling reagents and various amino acid side-chain protecting groups is necessary before it can be reliably used.

References

Application Notes and Protocols: Synthesis of Ethyl (2-hydroxypropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of ethyl (2-hydroxypropyl)carbamate, a valuable chemical intermediate in the development of pharmaceuticals and specialized polymers.[1] The compound's structure, featuring both a carbamate and a secondary alcohol functional group, allows for diverse chemical modifications.[1] The described method outlines the synthesis via the nucleophilic acyl substitution of ethyl chloroformate with 1-amino-2-propanol, a common and effective route for introducing an ethyl carbamate moiety to a primary amine.[1] This protocol is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.[1]

Introduction

Ethyl (2-hydroxypropyl)carbamate is a bifunctional organic molecule that serves as a versatile building block in organic synthesis. Its utility is derived from the presence of both a nucleophilic hydroxyl group and a carbamate functional group, enabling a variety of chemical transformations. While this specific molecule has niche applications, its chemical behavior can be inferred from the well-established chemistry of related hydroxyalkyl carbamates. This protocol details a reliable synthetic route using readily available starting materials.

Reaction Scheme

The synthesis proceeds through the nucleophilic acyl substitution of ethyl chloroformate with 1-amino-2-propanol. An acid scavenger, such as triethylamine, is utilized to neutralize the hydrochloric acid byproduct generated during the reaction.[1]

Chemical Equation:

(1-Amino-2-propanol + Ethyl Chloroformate + Triethylamine → Ethyl (2-hydroxypropyl)carbamate + Triethylamine Hydrochloride)

Experimental Protocol

Materials and Equipment

Reagents:

  • 1-Amino-2-propanol (≥98%)[1]

  • Ethyl chloroformate (≥99%)[1]

  • Triethylamine (≥99%)[1]

  • Dichloromethane (DCM, anhydrous, ≥99.8%)[1]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[1]

  • Brine (saturated aqueous NaCl solution)[1]

  • Anhydrous magnesium sulfate (MgSO₄)[1]

  • Deionized water

Equipment:

  • Three-neck round-bottom flask (250 mL)[1]

  • Dropping funnel[1]

  • Magnetic stirrer and stir bar[1]

  • Ice bath[1]

  • Nitrogen inlet/outlet

  • Separatory funnel[1]

  • Rotary evaporator[1]

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Procedure

1. Reaction Setup:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-amino-2-propanol (7.51 g, 0.1 mol) and 100 mL of anhydrous dichloromethane.[1]

  • Add triethylamine (11.1 g, 0.11 mol) to the flask.[1]

  • Cool the reaction mixture to 0 °C using an ice bath.[1]

2. Addition of Ethyl Chloroformate:

  • Dissolve ethyl chloroformate (10.85 g, 0.1 mol) in 20 mL of anhydrous dichloromethane and add it to the dropping funnel.[1]

  • Add the ethyl chloroformate solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, ensuring the internal temperature is maintained between 0-5 °C.[1]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2 hours.[1]

3. Work-up and Isolation:

  • Quench the reaction by adding 50 mL of deionized water.[1]

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate.[1]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is typically a viscous oil.[1]

4. Purification (Optional):

  • If necessary, the crude product can be further purified by column chromatography on silica gel.[1]

  • A suitable eluent system, such as an ethyl acetate/hexane gradient, can be used.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of ethyl (2-hydroxypropyl)carbamate.

Reagent/ParameterMolar Mass ( g/mol )Amount (g)Moles (mol)Volume (mL)Molar Eq.
1-Amino-2-propanol75.117.510.1~7.81.0
Ethyl Chloroformate108.5210.850.1~9.51.0
Triethylamine101.1911.10.11~15.31.1
Dichloromethane---120-
Reaction Conditions
Temperature---0 °C to RT-
Reaction Time---~2.5-3 hours-

Experimental Workflow and Logic

The synthesis of ethyl (2-hydroxypropyl)carbamate from 1-amino-2-propanol and ethyl chloroformate follows a logical sequence of steps designed to ensure a high yield and purity of the final product. The workflow begins with the dissolution of the starting amine and an acid scavenger in a suitable solvent. The reaction is then cooled to control the exothermic nature of the subsequent acylation. The dropwise addition of the acylating agent, ethyl chloroformate, is crucial to maintain temperature control and prevent side reactions. After the reaction is complete, a series of aqueous work-up steps are performed to remove unreacted starting materials, the acid scavenger hydrochloride salt, and other water-soluble impurities. Finally, the organic solvent is removed to isolate the crude product, which can be further purified if necessary.

experimental_workflow Experimental Workflow for the Synthesis of Ethyl (2-hydroxypropyl)carbamate cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification (Optional) setup Reaction Setup: - Add 1-amino-2-propanol, triethylamine, and DCM to flask. - Cool to 0 °C. addition Addition of Ethyl Chloroformate: - Add dropwise over 30-45 min at 0-5 °C. setup->addition stirring Reaction Progression: - Warm to room temperature and stir for 2 hours. addition->stirring quench Quenching: - Add deionized water. stirring->quench extraction Aqueous Wash: - Wash with NaHCO₃ solution. - Wash with brine. quench->extraction drying Drying: - Dry organic layer with MgSO₄. extraction->drying concentration Concentration: - Filter and evaporate solvent. drying->concentration chromatography Column Chromatography: - Silica gel with ethyl acetate/hexane gradient. concentration->chromatography final_product_crude final_product_crude concentration->final_product_crude Crude Product final_product final_product chromatography->final_product Pure Ethyl (2-hydroxypropyl)carbamate

Caption: Workflow for the synthesis of ethyl (2-hydroxypropyl)carbamate.

References

Applications of Ethyl Phenylcarbamate in Medicinal Chemistry and Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl phenylcarbamate and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document provides detailed application notes and protocols based on existing research, highlighting their potential in the development of novel therapeutic agents. The key application areas include antimicrobial, anticancer, and enzyme-inhibiting agents.

Antimicrobial Applications

Derivatives of this compound have shown promise as antimicrobial agents, particularly when complexed with metal ions. The cobalt (II) complex of ethyl (2-(methylcarbamoyl)phenyl)carbamate, for instance, has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antimicrobial Activity
CompoundTest OrganismInhibition Zone (mm)
Co(II) complex of Ethyl (2-(methylcarbamoyl)phenyl)carbamateStaphylococcus aureus13[1]
Listeria monocytogenes15[1]
Micrococcus luteus20[1]
Klebsiella pneumoniae13[1]
Proteus vulgaris13[1]

Table 1: Antimicrobial activity of the Co(II) complex of an this compound derivative, as determined by the agar well diffusion method.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl (2-(methylcarbamoyl)phenyl)carbamate (L1) [2]

  • Ring-opening of isatoic anhydride: To 10 mmol (1.63 g) of isatoic anhydride in 30 mL of dichloromethane, add 15 mmol of methylamine. Stir the reaction mixture overnight at room temperature.

  • Acylation: Treat the resulting anthranilamide with 10 mmol of ethyl chloroformate in the presence of 10 mmol of triethylamine (N(C₂H₅)₃).

  • Work-up: After approximately 30 minutes, wash the reaction mixture sequentially with diluted HCl (1:4), Na₂CO₃ solution, and water.

  • Purification: Dry the organic layer with anhydrous Na₂SO₄, filter through a short column of neutral Al₂O₃, and concentrate to yield the final product.

Protocol 2: Synthesis of Co(II) Complex [2]

  • Preparation of solutions: Prepare a solution of 0.0889 g (0.0004 mol) of the ligand (L1) in 5 mL of DMSO. Prepare a separate aqueous solution of 0.0498 g (0.0002 mol) of Co(CH₃COO)₂·4H₂O.

  • Complexation: Mix the ligand and metal salt solutions. Add 5 mL of a 0.0160 g (0.0004 mol) NaOH solution to alkalize the mixture.

  • Isolation: Stir the mixture with an electromagnetic stirrer for 1-2 hours until a purple precipitate forms.

Protocol 3: Agar Well Diffusion Assay for Antimicrobial Susceptibility Testing [2][3]

  • Media Preparation: Prepare Luria-Bertani agar (LBG) for bacteria and Malt Extract Agar (MEA) for yeasts and fungi.

  • Inoculum Preparation: Create a suspension of the test microorganism in sterile 0.5% NaCl.

  • Plate Inoculation: Uniformly spread the microbial suspension over the surface of the agar plates.

  • Well Preparation: Bore wells of approximately 6 mm in diameter into the agar.

  • Sample Application: Prepare stock solutions of the test compounds (e.g., 50 µg/mL in 80% DMSO). Add a defined volume (e.g., 25 µL) of the stock solution into each well.

  • Controls: Use a suitable solvent (e.g., 80% DMSO) as a negative control and standard antimicrobial agents (e.g., Sulfamethoxazole for bacteria, Ketoconazole for fungi) as positive controls.

  • Incubation: Incubate bacterial plates at 37°C for 24 hours and fungal plates at 30°C for 48 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (clear zone) around each well in millimeters.

Anticancer Applications

Certain derivatives of this compound, specifically those belonging to the 1,2-dihydropyrido[3,4-b]pyrazine class, have demonstrated potent anticancer activity. These compounds function as antimitotic agents by inhibiting tubulin polymerization.[4][5]

Quantitative Data: Cytotoxic Activity
CompoundCell LineIC₅₀ (nM)
Ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-ylcarbamate (NSC 370147)L1210 LeukemiaVaries (nanomolar range)[6]
P388 LeukemiaVaries (nanomolar range)[6]

Table 2: In vitro cytotoxic activity of an this compound derivative against murine leukemia cell lines.[6]

Experimental Protocols

Protocol 4: Tubulin Polymerization Inhibition Assay [5][7]

  • Tubulin Preparation: Purify tubulin from a suitable source (e.g., pig brain).

  • Reaction Mixture: Prepare a reaction mixture containing tubulin in a suitable buffer (e.g., PIPES buffer) with GTP.

  • Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

  • Inhibitor Addition: Add the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture at various concentrations.

  • Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Calculate the percentage of inhibition of tubulin polymerization at each concentration of the test compound and determine the IC₅₀ value.

Signaling Pathway and Workflow Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_testing Antimicrobial Testing Isatoic Anhydride Isatoic Anhydride Anthranilamide Anthranilamide Isatoic Anhydride->Anthranilamide Ring Opening Methylamine Methylamine Methylamine->Anthranilamide Ligand (L1) Ligand (L1) Anthranilamide->Ligand (L1) Acylation Ethyl Chloroformate Ethyl Chloroformate Ethyl Chloroformate->Ligand (L1) Agar Plate Agar Plate Compound Application Compound Application Ligand (L1)->Compound Application Inoculation Inoculation Agar Plate->Inoculation Microbial Culture Microbial Culture Microbial Culture->Inoculation Inoculation->Compound Application Incubation Incubation Compound Application->Incubation Zone of Inhibition Zone of Inhibition Incubation->Zone of Inhibition

Caption: Experimental workflow for antimicrobial agent synthesis and testing.

tubulin_inhibition_pathway α-Tubulin α-Tubulin Tubulin Dimer Tubulin Dimer α-Tubulin->Tubulin Dimer β-Tubulin β-Tubulin β-Tubulin->Tubulin Dimer Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Tubulin Dimer->Cell Cycle Arrest (G2/M) Inhibition of Polymerization GTP GTP GTP->Microtubule Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis This compound Derivative This compound Derivative This compound Derivative->Tubulin Dimer Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Enzyme Inhibition

A notable application of this compound derivatives is in the inhibition of enzymes crucial for pathogen survival. For example, ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate (SABA1) has been identified as an inhibitor of biotin carboxylase, a key enzyme in the fatty acid synthesis pathway of bacteria like Pseudomonas aeruginosa and Escherichia coli.[2][8]

Mechanism of Action

SABA1 exhibits an atypical mechanism of inhibition. Unlike many other inhibitors that target the ATP binding site of biotin carboxylase, SABA1 binds to the biotin-binding site, but only in the presence of ADP.[8] This offers a potential advantage in drug design, as it may lead to greater selectivity and reduced off-target effects compared to ATP-competitive inhibitors.

Experimental Protocols

Protocol 5: Biotin Carboxylase Inhibition Assay [9]

  • Enzyme and Substrates: Purify biotin carboxylase enzyme. Prepare solutions of ATP, biotin, and the inhibitor (SABA1) at various concentrations.

  • Reaction Mixture: In a microplate well, combine the enzyme, buffer, and ATP.

  • Initiation of Reaction: Start the reaction by adding biotin.

  • Detection: The activity of biotin carboxylase can be coupled to a reporting enzyme system. For example, the production of ADP can be linked to the pyruvate kinase/lactate dehydrogenase system, and the rate of NADH oxidation can be monitored by the decrease in absorbance at 340 nm. Alternatively, a phosphate release assay can be used.

  • Inhibition Studies: To determine the inhibition pattern, vary the concentration of one substrate (e.g., ATP or biotin) while keeping the other constant, at different fixed concentrations of the inhibitor.

  • Data Analysis: Plot the reaction rates against substrate concentration and fit the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition) to determine the inhibition constants (Kᵢ).

Signaling Pathway Visualization

fatty_acid_synthesis_inhibition Acetyl-CoA Acetyl-CoA Biotin Carboxylase (BC) Biotin Carboxylase (BC) Acetyl-CoA->Biotin Carboxylase (BC) ADP + Pi ADP + Pi Biotin Carboxylase (BC)->ADP + Pi Carboxybiotin Carboxybiotin Biotin Carboxylase (BC)->Carboxybiotin ATP ATP ATP->Biotin Carboxylase (BC) Carboxyltransferase (CT) Carboxyltransferase (CT) Carboxybiotin->Carboxyltransferase (CT) Malonyl-CoA Malonyl-CoA Carboxyltransferase (CT)->Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis SABA1 SABA1 SABA1->Biotin Carboxylase (BC) Inhibits Biotin Binding Site Biotin Biotin Biotin->Biotin Carboxylase (BC)

Caption: Inhibition of the fatty acid synthesis pathway by SABA1.

References

Application Notes and Protocols for the Quantification of Ethyl Phenylcarbamate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of ethyl phenylcarbamate (EC), a potential human carcinogen, in complex matrices such as alcoholic beverages and fermented foods.[1][2][3][4] The methodologies described herein are essential for monitoring EC levels to ensure consumer safety and regulatory compliance. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are widely recognized for their sensitivity and selectivity.[1][2][5]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[2] GC-MS has traditionally been the reference method, valued for its robustness.[1][2] However, LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization.[1][6] A summary of the performance characteristics of various methods is presented below to aid in method selection.

Table 1: Performance Parameters for this compound Analysis by GC-MS
Validation ParameterPerformanceMatrix
Limit of Detection (LOD)0.30 - 9.6 µg/LAlcoholic Beverages
Limit of Quantification (LOQ)1.0 - 160.0 µg/LAlcoholic Beverages & Fermented Foods
Linearity (R²)>0.99Alcoholic Beverages
Recovery69.5 - 110%Alcoholic Beverages & Fermented Foods
Precision (%RSD)< 8.4%Alcoholic Beverages

Data compiled from multiple sources.[7][8][9]

Table 2: Performance Parameters for this compound Analysis by LC-MS/MS
Validation ParameterPerformanceMatrix
Limit of Detection (LOD)0.17 - 0.63 µg/LWine and Spirits
Limit of Quantification (LOQ)0.52 µg/LFortified Wine
Linearity (R²)>0.999Fortified Wine
Recovery93 - 114%Fortified Wine
Precision (%RSD)< 8%Fortified Wine

Data compiled from multiple sources.[6][10][11]

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining accurate and reproducible results. The following sections provide step-by-step protocols for common analytical workflows.

Protocol 1: GC-MS Analysis of this compound in Alcoholic Beverages

This protocol is based on the principle of solid-phase extraction (SPE) for sample cleanup, followed by GC-MS analysis.[12][13]

1. Materials and Reagents:

  • This compound (EC) standard

  • Propyl carbamate (internal standard)

  • Dichloromethane

  • Acetone

  • Water (deionized)

  • Solid-Phase Extraction (SPE) columns

  • Nitrogen gas for evaporation

2. Sample Preparation (Solid-Phase Extraction):

  • Add a known amount of propyl carbamate internal standard to the beverage sample.

  • Dilute the sample with water.

  • Load the diluted sample onto a pre-conditioned SPE column.

  • Wash the column to remove interfering matrix components.

  • Elute the this compound and internal standard with dichloromethane.[13]

  • Concentrate the eluate to a small volume under a gentle stream of nitrogen.[2]

3. GC-MS Instrumental Conditions:

  • GC Column: Capillary fused silica column (e.g., 30m x 0.25 mm ID, 0.25 µm film thickness)[13]

  • Injector Temperature: 180°C[13]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[13]

  • Oven Temperature Program: 40°C hold for 0.75 min, ramp at 10°C/min to 60°C, then 3°C/min to 150°C[13]

  • MS Interface Temperature: 220°C[13]

  • Ionization Mode: Electron Impact (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) monitoring ions m/z 62, 74, and 89.[14][13]

4. Quantification:

  • Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.[13]

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: LC-MS/MS Analysis of this compound in Fortified Wine

This protocol utilizes a miniaturized liquid-liquid extraction (mLLE) procedure followed by LC-MS/MS for sensitive quantification.[6][10]

1. Materials and Reagents:

  • This compound (EC) standard

  • Butyl carbamate (internal standard)

  • Ethyl acetate

  • Mobile Phase A: Water with formic acid

  • Mobile Phase B: Acetonitrile with formic acid

  • Syringe filters (0.2 µm)

2. Sample Preparation (Miniaturized Liquid-Liquid Extraction):

  • Pipette 15 mL of the wine sample into a centrifuge tube.

  • Add a known amount of butyl carbamate internal standard solution.

  • Add 8 mL of ethyl acetate.[6][10]

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4400 rpm for 5 minutes to separate the phases.[10]

  • Collect the upper organic phase and evaporate to dryness under a gentle stream of nitrogen.[10]

  • Reconstitute the residue in 1 mL of the initial mobile phase.[10]

  • Filter the reconstituted sample through a 0.2 µm syringe filter before injection.[10]

3. LC-MS/MS Instrumental Conditions:

  • LC Column: C18 reversed-phase column

  • Mobile Phase: Gradient elution with water and acetonitrile (both containing formic acid)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL[10]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The transition for EC is m/z 90.10 → 62.05.[6][10]

4. Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.[10]

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Beverage Sample Spike Add Internal Standard Sample->Spike Dilute Dilute with Water Spike->Dilute SPE Solid-Phase Extraction Dilute->SPE Elute Elute with Dichloromethane SPE->Elute Concentrate Concentrate under Nitrogen Elute->Concentrate Inject Inject into GC-MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Quantify Quantification (Calibration Curve) Detect->Quantify Result Final Concentration Quantify->Result LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Wine Sample Spike Add Internal Standard Sample->Spike LLE Miniaturized Liquid- Liquid Extraction (Ethyl Acetate) Spike->LLE Centrifuge Centrifuge LLE->Centrifuge Evaporate Evaporate Organic Phase Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.2 µm) Reconstitute->Filter Inject Inject into LC-MS/MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Tandem Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification (Calibration Curve) Detect->Quantify Result Final Concentration Quantify->Result

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of Ethyl (S)-1-Phenylethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl (S)-1-phenylethylcarbamate is a chiral molecule of significant interest in the pharmaceutical industry, often utilized as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its stereospecific nature makes the development of robust and scalable synthesis and purification protocols critical for ensuring the final product's enantiomeric purity and overall quality. This document provides detailed application notes and protocols for the large-scale synthesis and purification of ethyl (S)-1-phenylethylcarbamate, focusing on two primary synthetic routes and common purification techniques.

Part 1: Large-Scale Synthesis

Two principal methods for the large-scale synthesis of ethyl (S)-1-phenylethylcarbamate are presented: a direct one-step synthesis from (S)-1-phenylethylamine and a two-step synthesis commencing with (S)-phenylglycine.

Method 1: One-Step Synthesis from (S)-1-Phenylethylamine

This method involves the direct reaction of commercially available (S)-1-phenylethylamine with ethyl chloroformate in the presence of a base. It is a straightforward and atom-economical approach.

Experimental Protocol:

  • Reaction Setup: A multi-necked reaction vessel equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel is charged with (S)-1-phenylethylamine (1.0 eq.) and a suitable aprotic solvent such as dichloromethane (DCM).

  • Base Addition: Triethylamine (1.1 eq.) or another suitable base is added to the solution.

  • Cooling: The reaction mixture is cooled to 0 °C using an ice bath with constant stirring.

  • Reagent Addition: Ethyl chloroformate (1.05 eq.) is added dropwise to the stirred solution, maintaining the internal temperature below 10 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed successively with a saturated aqueous solution of sodium bicarbonate and brine.

  • Isolation: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl (S)-1-phenylethylcarbamate.

Method 2: Two-Step Synthesis from (S)-Phenylglycine

This synthetic route begins with the reduction of (S)-phenylglycine to (S)-2-amino-2-phenylethanol, which is then converted to the final product. This approach is beneficial when (S)-phenylglycine is a more readily available or cost-effective starting material.

Experimental Protocol:

Step 1: Synthesis of (S)-2-Amino-2-phenylethanol

  • Reaction Setup: An appropriately sized, oven-dried, multi-necked reaction vessel is equipped with a mechanical stirrer, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel.

  • Reagent Charging: The vessel is flushed with nitrogen and charged with sodium borohydride (2.4 eq.) and anhydrous tetrahydrofuran (THF).

  • Iodine Addition: A solution of iodine (1.0 eq.) in anhydrous THF is added dropwise to the stirred suspension at 0 °C.

  • Starting Material Addition: (S)-Phenylglycine (1.0 eq.) is added portion-wise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reflux: After the addition is complete, the mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC).

  • Workup: The reaction is cooled and quenched by the slow addition of methanol, followed by an aqueous solution of sodium thiosulfate. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield crude (S)-2-amino-2-phenylethanol.

Step 2: Synthesis of Ethyl (S)-1-Phenylethylcarbamate

  • Reaction Setup: A multi-necked reaction vessel is charged with (S)-2-amino-2-phenylethanol (1.0 eq.), anhydrous dichloromethane (DCM), and triethylamine (1.1 eq.).

  • Cooling: The mixture is cooled to 0-5 °C in an ice-water bath with stirring.

  • Reagent Addition: Ethyl chloroformate (1.05 eq.) is added dropwise to the solution over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours. Reaction progress is monitored by TLC or LC-MS.

  • Workup: The reaction mixture is washed successively with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Quantitative Data Summary
ParameterMethod 1: One-Step SynthesisMethod 2: Two-Step Synthesis
Starting Material (S)-1-Phenylethylamine(S)-Phenylglycine
Key Reagents Ethyl chloroformate, TriethylamineSodium borohydride, Iodine, Ethyl chloroformate, Triethylamine
Typical Scale Laboratory to IndustrialLaboratory to Industrial
Reported Yield High80-90% (overall)[1]
Purity (by HPLC) >98% (after purification)>98% (after purification)[1]
Enantiomeric Excess >99%>99%[1]

Part 2: Large-Scale Purification

The crude ethyl (S)-1-phenylethylcarbamate obtained from either synthetic route typically requires purification to meet the stringent requirements for pharmaceutical applications. The two most common large-scale purification methods are recrystallization and flash column chromatography.

Method A: Purification by Recrystallization

Recrystallization is a cost-effective and scalable method for purifying solid compounds. The choice of solvent is critical for achieving high purity and yield. For ethyl (S)-1-phenylethylcarbamate, a mixture of ethyl acetate and hexanes is commonly employed.

Experimental Protocol:

  • Solvent Selection: A solvent system of ethyl acetate/hexanes is chosen. The crude product should be highly soluble in hot ethyl acetate and poorly soluble in cold hexanes.

  • Dissolution: The crude ethyl (S)-1-phenylethylcarbamate is dissolved in a minimal amount of hot ethyl acetate in a suitable reaction vessel.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated filter to remove them.

  • Crystallization: The hot solution is allowed to cool slowly to room temperature. Hexanes are then slowly added until the solution becomes turbid. The solution is then allowed to stand undisturbed to allow for the formation of crystals. For further crystallization, the flask can be placed in an ice bath or refrigerator.

  • Isolation: The crystals are collected by vacuum filtration using a Buchner funnel.

  • Washing: The collected crystals are washed with a small amount of cold ethyl acetate/hexanes mixture to remove any adhering mother liquor.

  • Drying: The purified crystals are dried under vacuum to remove residual solvents.

Method B: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying compounds on a large scale, offering excellent separation of impurities.

Experimental Protocol:

  • Stationary Phase and Eluent Selection: Silica gel (230-400 mesh) is used as the stationary phase. The eluent system is typically a mixture of hexanes and ethyl acetate. The optimal ratio is determined by TLC analysis of the crude product to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

  • Column Packing: A glass column of appropriate size is slurry-packed with silica gel in the initial, least polar eluent (e.g., a low percentage of ethyl acetate in hexanes).

  • Sample Loading: The crude product is dissolved in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., dichloromethane). This solution is carefully loaded onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: The column is eluted with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) by increasing the percentage of ethyl acetate to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Fractions of the eluate are collected in separate vessels.

  • Analysis: Each fraction is analyzed by TLC to identify the fractions containing the pure product.

  • Isolation: The fractions containing the pure ethyl (S)-1-phenylethylcarbamate are combined, and the solvent is removed under reduced pressure to yield the purified product.

Purification Data Summary
ParameterMethod A: RecrystallizationMethod B: Flash Column Chromatography
Principle Differential solubilityDifferential adsorption
Typical Scale Grams to KilogramsMilligrams to Kilograms
Solvent Consumption ModerateHigh
Typical Purity >99%>99.5%
Typical Recovery 80-95%70-90%
Throughput HighModerate

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_0 Method 1: One-Step Synthesis cluster_1 Method 2: Two-Step Synthesis S-1-PEA (S)-1-Phenylethylamine Reaction_1 Carbamate Formation S-1-PEA->Reaction_1 EtOCOCl_1 Ethyl Chloroformate EtOCOCl_1->Reaction_1 Crude_Product_1 Crude Product Reaction_1->Crude_Product_1 Purification Purification Crude_Product_1->Purification S-PG (S)-Phenylglycine Reduction Reduction S-PG->Reduction Intermediate (S)-2-Amino-2-phenylethanol Reduction->Intermediate Reaction_2 Carbamate Formation Intermediate->Reaction_2 EtOCOCl_2 Ethyl Chloroformate EtOCOCl_2->Reaction_2 Crude_Product_2 Crude Product Reaction_2->Crude_Product_2 Crude_Product_2->Purification Final_Product Ethyl (S)-1-Phenylethylcarbamate Purification->Final_Product Purification_Workflow cluster_recrystallization Method A: Recrystallization cluster_chromatography Method B: Flash Column Chromatography Crude_Product Crude Ethyl (S)-1-Phenylethylcarbamate Dissolve Dissolve in Hot Ethyl Acetate Crude_Product->Dissolve Load_Column Load on Silica Gel Column Crude_Product->Load_Column Cool_Add_Hexanes Cool & Add Hexanes Dissolve->Cool_Add_Hexanes Crystallize Crystallization Cool_Add_Hexanes->Crystallize Filter_Wash Filter & Wash Crystallize->Filter_Wash Dry_Recrystallized Dry Filter_Wash->Dry_Recrystallized Pure_Product_A Pure Product Dry_Recrystallized->Pure_Product_A Elute Elute with Hexanes/Ethyl Acetate Load_Column->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Combine Analyze & Combine Pure Fractions Collect_Fractions->Analyze_Combine Evaporate Evaporate Solvent Analyze_Combine->Evaporate Pure_Product_B Pure Product Evaporate->Pure_Product_B

References

Ethyl Phenylcarbamate: A Tool for Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PURPOSES ONLY

Application Notes

Ethyl phenylcarbamate, also known as phenylurethane or EPC, is a carbamate compound that demonstrates significant activity as a plant growth regulator and herbicide.[1][2][3] Its primary mechanism of action involves the disruption of microtubule organization and microtubule organizing centers (MTOCs) in plant cells.[4][5] This interference with the cytoskeleton leads to an inhibition of cell division (mitosis), ultimately affecting plant growth and development.[4][6]

Researchers can utilize this compound to study the fundamental processes of cell division, cytoskeletal dynamics, and their impact on overall plant morphology. Its application can induce a range of effects, from growth retardation at lower concentrations to herbicidal action at higher concentrations. The specific response will vary depending on the plant species, developmental stage, and the concentration and method of application.

Key Applications in Research:

  • Studying Cell Cycle Progression: By arresting cells in mitosis, this compound serves as a valuable tool for synchronizing cell cultures and studying the regulation of the plant cell cycle.

  • Investigating Cytoskeletal Function: Its specific action on microtubules allows for the investigation of the role of the cytoskeleton in cell expansion, differentiation, and morphogenesis.

  • Herbicide Development: Understanding the mode of action of this compound can inform the development of new herbicidal compounds with specific targets in the plant cell division machinery.

  • Agronomic Research: It can be used in controlled studies to investigate the effects of growth regulation on crop lodging, biomass allocation, and yield.

Quantitative Data on Plant Growth Parameters

The following tables summarize hypothetical quantitative data on the effects of this compound on key plant growth parameters in wheat (Triticum aestivum). These tables are intended to provide a framework for experimental design and data presentation. Actual results will vary based on experimental conditions.

Table 1: Effect of this compound on Wheat Plant Height

Concentration (mg/L)Application MethodPlant Height (cm) at 4 Weeks Post-Treatment (Mean ± SD)Percent Reduction in Height (%)
0 (Control)Foliar Spray60.2 ± 2.50
10Foliar Spray54.8 ± 2.19.0
25Foliar Spray48.1 ± 1.920.1
50Foliar Spray39.7 ± 2.834.1
0 (Control)Soil Drench61.5 ± 2.80
10Soil Drench56.2 ± 2.38.6
25Soil Drench50.3 ± 2.018.2
50Soil Drench42.9 ± 2.630.2

Table 2: Effect of this compound on Wheat Biomass

Concentration (mg/L)Application MethodAbove-Ground Dry Biomass ( g/plant ) at Harvest (Mean ± SD)Percent Reduction in Biomass (%)
0 (Control)Foliar Spray15.8 ± 1.20
10Foliar Spray14.2 ± 1.010.1
25Foliar Spray12.5 ± 0.920.9
50Foliar Spray10.1 ± 1.136.1
0 (Control)Soil Drench16.1 ± 1.30
10Soil Drench14.7 ± 1.18.7
25Soil Drench13.0 ± 0.819.3
50Soil Drench11.2 ± 1.030.4

Table 3: Effect of this compound on Wheat Yield

Concentration (mg/L)Application MethodGrain Yield ( g/plant ) at Harvest (Mean ± SD)Percent Reduction in Yield (%)
0 (Control)Foliar Spray6.2 ± 0.50
10Foliar Spray5.5 ± 0.411.3
25Foliar Spray4.7 ± 0.624.2
50Foliar Spray3.5 ± 0.543.5
0 (Control)Soil Drench6.4 ± 0.60
10Soil Drench5.8 ± 0.59.4
25Soil Drench5.0 ± 0.421.9
50Soil Drench4.1 ± 0.635.9

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 1000 mg/L (1 g/L) stock solution of this compound.

Materials:

  • This compound (solid)[2]

  • Ethanol (95% or absolute)

  • Distilled or deionized water

  • Volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Weighing balance

Procedure:

  • Accurately weigh 100 mg of this compound.

  • Transfer the weighed this compound to a 100 mL volumetric flask.

  • Add a small amount of ethanol (e.g., 10-20 mL) to dissolve the solid. This compound is soluble in alcohol.[2]

  • Once fully dissolved, bring the volume up to 100 mL with distilled or deionized water.

  • Stopper the flask and mix thoroughly by inversion. Use a magnetic stirrer for complete homogenization if necessary.

  • Store the stock solution in a labeled, sealed container in a cool, dark place.

Protocol 2: Foliar Application of this compound

This protocol outlines the procedure for applying this compound to plant foliage.

Materials:

  • This compound stock solution (see Protocol 1)

  • Distilled or deionized water

  • Surfactant (e.g., Tween 20)

  • Handheld sprayer or atomizer

  • Graduated cylinders

  • Beakers

Procedure:

  • Prepare Working Solutions: Based on the desired final concentrations (e.g., 10, 25, 50 mg/L), calculate the volume of the stock solution required. For example, to make 100 mL of a 10 mg/L solution from a 1000 mg/L stock, you would use 1 mL of the stock solution and dilute it to 100 mL with distilled water.

  • Add Surfactant: To improve the coverage and absorption of the solution on the leaf surface, add a non-ionic surfactant (e.g., Tween 20) to the final working solution at a concentration of 0.01-0.05% (v/v).

  • Application:

    • Fill the sprayer with the prepared working solution.

    • Apply the solution to the plant foliage until runoff, ensuring even coverage of all leaf surfaces.

    • For control plants, spray with a solution containing only distilled water and the surfactant.

    • Conduct the application in a well-ventilated area, avoiding windy conditions to prevent drift.[7]

  • Post-Application Care: Return the treated plants to their growing environment. Monitor for any immediate phytotoxic effects.

Protocol 3: Soil Drench Application of this compound

This protocol details the application of this compound to the soil.

Materials:

  • This compound stock solution (see Protocol 1)

  • Distilled or deionized water

  • Graduated cylinders

  • Beakers

Procedure:

  • Prepare Working Solutions: Prepare the desired concentrations of this compound in distilled or deionized water as described in Protocol 2, step 1. A surfactant is not necessary for soil drench applications.

  • Application:

    • Calculate the volume of the working solution to be applied to each pot to ensure consistent dosage. This volume should be sufficient to moisten the root zone without causing excessive leaching.

    • Slowly and evenly pour the calculated volume of the working solution onto the soil surface around the base of the plant.

    • For control plants, apply an equal volume of distilled water.

  • Post-Application Care: Place the treated plants in a location where any potential leachate can be contained. Monitor the plants for any signs of stress or growth inhibition.

Protocol 4: Measurement of Plant Growth Parameters

This protocol provides a general framework for assessing the impact of this compound on plant growth.

Materials:

  • Ruler or caliper

  • Drying oven

  • Weighing balance

Procedure:

  • Plant Height: Measure the height of the main stem from the soil surface to the apical meristem at regular intervals (e.g., weekly) and at the final harvest.

  • Biomass:

    • At the end of the experiment, carefully harvest the above-ground parts of the plants.

    • Place the harvested material in labeled paper bags.

    • Dry the plant material in a drying oven at 60-70°C until a constant weight is achieved.

    • Measure the dry weight (biomass) of each plant.

  • Yield:

    • For grain crops like wheat, harvest the mature heads.

    • Thresh the heads to separate the grains.

    • Weigh the total grain yield per plant.

  • Data Analysis: Statistically analyze the collected data to determine the significance of the effects of different this compound concentrations and application methods.

Visualizations

G cluster_0 Cellular Environment cluster_1 Mechanism of Action cluster_2 Cellular Response cluster_3 Physiological Outcome This compound This compound Microtubule Organizing Center (MTOC) Microtubule Organizing Center (MTOC) This compound->Microtubule Organizing Center (MTOC) Disrupts Tubulin Polymerization Tubulin Polymerization This compound->Tubulin Polymerization Inhibits Microtubule Formation Microtubule Formation Microtubule Organizing Center (MTOC)->Microtubule Formation Regulates Tubulin Polymerization->Microtubule Formation Disrupted Mitotic Spindle Disrupted Mitotic Spindle Microtubule Formation->Disrupted Mitotic Spindle Leads to Cell Cycle Arrest (Mitosis) Cell Cycle Arrest (Mitosis) Disrupted Mitotic Spindle->Cell Cycle Arrest (Mitosis) Causes Inhibition of Cell Division Inhibition of Cell Division Cell Cycle Arrest (Mitosis)->Inhibition of Cell Division Results in Inhibition of Plant Growth Inhibition of Plant Growth Inhibition of Cell Division->Inhibition of Plant Growth

Caption: Signaling pathway of this compound in plants.

G cluster_0 Preparation cluster_1 Application cluster_2 Data Collection cluster_3 Analysis A Prepare Stock Solution (e.g., 1000 mg/L) B Prepare Working Solutions (e.g., 10, 25, 50 mg/L) A->B C Foliar Spray (with surfactant) B->C D Soil Drench B->D E Measure Plant Height C->E F Measure Biomass (Dry Weight) C->F G Measure Yield C->G D->E D->F D->G H Statistical Analysis E->H F->H G->H

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols: Carbamates as Enzyme Inhibitors in Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamates are a versatile class of organic compounds that have found significant application in medicinal chemistry as enzyme inhibitors. Their structural resemblance to the transition state of substrate hydrolysis by certain hydrolases, coupled with their ability to form a transient covalent bond with active site serine residues, makes them effective inhibitors of key enzymes involved in various disease pathologies. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of carbamate-based therapeutic agents, with a focus on their role as inhibitors of acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH).

The carbamate moiety acts as a "pseudo-irreversible" or "slowly reversible" inhibitor. It carbamylates the catalytic serine residue of the target enzyme, rendering it inactive. The subsequent hydrolysis of the carbamylated enzyme is significantly slower than the deacetylation of the acetylated enzyme in the case of AChE, leading to a prolonged inhibitory effect.[1][2] This mechanism is central to the therapeutic efficacy of drugs like rivastigmine in Alzheimer's disease, where sustained inhibition of AChE is required to enhance cholinergic neurotransmission.[3][4] Similarly, carbamate inhibitors of FAAH elevate the levels of endogenous cannabinoids by preventing their degradation, offering therapeutic potential for pain, anxiety, and inflammatory disorders.[5][6]

I. Featured Carbamate-Based Enzyme Inhibitors: Quantitative Data

The following tables summarize the inhibitory potency of various carbamate compounds against their target enzymes. This data is essential for structure-activity relationship (SAR) studies and for the selection of lead compounds for further development.

Table 1: Inhibitory Potency of Carbamate Derivatives against Cholinesterases

CompoundTarget EnzymeIC50 (µM)Ki (nM)Reference
RivastigmineAChE0.08 - 8.59.12 (µM)[3][7]
BChE0.03 - 0.5-[3]
PhysostigmineAChE-22[7]
NeostigmineAChE--[8]
Salicylanilide (thio)carbamates (various)AChE38.9 - 89.7-[9]
BChE1.60 - 311.0-[3]
Arylcarbamate-N-acylhydrazones (various)BChE0.07 - 2.07-[10]
Biscarbamates (various)AChE-(0.00330–4.56) x 10^6 M⁻¹min⁻¹ (ki)[11]

Table 2: Inhibitory Potency of Carbamate Derivatives against Fatty Acid Amide Hydrolase (FAAH)

CompoundIC50 (nM)Ki (µM)k_inact (s⁻¹)Reference
URB5974.6 - 482.00.0033[1][2][6]
URB5321600--[2]
PF-3845-0.230.0033[1]
JP837--[6]
URB8800.63--[6]
Cyclohexylcarbamic acid biphenyl-3-yl esters (various)4.6 - 63--[12]

II. Signaling Pathways

Understanding the signaling pathways modulated by carbamate inhibitors is crucial for elucidating their therapeutic mechanisms and potential side effects.

A. Cholinergic Signaling in Alzheimer's Disease

In Alzheimer's disease, the degeneration of cholinergic neurons leads to a deficit in the neurotransmitter acetylcholine (ACh), which is critical for learning and memory.[13][14][15] Carbamate inhibitors like rivastigmine block the action of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation in the synaptic cleft. This increases the concentration and duration of action of ACh, thereby enhancing cholinergic signaling at nicotinic and muscarinic receptors.[8][16]

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_synapse ACh ACh->ACh_synapse Release ChAT Choline Acetyltransferase (ChAT) ChAT->ACh Choline Choline Choline->ChAT Synthesis AcetylCoA AcetylCoA AcetylCoA->ChAT AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Degradation Muscarinic_R Muscarinic Receptor ACh_synapse->Muscarinic_R Binding Nicotinic_R Nicotinic Receptor ACh_synapse->Nicotinic_R Binding Carbamate Carbamate Inhibitor (e.g., Rivastigmine) Carbamate->AChE Inhibition Signaling Downstream Signaling (Learning & Memory) Muscarinic_R->Signaling Nicotinic_R->Signaling

Cholinergic signaling pathway and the action of carbamate inhibitors.
B. Endocannabinoid Signaling and FAAH Inhibition

The endocannabinoid system plays a key role in regulating pain, mood, and memory.[17][18] The endocannabinoid anandamide (AEA) is degraded by the enzyme fatty acid amide hydrolase (FAAH).[19][20] Carbamate inhibitors of FAAH block this degradation, leading to an accumulation of AEA in the synapse.[5] This enhances the activation of cannabinoid receptors (CB1 and CB2), producing analgesic, anxiolytic, and anti-inflammatory effects.[17]

Endocannabinoid_Signaling cluster_presynaptic_endo Presynaptic Neuron cluster_synaptic_cleft_endo Synaptic Cleft cluster_postsynaptic_endo Postsynaptic Neuron Ca_influx Ca²⁺ Influx NAPE_PLD NAPE-PLD Ca_influx->NAPE_PLD NAPE NAPE NAPE_PLD->NAPE Cleavage AEA_pre Anandamide (AEA) NAPE->AEA_pre Synthesis AEA_synapse AEA AEA_pre->AEA_synapse Release AEA_post AEA AEA_synapse->AEA_post Uptake CB1_R CB1 Receptor AEA_synapse->CB1_R Binding FAAH Fatty Acid Amide Hydrolase (FAAH) AEA_post->FAAH Degradation Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Carbamate_FAAH Carbamate Inhibitor (e.g., URB597) Carbamate_FAAH->FAAH Inhibition Signaling_endo Downstream Signaling (Analgesia, Anxiolysis) CB1_R->Signaling_endo

Endocannabinoid signaling and the action of FAAH carbamate inhibitors.

III. Experimental Protocols

The following protocols provide detailed methodologies for key experiments in the characterization of carbamate enzyme inhibitors.

A. Synthesis of Carbamate Inhibitors

Several methods exist for the synthesis of carbamates. The choice of method depends on the starting materials and the desired final product.

Protocol 1: Carbamate Synthesis via Curtius Rearrangement [5][6][21]

This method is suitable for synthesizing carbamates from carboxylic acids.

  • Materials:

    • Carboxylic acid starting material

    • Benzene (or other suitable solvent)

    • Triethylamine (NEt₃)

    • Diphenylphosphoryl azide (DPPA)

    • Benzyl alcohol (or other alcohol)

    • Silica gel for column chromatography

    • Ethyl acetate (EtOAc) and hexane for elution

  • Procedure:

    • Dissolve the carboxylic acid in benzene.

    • Add NEt₃ and DPPA to the solution.

    • Reflux the mixture for 4 hours.

    • Add benzyl alcohol to the mixture and reflux for an additional 30 hours.

    • Evaporate the benzene under reduced pressure.

    • Purify the resulting carbamate by column chromatography on silica gel, using a mixture of EtOAc and hexane as the eluent.

Carbamate_Synthesis Start Carboxylic Acid Step1 Dissolve in Benzene Start->Step1 Step2 Add NEt3 and DPPA Step1->Step2 Step3 Reflux (4h) Step2->Step3 Step4 Add Benzyl Alcohol Step3->Step4 Step5 Reflux (30h) Step4->Step5 Step6 Evaporate Solvent Step5->Step6 Step7 Purify by Column Chromatography Step6->Step7 End Purified Carbamate Step7->End

Workflow for carbamate synthesis via Curtius rearrangement.
B. In Vitro Enzyme Inhibition Assays

Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method) [22][23][24][25]

This colorimetric assay is widely used to screen for and characterize AChE inhibitors.

  • Materials:

    • Acetylcholinesterase (AChE) enzyme

    • Acetylthiocholine iodide (ATCI) as substrate

    • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (0.1 M, pH 8.0)

    • Carbamate inhibitor stock solution (in DMSO or other suitable solvent)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 412 nm

  • Procedure:

    • Reagent Preparation:

      • Prepare a working solution of AChE in phosphate buffer.

      • Prepare a working solution of DTNB in phosphate buffer.

      • Prepare a working solution of ATCI in phosphate buffer.

      • Prepare serial dilutions of the carbamate inhibitor in phosphate buffer.

    • Assay Setup (in a 96-well plate):

      • Blank: Add phosphate buffer.

      • Control (100% activity): Add AChE solution and phosphate buffer.

      • Inhibitor wells: Add AChE solution and the corresponding dilution of the carbamate inhibitor.

    • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Reaction Initiation: Add DTNB solution to all wells, followed by the ATCI substrate solution to initiate the enzymatic reaction.

    • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

    • Data Analysis:

      • Calculate the rate of reaction (change in absorbance per minute) for each well.

      • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Ellmans_Assay Start Prepare Reagents Step1 Plate Setup: Blank, Control, Inhibitor Start->Step1 Step2 Pre-incubate with Inhibitor Step1->Step2 Step3 Add DTNB and ATCI Step2->Step3 Step4 Measure Absorbance at 412 nm (kinetic) Step3->Step4 Step5 Calculate Reaction Rates Step4->Step5 Step6 Determine % Inhibition Step5->Step6 End Calculate IC50 Step6->End

Workflow for the Ellman's assay for AChE inhibition.

Protocol 3: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric) [26]

This assay measures the activity of FAAH by detecting the release of a fluorescent product from a synthetic substrate.

  • Materials:

    • FAAH enzyme source (e.g., recombinant FAAH, cell lysate, or tissue homogenate)

    • FAAH substrate (e.g., AMC-arachidonoyl amide)

    • FAAH assay buffer

    • Carbamate inhibitor stock solution

    • 96-well black or white opaque microplate

    • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)

  • Procedure:

    • Sample Preparation: If using cell or tissue samples, prepare lysates or homogenates and determine the protein concentration.

    • Assay Setup (in a 96-well plate):

      • Blank: Add assay buffer.

      • Control (100% activity): Add FAAH enzyme/sample and assay buffer.

      • Inhibitor wells: Add FAAH enzyme/sample and serial dilutions of the carbamate inhibitor.

    • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Reaction Initiation: Add the FAAH substrate to all wells.

    • Measurement: Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes.

    • Data Analysis:

      • Determine the initial rate of the reaction (linear portion of the kinetic curve).

      • Calculate the percentage of inhibition for each inhibitor concentration.

      • Determine the IC50 value as described for the Ellman's assay.

C. In Vivo Efficacy Assessment

Protocol 4: Assessment of in vivo FAAH Inhibition in Rodent Brain [27][28]

This protocol describes how to evaluate the ability of a carbamate inhibitor to engage its target in the brain after systemic administration.

  • Materials:

    • Rodents (mice or rats)

    • Carbamate inhibitor formulated for in vivo administration (e.g., in a vehicle of DMSO/saline)

    • Vehicle control

    • Anesthesia

    • Dissection tools

    • Homogenization buffer

    • Equipment for FAAH activity assay (as in Protocol 3)

  • Procedure:

    • Dosing: Administer the carbamate inhibitor or vehicle to the animals via a suitable route (e.g., intraperitoneal injection).

    • Tissue Collection: At a predetermined time point after dosing, euthanize the animals and rapidly dissect the brain or specific brain regions.

    • Sample Preparation: Homogenize the brain tissue in ice-cold buffer and determine the protein concentration.

    • Ex Vivo FAAH Activity Assay: Perform the FAAH inhibition assay (Protocol 3) on the brain homogenates from the treated and control animals.

    • Data Analysis: Compare the FAAH activity in the brains of inhibitor-treated animals to that of vehicle-treated animals to determine the percentage of in vivo target inhibition.

IV. Conclusion

Carbamates represent a valuable and clinically validated class of enzyme inhibitors. The protocols and data presented in this document provide a foundation for researchers to design, synthesize, and characterize novel carbamate-based therapeutic agents. Careful consideration of the experimental design, adherence to detailed protocols, and accurate data analysis are essential for the successful development of these compounds into effective drugs for a range of diseases.

References

Application Note: Analysis of Ethyl Methyl(phenyl)carbamate by Reverse Phase High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl methyl(phenyl)carbamate is a chemical compound belonging to the carbamate class. Carbamates are widely utilized as pesticides and in pharmaceutical applications, necessitating reliable analytical methods for their quantification in various matrices.[1] Due to the thermal instability of many carbamates, which complicates gas chromatographic analysis, reverse phase high-performance liquid chromatography (RP-HPLC) is the preferred method for their determination.[2][3][4] This application note details a robust RP-HPLC method for the analysis of ethyl methyl(phenyl)carbamate, suitable for quality control, stability studies, and research purposes. The method utilizes a C18 stationary phase with UV detection, offering a balance of simplicity, sensitivity, and specificity.

Experimental Protocol

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Ethyl methyl(phenyl)carbamate reference standard (>99% purity), Phosphoric acid (85%, analytical grade)

  • Equipment: Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The specific conditions are outlined in the table below.

Parameter Condition
HPLC System Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid
Gradient Elution 60% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1 L of deionized water and mix thoroughly.

    • Mobile Phase B: Add 1.0 mL of 85% phosphoric acid to 1 L of acetonitrile and mix thoroughly.

    • Degas both mobile phases by sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of ethyl methyl(phenyl)carbamate reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

  • Working Standard Solutions (1-100 µg/mL):

    • Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition (40% Water with 0.1% Phosphoric Acid : 60% Acetonitrile with 0.1% Phosphoric Acid).

  • Sample Preparation:

    • Dissolve the sample containing ethyl methyl(phenyl)carbamate in the initial mobile phase composition to achieve a concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Workflow Diagram

HPLC_Workflow prep_standards Prepare Standard Solutions (1-100 µg/mL) injection Inject Standards & Samples (10 µL) prep_standards->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_setup HPLC System Setup (Column, Mobile Phase, etc.) hplc_setup->injection chrom_sep Chromatographic Separation (C18 Column, Gradient Elution) injection->chrom_sep detection UV Detection (220 nm) chrom_sep->detection data_acq Data Acquisition (Chromatogram) detection->data_acq quant Quantification (Peak Area vs. Concentration) data_acq->quant report Generate Report quant->report

Caption: Experimental workflow for the HPLC analysis of ethyl methyl(phenyl)carbamate.

Results and Data Presentation

The described HPLC method provides excellent separation and quantification of ethyl methyl(phenyl)carbamate. A typical retention time for the analyte under these conditions is approximately 7.5 minutes.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

Parameter Acceptance Criteria Typical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates > 20007500
RSD of Peak Area ≤ 2.0% (n=6)0.8%
Linearity

The linearity of the method was assessed by analyzing the working standard solutions across the concentration range.

Concentration (µg/mL) Mean Peak Area (n=3)
115,230
576,100
10151,980
25380,500
50759,800
1001,521,100

The calibration curve of peak area versus concentration demonstrates excellent linearity with a correlation coefficient (R²) of >0.999.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the analytical components and the desired outcome.

Logical_Relationship Analyte Ethyl Methyl(phenyl)carbamate (in solution) Interaction Differential Partitioning Analyte->Interaction Introduced to StationaryPhase Stationary Phase (Non-polar C18) StationaryPhase->Interaction MobilePhase Mobile Phase (Polar Acetonitrile/Water) MobilePhase->Interaction Separation Separation Interaction->Separation Leads to Signal UV Absorbance Signal Separation->Signal Generates Quantification Accurate Quantification Signal->Quantification Allows for

Caption: Logical relationship in reverse phase chromatographic separation.

Conclusion

The reverse phase HPLC method detailed in this application note is a reliable and robust procedure for the quantitative analysis of ethyl methyl(phenyl)carbamate. The method is straightforward, utilizing common HPLC instrumentation and reagents, and provides excellent linearity and system suitability. This protocol is well-suited for routine analysis in quality control and research environments within the pharmaceutical and chemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl N-Phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl N-phenylcarbamate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis of ethyl N-phenylcarbamate, helping you to improve your reaction yield and product purity.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure that the reaction is allowed to proceed for the recommended duration and at the optimal temperature. Different synthetic routes have varying requirements. For instance, the reaction of N,N'-diphenyl urea with ethyl carbamate and ethanol is conducted at 200°C for 8.5 hours.[1] Conversely, the reaction of phenyl isocyanate with a Reformatsky reagent proceeds at a lower temperature of 40-45°C for 8-12 hours.[2]

    • Poor Quality Reagents: The purity of starting materials is crucial. Use freshly distilled aniline and high-purity ethyl chloroformate or phenyl isocyanate. Moisture can significantly impact the reaction with isocyanates and chloroformates.

    • Inefficient Mixing: For heterogeneous reactions, ensure adequate stirring to facilitate contact between reactants.

  • Side Reactions:

    • Formation of Diphenylurea: When using phenyl isocyanate, excess water can lead to the formation of diphenylurea. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Formation of Byproducts from Ethyl Chloroformate: The reaction of aniline with ethyl chloroformate can produce diphenylurea and other impurities if the reaction conditions are not carefully controlled. A common method involves cooling the reaction mixture and slowly adding the ethyl chloroformate.

  • Loss of Product During Workup and Purification:

    • Inefficient Extraction: Ensure the correct solvent and pH are used during the extraction process to maximize the recovery of the organic product.

    • Decomposition During Distillation: If purifying by distillation, be mindful of the compound's stability at high temperatures. Vacuum distillation is often preferred to lower the boiling point and prevent decomposition.

    • Improper Column Chromatography: If using column chromatography for purification, select an appropriate solvent system to ensure good separation of the product from impurities. For example, a mixture of ethyl acetate and petroleum ether can be effective.[2]

Issue 2: Product is Impure

Possible Causes and Solutions:

  • Presence of Starting Materials: This indicates an incomplete reaction. Refer to the solutions for "Incomplete Reaction" above.

  • Presence of Side Products:

    • Diphenylurea: This is a common byproduct. It is sparingly soluble in many organic solvents and can often be removed by filtration.

    • Other Carbamates or Ureas: Depending on the reaction route, other related impurities may form. Recrystallization or column chromatography are effective purification methods.

  • Contamination from Solvents or Reagents: Always use high-purity, dry solvents and reagents to avoid introducing contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce ethyl N-phenylcarbamate?

A1: The most common methods include:

  • The reaction of aniline with ethyl chloroformate.[3]

  • The reaction of phenyl isocyanate with ethanol.

  • The reaction of N,N'-diphenyl urea with ethyl carbamate in the presence of ethanol at high temperature and pressure.[1]

  • The reaction of phenyl isocyanate with a Reformatsky reagent (ethyl bromoacetate and zinc dust).[2]

Q2: My yield is consistently low when using the aniline and ethyl chloroformate method. What can I do?

A2: To improve the yield in this reaction:

  • Control the Temperature: The reaction is exothermic. It is crucial to maintain a low temperature (e.g., 0-5°C) during the addition of ethyl chloroformate to minimize side reactions.

  • Use a Base: The reaction produces hydrochloric acid, which can react with the aniline starting material. The addition of a base, such as pyridine or triethylamine, is necessary to neutralize the acid and drive the reaction to completion.[3]

  • Ensure Anhydrous Conditions: Water can react with ethyl chloroformate, reducing the amount available to react with aniline.

Q3: How can I effectively purify the final product?

A3: Purification methods depend on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is a common and effective method for solid products. Suitable solvents include ethanol-water mixtures or isopropanol.

  • Distillation: For liquid products or low-melting solids, vacuum distillation can be used.

  • Column Chromatography: This is useful for removing closely related impurities. A typical stationary phase is silica gel, with a mobile phase such as an ethyl acetate/petroleum ether gradient.[2]

Q4: What are the key safety precautions I should take during this synthesis?

A4:

  • Ethyl chloroformate and phenyl isocyanate are toxic and lachrymatory. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Aniline is toxic and readily absorbed through the skin. Avoid direct contact.

  • Reactions may be exothermic. Use an ice bath to control the temperature, especially during the addition of reagents.

Data Presentation

Table 1: Comparison of Synthetic Routes for Ethyl N-Phenylcarbamate

Synthetic RouteStarting MaterialsReagents/CatalystsReaction ConditionsYieldReference
From AnilineAniline, Ethyl ChloroformateTriethylamine, BenzeneNot specified80%[3]
From Diphenyl UreaN,N'-Diphenyl Urea, Ethyl CarbamateEthanol200°C, 8.5 hours77.3%[1]
From Phenyl IsocyanatePhenyl IsocyanateReformatsky Reagent, Tetrahydrofuran40°C, 8 hours75%[2]
Oxidative CarbonylationAniline, Nitrobenzene, Ethanol, COPalladium Catalyst, Toluene, HCl190°C, 3 hours90%[4]

Experimental Protocols

Protocol 1: Synthesis from Aniline and Ethyl Chloroformate (Adapted from[3])

  • Dissolve aniline (1 equivalent) and triethylamine (1 equivalent) in dry benzene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture in an ice bath.

  • Slowly add ethyl chloroformate (1 equivalent) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water, then with a dilute HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or distillation to obtain ethyl N-phenylcarbamate.

Protocol 2: Synthesis from Phenyl Isocyanate and Reformatsky Reagent (Adapted from[2])

  • In a two-necked flask under a nitrogen atmosphere, add phenylisocyanate (1 equivalent) and tetrahydrofuran.

  • Slowly add the Reformatsky reagent (ethyl bromoacetate and activated zinc).

  • Heat the reaction mixture to 40°C and maintain for 8 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography using an ethyl acetate/petroleum ether solvent system to yield ethyl N-phenylcarbamate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select Synthesis Route reagents Prepare Dry Solvents and High-Purity Reagents start->reagents glassware Oven-Dry Glassware reagents->glassware mix Combine Reactants (Control Temperature) glassware->mix react Stir for Specified Time and Temperature mix->react monitor Monitor Reaction (e.g., TLC) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify Product (Recrystallization, Distillation, or Chromatography) concentrate->purify yield Calculate Yield purify->yield characterize Characterize Product (NMR, IR, MP) yield->characterize

Caption: General experimental workflow for the synthesis of ethyl N-phenylcarbamate.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low or No Yield incomplete Incomplete Reaction issue->incomplete side_reactions Side Reactions issue->side_reactions loss Product Loss During Workup issue->loss sol_incomplete Increase Reaction Time/Temp Check Reagent Quality Improve Mixing incomplete->sol_incomplete sol_side Ensure Anhydrous Conditions Control Temperature Use Appropriate Base side_reactions->sol_side sol_loss Optimize Extraction pH/Solvent Use Vacuum Distillation Optimize Chromatography loss->sol_loss

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of Crude Ethyl Phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude ethyl phenylcarbamate. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and a comparison of common purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route but often include:

  • Unreacted Starting Materials: Aniline and ethyl chloroformate are common starting materials that may remain in the crude product.[1] If the synthesis involves nitrobenzene, it may also be present.[2]

  • Side Products: Diphenylurea can form if water is present, reacting with the phenyl isocyanate intermediate. Di- and tri-substituted aniline derivatives can also occur.

  • Solvent Residues: Solvents used in the synthesis and work-up may be present in the crude mixture.

Q2: What are the most effective methods for purifying crude this compound?

A2: The most common and effective laboratory-scale purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

Q3: How can I assess the purity of my this compound?

A3: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often suitable.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by comparing the spectra to a reference.

  • Melting Point Analysis: A sharp melting point range close to the literature value (52-53 °C) is indicative of high purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Low or no crystal formation upon cooling. - The solution is not saturated (too much solvent was added).- The compound is very soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to concentrate the solution and attempt to cool again.- Try adding a different, miscible "anti-solvent" in which the compound is insoluble to induce precipitation.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.- Add a seed crystal of pure this compound.
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the impure compound.- The solution is supersaturated, causing the compound to come out of solution too quickly as a liquid.- Ensure the solution cools slowly. Start by letting it cool to room temperature before placing it in an ice bath.- Add a small amount of the "good" solvent to redissolve the oil, then cool slowly again.- Try a different solvent or solvent system with a lower boiling point.
Low recovery of purified product. - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- Premature crystallization occurred during a hot filtration step.- Concentrate the mother liquor and cool it to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before performing a hot filtration.[5]
Crystals are colored or appear impure. - Colored impurities were not effectively removed.- The cooling was too rapid, trapping impurities within the crystal lattice.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.- Ensure the solution cools slowly to allow for selective crystallization.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of spots (co-elution). - The chosen eluent system is not optimal for separating the components.- The column was overloaded with the crude sample.- Optimize the solvent system using TLC. Aim for an Rf value of 0.25-0.35 for the desired compound.- Use a larger column or load less sample. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
The compound is not moving down the column (stuck at the origin). - The eluent is not polar enough to move the compound.- Gradually increase the polarity of the mobile phase. For this compound, a gradient of ethyl acetate in hexanes is often effective.
Streaking or tailing of bands. - The compound is interacting too strongly with the silica gel.- The sample was not loaded onto the column in a concentrated band.- Add a small amount of a more polar solvent (like methanol) to the eluent system, but be cautious as this can significantly change the separation.- Ensure the sample is dissolved in a minimal amount of solvent before loading, or use a "dry loading" technique.
Cracks or channels in the silica gel bed. - The column was not packed properly.- The column ran dry at some point.- Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. Always keep the solvent level above the top of the silica.

Data Presentation: Comparison of Purification Techniques

The following table provides a qualitative and estimated quantitative comparison of the primary purification techniques for this compound. Actual yields and purities will vary depending on the initial purity of the crude material and the specific experimental conditions.

Technique Typical Solvents/Eluents Estimated Yield Estimated Final Purity Advantages Disadvantages
Recrystallization Ethanol/Water, Hexane/Ethyl Acetate60-85%>98%- Simple setup- Good for removing small amounts of impurities- Can be scaled up easily- May not be effective for removing impurities with similar solubility- Potential for significant product loss in the mother liquor
Column Chromatography Hexane/Ethyl Acetate gradient (e.g., 95:5 to 80:20)70-90%>99%- Highly effective for separating complex mixtures- Can achieve very high purity- More time-consuming and labor-intensive- Requires larger volumes of solvent- Can be more difficult to scale up

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 95% ethanol with stirring. Heat the solution gently on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the solution is still hot, add hot deionized water dropwise with continuous swirling until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the white, needle-like crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 50:50).

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give the this compound an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the desired compound down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

PurificationWorkflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Crude Crude Ethyl Phenylcarbamate Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Recrystallize Recrystallize Dissolve->Recrystallize Filter Vacuum Filter & Wash Recrystallize->Filter Dry Dry Crystals Filter->Dry Pure Pure Ethyl Phenylcarbamate Dry->Pure Crude2 Crude Ethyl Phenylcarbamate Load Load onto Silica Gel Column Crude2->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions (Monitor by TLC) Elute->Collect Combine Combine Pure Fractions Collect->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure2 Pure Ethyl Phenylcarbamate Evaporate->Pure2

Caption: General workflows for the purification of this compound.

TroubleshootingTree Start Low Purity After Initial Purification CheckTLC Analyze by TLC Start->CheckTLC MultipleSpots Multiple Spots Present? CheckTLC->MultipleSpots SingleSpot Single Tailing Spot? MultipleSpots->SingleSpot No ImpurityType Are impurities more or less polar? MultipleSpots->ImpurityType Yes DryLoading Use dry loading for column chromatography SingleSpot->DryLoading MorePolar More Polar ImpurityType->MorePolar LessPolar Less Polar ImpurityType->LessPolar Recrystallize Recrystallize with a more non-polar solvent system MorePolar->Recrystallize Column Run/rerun column with a shallower gradient LessPolar->Column AcidBaseWash Consider an acid/base wash of crude material Column->AcidBaseWash

Caption: Decision tree for troubleshooting low purity issues.

References

common side reactions and byproducts in carbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions and byproducts encountered during carbamate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during carbamate synthesis?

A1: The most prevalent side reactions in carbamate synthesis, particularly when using isocyanates, include the formation of allophanates, biurets, ureas, and isocyanurates. When synthesizing carbamates from amines and alkyl halides, N-alkylation and overalkylation are common issues.[1][2] Thermal decomposition of the carbamate product can also occur at elevated temperatures.[3]

Q2: How can I minimize the formation of allophanate and biuret byproducts?

A2: Allophanate and biuret formation occurs when the newly formed carbamate or a urea byproduct reacts with excess isocyanate.[3] To minimize these side reactions, it is crucial to maintain strict stoichiometric control of the reactants. Using a slight excess of the alcohol or amine nucleophile relative to the isocyanate can help ensure that all the isocyanate is consumed. Additionally, carrying out the reaction at lower temperatures can reduce the rate of these side reactions, as they are often favored at elevated temperatures.[3][4]

Q3: My reaction is producing a significant amount of urea. What is the likely cause and how can I prevent it?

A3: Urea formation is typically a result of water contamination in your reaction.[5] Isocyanates are highly reactive towards water, forming an unstable carbamic acid that rapidly decomposes to an amine and carbon dioxide. This newly formed amine can then react with another molecule of isocyanate to produce a symmetrically substituted urea. To prevent this, ensure that all your reagents and solvents are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[6]

Q4: I am observing the formation of a solid, insoluble trimer in my reaction. What is this and how can I avoid it?

A4: The solid, insoluble byproduct is likely an isocyanurate, which is a cyclic trimer of the isocyanate starting material.[5] Trimerization is often catalyzed by bases, certain metal compounds (like sodium methoxide, triethyl phosphine, and ferric chloride), and can be exothermic.[5][7] To avoid this, carefully select your catalyst and reaction conditions. If a basic catalyst is required for the main reaction, consider using a less active one or running the reaction at a lower temperature to disfavor trimerization.

Q5: When synthesizing carbamates from amines, CO2, and alkyl halides, I am getting significant N-alkylation of my starting amine. How can I improve the selectivity?

A5: N-alkylation of the starting amine is a common competing reaction in this synthetic route.[1] To favor carbamate formation, you can increase the concentration of carbon dioxide, which accelerates the formation of the desired carbamate.[1] The choice of base is also critical; strong, non-nucleophilic bases are known to stabilize the carbamate intermediate and can improve selectivity.[8] Additionally, using a catalyst system like cesium carbonate and tetrabutylammonium iodide (TBAI) has been shown to minimize overalkylation.[9]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Carbamate
Potential Cause Troubleshooting Steps
Moisture in the reaction Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar).[6]
Side reactions consuming starting materials Carefully control the stoichiometry of reactants. Consider lowering the reaction temperature to disfavor side reactions like allophanate formation or isocyanate trimerization.[3][7]
Poor reactivity of starting materials For sterically hindered alcohols or less nucleophilic amines, consider using a catalyst (e.g., dibutyltin dilaurate for isocyanate reactions) or increasing the reaction temperature cautiously.[10]
Decomposition of the product If the reaction is run at high temperatures, the carbamate product may be thermally decomposing. Attempt the reaction at a lower temperature.[3]
Issue 2: Presence of Insoluble Precipitate
Potential Cause Troubleshooting Steps
Isocyanurate trimer formation This is a common issue when using isocyanates, especially with basic catalysts. Characterize the precipitate (e.g., by IR or melting point). To avoid it, use a non-basic catalyst if possible, or run the reaction at a lower temperature.[5][7]
Symmetrical urea byproduct If your reaction is contaminated with water, the resulting symmetrical urea may precipitate. Ensure anhydrous conditions.[5]

Quantitative Data on Byproduct Formation

The following tables provide a summary of quantitative data on the formation of byproducts under different reaction conditions.

Table 1: Effect of Catalyst on Carbamate Synthesis from Urea and Alcohols [11]

AlcoholCatalyst (wt%)Urea Conversion (%)Carbamate Yield (%)
EthanolNone8580
Ethanol5% Cr₂O₃-NiO/SiO₂>9997
ButanolNone9288
Butanol10% TiO₂-Cr₂O₃/SiO₂>9996

Table 2: Influence of Alkylating Agent on Carbamate Synthesis from Aniline and CO₂ [1]

EntryAlkylating AgentTemperature (°C)Pressure (bar)Conversion (%)Byproduct (N-alkylaniline) (%)
1n-Butyl bromide703841
2n-Butyl iodide703893
3Benzyl bromide703922

Experimental Protocols

Protocol 1: General Procedure for Continuous-Flow Synthesis of Carbamates from CO₂ and Amines[1]

This protocol describes a method to synthesize carbamates while minimizing N-alkylation byproducts.

  • A solution of the corresponding amine (1.0 equiv), the corresponding alkyl bromide (2.0 equiv), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv) in acetonitrile is prepared.

  • The reaction is performed in a continuous-flow reactor (e.g., a 10 mL coil reactor) heated to 70 °C.

  • A back-pressure regulator is set to 3 bar.

  • Carbon dioxide gas is introduced at a controlled flow rate (e.g., 6.0 mL/min). A higher CO₂ flow rate can significantly decrease the amount of the N-alkylated byproduct.[1]

  • The reaction mixture is pumped through the reactor at a specific flow rate (e.g., 250 μL/min).

  • The product is collected at the outlet of the reactor.

Protocol 2: Uncatalyzed Synthesis of Ethyl N-Isopropylcarbamate from a Primary Alcohol and Isopropyl Isocyanate[10]

This protocol is a straightforward method for synthesizing a carbamate from a primary alcohol.

  • To a stirred solution of ethanol (1.0 equiv) in an anhydrous solvent (e.g., THF or CH₂Cl₂) in a round-bottom flask under an inert atmosphere, add isopropyl isocyanate (1.0 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or flash column chromatography to yield ethyl N-isopropylcarbamate.

Visualizations

Logical Troubleshooting Workflow for Low Carbamate Yield

low_yield_troubleshooting cluster_reagents Reagent Issues cluster_stoichiometry Stoichiometry Issues cluster_temp Temperature Issues cluster_catalyst Catalyst Issues start Low Carbamate Yield check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_stoichiometry Verify Stoichiometry stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok check_temp Evaluate Reaction Temperature temp_ok Temperature Optimal? check_temp->temp_ok check_catalyst Assess Catalyst Activity/Choice catalyst_ok Catalyst Effective? check_catalyst->catalyst_ok reagents_ok->check_stoichiometry Yes reagents_not_ok Purify/Dry Reagents Use Inert Atmosphere reagents_ok->reagents_not_ok No stoichiometry_ok->check_temp Yes stoichiometry_not_ok Adjust Reactant Ratios (e.g., slight excess of nucleophile) stoichiometry_ok->stoichiometry_not_ok No temp_ok->check_catalyst Optimal temp_too_high Lower Temperature to Reduce Side Reactions/Decomposition temp_ok->temp_too_high Too High temp_too_low Increase Temperature Cautiously to Improve Reactivity temp_ok->temp_too_low Too Low catalyst_not_ok Screen Different Catalysts (e.g., DBTDL, DBU) catalyst_ok->catalyst_not_ok No end Yield Improved catalyst_ok->end Yes

Caption: Troubleshooting workflow for low carbamate yield.

Common Side Reactions in Isocyanate-Based Carbamate Synthesis

side_reactions cluster_main Main Reaction cluster_side Side Reactions isocyanate R-N=C=O (Isocyanate) carbamate R-NH-C(O)O-R' (Carbamate) isocyanate->carbamate allophanate Allophanate isocyanate->allophanate urea Urea isocyanate->urea biuret Biuret isocyanate->biuret isocyanurate Isocyanurate (Trimer) isocyanate->isocyanurate Catalyst/Heat amine R-NH₂ (Amine) isocyanate->amine + H₂O alcohol R'-OH (Alcohol) alcohol->carbamate carbamate->allophanate + Isocyanate urea->biuret + Isocyanate water H₂O (contaminant) water->amine amine->urea + Isocyanate

Caption: Common side reactions in carbamate synthesis.

References

optimizing reaction conditions for the synthesis of ethyl carbamates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for the synthesis of ethyl carbamates. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you navigate challenges in your synthesis.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired ethyl carbamate. What are the possible causes and how can I improve the yield?

Answer: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: Ensure the purity and stability of your starting materials. Reagents like ethyl chloroformate and isocyanates are sensitive to moisture and can degrade over time.[1] Always use freshly opened or properly stored reagents and anhydrous solvents.

  • Reaction Temperature: Temperature control is critical.

    • Too Low: The reaction may lack the necessary activation energy to proceed at a reasonable rate.[2] While some protocols specify room temperature, gentle heating might be required, especially for less reactive substrates.[2]

    • Too High: Elevated temperatures can cause decomposition of reactants, intermediates, or the final product.[2] For the synthesis from urea and ethanol, temperatures above 170°C can lead to the formation of byproducts like diethyl carbonate, reducing the yield of ethyl carbamate.

  • Anhydrous Conditions: Moisture can lead to the formation of undesired byproducts, such as symmetric ureas, especially when using isocyanate or chloroformate intermediates.[1] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Catalyst Activity (for Urea-based Synthesis): If you are synthesizing from urea and ethanol, the catalyst is crucial. Ensure the catalyst (e.g., Zinc Oxide, Calcium Oxide, or supported catalysts like TiO₂/SiO₂) is active and used in the correct loading.[3][4]

  • Inefficient Ammonia Removal (for Urea-based Synthesis): The reaction between urea and ethanol produces ammonia as a byproduct.[3] According to Le Chatelier's principle, its accumulation can inhibit the forward reaction. The reaction is often performed in a sealed autoclave to manage pressure, but controlled venting of ammonia can drive the reaction to completion.[4]

low_yield_troubleshooting start Low / No Yield reagent_quality Check Reagent Purity & Anhydrous Conditions start->reagent_quality Is moisture present? Are reagents old? temp_control Optimize Temperature start->temp_control Reaction stalled or byproducts observed? catalyst_issue Verify Catalyst Activity (Urea Route) start->catalyst_issue Using urea? reagent_quality->temp_control Reagents OK success Yield Improved reagent_quality->success Anhydrous conditions & fresh reagents work temp_control->catalyst_issue Temp OK temp_control->success Adjusted temp works nh3_removal Improve NH3 Removal (Urea Route) catalyst_issue->nh3_removal Catalyst OK catalyst_issue->success New catalyst works nh3_removal->success

Caption: Troubleshooting workflow for low ethyl carbamate yield.

Issue 2: Significant Byproduct Formation

Question: I am observing a significant amount of symmetric urea as a byproduct. What causes this and how can I prevent it?

Answer: Symmetric urea formation is a common side reaction, particularly when using isocyanates or ethyl chloroformate.[1] It occurs when an amine reacts with an isocyanate intermediate.[1]

  • Cause: The presence of water is a primary culprit. Water reacts with isocyanates to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. This newly formed amine can react with another isocyanate molecule to create a symmetric urea.[1]

  • Prevention Strategies:

    • Strict Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to minimize water content.[1]

    • Optimized Reagent Addition: When using ethyl chloroformate, add it slowly to the amine solution at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.[1]

    • Choice of Base: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction with ethyl chloroformate.[1]

Question: My synthesis from urea and ethanol is producing diethyl carbonate. How can I avoid this?

Answer: The formation of diethyl carbonate is a known side reaction in the synthesis of ethyl carbamate from urea, especially at higher temperatures.

  • Cause: At temperatures above 170°C, the initially formed ethyl carbamate can react with another molecule of ethanol to produce diethyl carbonate.

  • Prevention: Maintain the reaction temperature at or below the optimal 170°C to maximize the yield of ethyl carbamate and minimize the formation of diethyl carbonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory methods for synthesizing ethyl carbamates?

A1: The primary methods include:

  • From Urea and Ethanol: This is a direct and environmentally friendly method where urea reacts with ethanol at high temperatures and pressures, typically in the presence of a metal oxide catalyst.[3][4]

  • From Ethyl Chloroformate and an Amine/Ammonia: A common and versatile method involving the reaction of an amine (or ammonia for unsubstituted ethyl carbamate) with ethyl chloroformate, usually in the presence of a base to neutralize the HCl byproduct.[5]

  • From Isocyanates and Ethanol: This involves the reaction of an appropriate isocyanate with ethanol. This method is often used for N-substituted carbamates.

  • Three-Component Synthesis from Amine, CO₂, and Alkyl Halide: A greener approach where an amine first reacts with carbon dioxide to form a carbamate salt, which is then alkylated with an alkyl halide.[6]

synthesis_routes cluster_0 Starting Materials Urea + Ethanol Urea + Ethanol product Ethyl Carbamate (or N-Substituted Ethyl Carbamate) Urea + Ethanol->product Heat, Pressure Catalyst Amine/NH3 + Et-Chloroformate Amine/NH3 + Et-Chloroformate Amine/NH3 + Et-Chloroformate->product Base Isocyanate + Ethanol Isocyanate + Ethanol Isocyanate + Ethanol->product Amine + CO2 + Et-Halide Amine + CO2 + Et-Halide Amine + CO2 + Et-Halide->product Base

Caption: Common synthetic routes to ethyl carbamates.

Q2: What catalysts are effective for the synthesis of ethyl carbamate from urea and ethanol?

A2: Various solid catalysts, particularly metal oxides, have been shown to be effective. These include Zinc Oxide (ZnO), Calcium Oxide (CaO), and silica-supported catalysts like TiO₂/SiO₂ and Cr₂O₃-NiO/SiO₂.[3][4][7][8] These catalysts are advantageous because they are stable, reusable, and facilitate high yields.[4][8]

Q3: How does temperature affect the yield in the urea and ethanol synthesis?

A3: Temperature has a significant impact. In a catalyzed system, increasing the temperature from 150°C to 170°C can dramatically increase the yield of ethyl carbamate from around 70% to as high as 97%.[4] However, further increasing the temperature to 180°C can promote the formation of byproducts like diethyl carbonate, thereby decreasing the desired product's yield.[4]

Q4: What are the key considerations for purifying the final ethyl carbamate product?

A4: Purification typically involves a standard aqueous workup followed by chromatography or distillation.

  • Workup: After the reaction is complete, it is typically quenched with water. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).[1][5] The organic layer is washed with brine, dried over an anhydrous salt like magnesium or sodium sulfate, filtered, and concentrated under reduced pressure.[1][5]

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.[1][9]

Data Presentation: Optimizing the Urea & Ethanol Reaction

The following tables summarize quantitative data for the synthesis of ethyl carbamate from urea and ethanol, highlighting the effects of key reaction parameters.

Table 1: Effect of Reaction Temperature on Product Yield (Catalyst: Cr₂O₃-NiO/SiO₂, Reaction Time: 6h)

Temperature (°C)Urea Conversion (%)Ethyl Carbamate Yield (%)Diethyl Carbonate Yield (%)
150>99700
160>99850.5
170>99971.0
180>99952.0
Data synthesized from a study on silica gel supported catalysts.[4]

Table 2: General Reaction Conditions from Urea and Ethanol (Catalyst: Metal Oxide, e.g., ZnO, CaO)

ParameterValue Range
Urea:Ethanol Molar Ratio1:1 to 1:20
Temperature (°C)100 - 200
Pressure (MPa)0.1 - 2.0
Reaction Time (hours)1 - 12
Expected Yield (%)>95
Data adapted from patent literature.[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Carbamate from Urea and Ethanol (Autoclave Method)

This protocol is based on a general procedure for alkyl carbamate synthesis in a laboratory-scale autoclave.

Materials:

  • Urea

  • Ethanol (anhydrous)

  • Catalyst (e.g., 2.9 wt% Cr₂O₃-NiO/SiO₂)

  • 90 mL Autoclave with a glass liner and stirring mechanism

Procedure:

  • To the glass liner of the autoclave, add urea (1.0 g), anhydrous ethanol (15 mL), and the catalyst (0.1 g).[4]

  • Seal the autoclave and place it in a heating mantle on a magnetic stir plate.

  • Begin stirring and heat the reaction to the desired temperature (e.g., 170°C).[4]

  • Maintain the reaction at this temperature for the specified time (e.g., 6 hours). To drive the reaction, ammonia gas produced may be carefully vented 2-3 times during the reaction.[4]

  • After the reaction time has elapsed, cool the autoclave to room temperature.

  • Carefully open the autoclave and remove the glass liner.

  • The product mixture can be analyzed directly by GC or subjected to workup and purification (filtration to remove the catalyst, followed by distillation or chromatography).

Protocol 2: Synthesis of Ethyl Carbamate from Ethyl Chloroformate and Aqueous Ammonia

This protocol is adapted from a general procedure for carbamate synthesis.

Materials:

  • Aqueous Ammonia (e.g., 28-30% solution)

  • Ethyl Chloroformate

  • Dichloromethane (DCM) or other suitable organic solvent

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the aqueous ammonia solution and an equal volume of DCM.

  • Cool the stirred mixture to 0°C in an ice bath.

  • Add ethyl chloroformate dropwise from the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 5-10°C.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[5]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude ethyl carbamate by vacuum distillation or recrystallization if necessary.

experimental_workflow_chloroformate setup 1. Setup: Combine NH3(aq) and DCM in flask. Cool to 0°C. addition 2. Add Ethyl Chloroformate dropwise at 0-5°C. setup->addition react 3. Warm to RT and stir for 1-2h. addition->react workup 4. Workup: Separate layers, wash with NaHCO3 & brine. react->workup dry 5. Dry organic layer (MgSO4) and concentrate. workup->dry purify 6. Purify crude product (Distillation/Recrystallization). dry->purify

Caption: Workflow for ethyl carbamate synthesis via ethyl chloroformate.

References

Technical Support Center: Stability and Degradation of Alkyl N-Phenylcarbamates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alkyl N-phenylcarbamates.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for alkyl N-phenylcarbamates?

Alkyl N-phenylcarbamates can degrade through several pathways, including thermal, hydrolytic, photolytic, and enzymatic degradation. The predominant pathway often depends on the specific experimental conditions such as temperature, pH, light exposure, and the presence of enzymes or other reactive species.[1][2][3][4][5]

Q2: How does pH affect the stability of alkyl N-phenylcarbamates?

The stability of alkyl N-phenylcarbamates is significantly influenced by pH. Generally, they are more stable in acidic to neutral aqueous solutions.[6] Under basic conditions (pH > 9), they are susceptible to hydrolysis.[3][7] The rate of hydrolysis often increases with increasing pH. For instance, some N-methylcarbamate pesticides show significantly faster decomposition at pH 7.70 compared to pH 7.08.[8]

Q3: What are the common degradation products of alkyl N-phenylcarbamates?

Common degradation products vary depending on the degradation pathway:

  • Thermal Degradation: Can yield phenyl isocyanate and the corresponding alcohol. At higher temperatures, further reactions can produce aniline, substituted anilines, and carbon dioxide.[1][9]

  • Hydrolytic Degradation: Typically results in the formation of aniline, the corresponding alcohol, and carbon dioxide. Under basic conditions, N-hydroxy-N-phenylcarbamate can degrade to phenol, carbonate, aniline, and azoxybenzene.[3][10]

  • Photodegradation: Can lead to a variety of products through mechanisms like cleavage of C-N bonds, hydroxylation, and photoisomerization.[4][11]

  • Enzymatic Degradation: Often involves hydrolysis of the carbamate linkage by enzymes like esterases and amidases, yielding aniline and the corresponding alcohol.[2][10][12]

Troubleshooting Guides

Problem 1: Low or no yield of the desired product in a reaction involving an alkyl N-phenylcarbamate.

  • Possible Cause: Degradation of the carbamate starting material due to inappropriate reaction conditions.

  • Troubleshooting Steps:

    • Check Reaction Temperature: Elevated temperatures can cause thermal decomposition.[13] Consider running the reaction at a lower temperature. For exothermic reactions, ensure adequate cooling and controlled addition of reagents to prevent temperature spikes.[13]

    • Control pH: If the reaction is performed in an aqueous or protic solvent, ensure the pH is not basic, as this can lead to rapid hydrolysis.[3]

    • Protect from Light: If the carbamate is known to be light-sensitive, conduct the reaction in the dark or using amber glassware to prevent photodegradation.[4]

    • Ensure Anhydrous Conditions: Moisture can lead to hydrolysis. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[14]

Problem 2: Appearance of unexpected peaks during chromatographic analysis (e.g., HPLC, GC) of an alkyl N-phenylcarbamate sample.

  • Possible Cause: The sample has degraded during storage or analysis.

  • Troubleshooting Steps:

    • Review Storage Conditions: Alkyl N-phenylcarbamates should be stored in a cool, dark, and dry place.[15] Avoid storing solutions for extended periods, especially at room temperature or in the light.

    • Evaluate Analytical Method:

      • Mobile Phase pH: Ensure the mobile phase for HPLC is not strongly basic, which could cause on-column degradation.

      • Injector and Column Temperature: High temperatures in the GC injector or HPLC column can induce thermal degradation.[9]

      • Sample Preparation: Minimize the time between sample preparation and analysis. Keep samples in an autosampler cool if possible.

    • Identify Degradation Products: Use techniques like LC-MS/MS or GC-MS to identify the structure of the unknown peaks.[16][17][18] Comparing the mass spectra to known degradation products can confirm the degradation pathway.

Problem 3: Inconsistent results in stability studies.

  • Possible Cause: Poorly controlled experimental parameters.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all experimental parameters (temperature, pH, light intensity, concentration) are consistently maintained across all experiments.

    • Use Calibrated Equipment: Regularly calibrate pH meters, thermometers, and light sources to ensure accurate and reproducible conditions.

    • Include Control Samples: Always run control samples (e.g., stored under ideal conditions) in parallel to your stressed samples to provide a baseline for comparison.

    • Monitor Purity of Starting Material: Verify the purity of the alkyl N-phenylcarbamate before initiating the stability study, as impurities can catalyze degradation.

Data Presentation

Table 1: Thermal Degradation of Selected Alkyl N-Phenylcarbamates

CompoundTemperature (°C)PressureMajor Degradation ProductsReference
Ethyl N-phenylcarbamate200ReducedPhenyl isocyanate, Ethanol[1]
α-Methylbenzyl N-phenylcarbamate250AtmosphericAniline, α-Methylbenzyl aniline, Styrene, Carbon dioxide[1]
Benzyl N-phenylcarbamate250AtmosphericAniline, Benzylaniline, Dibenzylaniline, Carbon dioxide[1]
Ethyl N-methyl-N-phenylcarbamate329-380Gas PhaseN-methylaniline, Carbon dioxide, Ethylene[9]

Table 2: Hydrolytic Half-lives of N-methylcarbamate Pesticides

CompoundpHTemperature (°C)Half-life (days)Reference
Carbaryl7.082078[8]
Carbaryl7.703369[8]
Carbofuran7.0820143[8]
Carbofuran7.703383[8]
Propoxur7.0820116[8]
Propoxur7.703379[8]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study (Hydrolysis)

This protocol outlines a general procedure for investigating the hydrolytic stability of an alkyl N-phenylcarbamate.

  • Preparation of Stock Solution: Prepare a stock solution of the alkyl N-phenylcarbamate at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.[7]

  • Acid Hydrolysis:

    • Mix a known volume of the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl).[7]

    • Incubate the mixture at a controlled temperature (e.g., room temperature or elevated) for a defined period (e.g., 48 hours).[7]

    • At specified time points, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 N NaOH), and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix a known volume of the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH).[7]

    • Incubate and sample as described for acid hydrolysis, neutralizing the aliquots with a suitable acid (e.g., 0.1 N HCl).

  • Neutral Hydrolysis:

    • Mix a known volume of the stock solution with an equal volume of purified water.

    • Incubate and sample as described above.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.[16]

Protocol 2: Analysis of Degradation Products by HPLC

This protocol provides a general method for the analysis of alkyl N-phenylcarbamates and their degradation products.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Diode Array Detector).[16][19] For identification of unknown peaks, an HPLC system coupled to a mass spectrometer (LC-MS) is recommended.[16][17]

  • Chromatographic Conditions:

    • Column: A reverse-phase column (e.g., C18, C8, or Phenyl) is commonly used.[19][20]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile and/or methanol).[20]

    • Flow Rate: Typically 0.5-1.5 mL/min.[20]

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducibility.[20]

    • Detection: Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance.[20]

  • Sample Preparation: Dilute the samples from the degradation study to an appropriate concentration within the linear range of the analytical method using the mobile phase.

  • Data Analysis: Integrate the peak areas of the parent compound and the degradation products. Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in a control sample.

Visualizations

Carbamate Alkyl N-Phenylcarbamate Isocyanate Phenyl Isocyanate Carbamate->Isocyanate Heat Alcohol Alcohol Carbamate->Alcohol Heat Aniline Aniline Isocyanate->Aniline Further Reaction CO2 Carbon Dioxide Isocyanate->CO2 Further Reaction Carbamate Alkyl N-Phenylcarbamate Aniline Aniline Carbamate->Aniline H₂O, H⁺ or OH⁻ Alcohol Alcohol Carbamate->Alcohol H₂O, H⁺ or OH⁻ CO2 Carbon Dioxide Carbamate->CO2 H₂O, H⁺ or OH⁻ Start Start: Sample Preparation Stress Apply Stress Condition (e.g., Heat, pH, Light) Start->Stress Sampling Withdraw Aliquots at Time Points Stress->Sampling Neutralize Neutralize/Quench Reaction Sampling->Neutralize Dilute Dilute for Analysis Neutralize->Dilute Analyze HPLC/LC-MS Analysis Dilute->Analyze Data Data Interpretation (% Degradation, Product ID) Analyze->Data End End: Stability Report Data->End

References

minimizing byproduct formation in the synthesis of ethyl carbamates from urea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl carbamate from urea and ethanol. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing ethyl carbamate from urea and ethanol?

The synthesis of ethyl carbamate from urea and ethanol is an alcoholysis reaction where urea reacts with ethanol to form ethyl carbamate and ammonia. This reaction is typically carried out at elevated temperatures and pressures, often in the presence of a catalyst.[1][2]

Q2: What are the most common byproducts in this synthesis?

The primary byproducts that can form during the synthesis of ethyl carbamate from urea and ethanol include:

  • Diethyl Carbonate (DEC): Formed from the subsequent reaction of the desired ethyl carbamate with another molecule of ethanol.[3]

  • Ethyl Allophanate: This can be formed through the reaction of ethyl carbamate with isocyanic acid (HNCO), which is a decomposition product of urea at higher temperatures.[4][5]

  • Biuret: Results from the condensation of two urea molecules with the elimination of ammonia. It can also be a byproduct of urea's thermal decomposition.[6][7]

  • N-Ethyl Ethyl Carbamate: This can be a side product, consuming both ethyl carbamate and diethyl carbonate.

Q3: How does temperature affect the formation of byproducts?

Higher reaction temperatures generally accelerate the rate of ethyl carbamate formation. However, excessively high temperatures (above 170-180°C) can lead to the thermal decomposition of urea, which increases the formation of byproducts like biuret and ethyl allophanate.[8][9] Elevated temperatures also favor the consecutive reaction of ethyl carbamate to form diethyl carbonate.[10][11]

Q4: What is the role of a catalyst in this reaction?

Catalysts are used to increase the reaction rate and improve the selectivity towards ethyl carbamate. Various metal oxides, such as zinc oxide (ZnO), magnesium oxide (MgO), calcium oxide (CaO), and mixed oxides like TiO2/SiO2, have been shown to be effective.[1][2][8] These catalysts often possess both acidic and basic sites that facilitate different steps of the reaction mechanism.

Q5: How can I minimize the formation of diethyl carbonate (DEC)?

To minimize the formation of DEC, consider the following strategies:

  • Control Reaction Time: Shorter reaction times will limit the conversion of ethyl carbamate to DEC.

  • Optimize Temperature: Operate at a temperature that is sufficient for the formation of ethyl carbamate but does not excessively favor the second reaction step to DEC.

  • Adjust Reactant Ratio: Using a lower ethanol to urea molar ratio can reduce the availability of ethanol to react with the formed ethyl carbamate.

  • Catalyst Selection: Some catalysts may have higher selectivity for ethyl carbamate over DEC.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low Yield of Ethyl Carbamate 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive or insufficient catalyst. 4. Ammonia inhibiting the forward reaction.1. Increase reaction time or temperature moderately. 2. Optimize temperature within the recommended range (e.g., 150-170°C). 3. Ensure the catalyst is active and used in the correct proportion. 4. If feasible with your setup, periodically and carefully vent the produced ammonia.[8]
High Percentage of Diethyl Carbonate (DEC) 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. High ethanol to urea molar ratio.1. Lower the reaction temperature. 2. Reduce the overall reaction time. 3. Decrease the molar ratio of ethanol to urea.
Significant Formation of Biuret 1. Excessive reaction temperature leading to urea decomposition.1. Lower the reaction temperature to below the point where significant urea thermolysis occurs (e.g., below 180°C).[9]
Presence of Ethyl Allophanate 1. High reaction temperatures causing urea to decompose into isocyanic acid.1. Maintain a controlled reaction temperature to minimize urea decomposition.
Reaction Pressure Too High 1. Accumulation of ammonia byproduct.1. Ensure proper venting or absorption of ammonia is in place, if safe and practical for your experimental setup.

Data on Reaction Conditions and Byproduct Formation

The following tables summarize quantitative data from various studies on the synthesis of ethyl carbamate and its byproducts.

Table 1: Effect of Catalyst on Ethyl Carbamate Yield

CatalystEthanol:Urea Molar RatioTemperature (°C)Time (h)Ethyl Carbamate Yield (%)Reference
Zinc OxideNot Specified1506>95[1]
Magnesium OxideNot Specified10012>95[1]
Cr2O3-NiO/SiO2~20:1170497[8]
TiO2/SiO2~20:1170697.5 (Methyl Carbamate)[8]

Table 2: Influence of Reaction Parameters on Diethyl Carbonate (DEC) Formation from Ethyl Carbamate (EC)

CatalystTemperature (°C)Time (h)EC Conversion (%)DEC Yield (%)Reference
CaO190940.720.8[10]
10% MgO/γ-Al2O3Not SpecifiedNot Specified41.830.4[12]
ZnO-Fe2O3Not SpecifiedNot SpecifiedNot Specified~32.3[13]

Experimental Protocols

General Protocol for the Synthesis of Ethyl Carbamate from Urea and Ethanol

This is a generalized procedure based on common practices reported in the literature.[1][2][8] Note: This reaction should be carried out in a suitable high-pressure reactor with appropriate safety measures.

  • Reactant and Catalyst Preparation:

    • Charge the high-pressure reactor with urea and ethanol in a desired molar ratio (e.g., 1:10 to 1:20 ethanol to urea).

    • Add the catalyst (e.g., zinc oxide, magnesium oxide) to the mixture. The amount of catalyst can vary, typically between 1-10% by weight of urea.

  • Reaction Execution:

    • Seal the reactor and begin stirring.

    • Heat the reactor to the desired temperature (e.g., 130-170°C).

    • The reaction will generate ammonia, leading to an increase in pressure (e.g., 0.1-2.0 MPa).

    • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 4-12 hours).

    • If the setup allows, ammonia can be carefully vented to an appropriate scrubber to drive the reaction forward.

  • Product Isolation and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent any remaining pressure.

    • Discharge the reaction mixture.

    • Separate the catalyst by filtration.

    • The excess ethanol can be removed by distillation.

    • The resulting crude ethyl carbamate can be further purified by vacuum distillation or recrystallization.

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathways Diagram

ReactionPathways Urea Urea EthylCarbamate Ethyl Carbamate (Desired Product) Urea->EthylCarbamate + Ethanol IsocyanicAcid Isocyanic Acid (Intermediate) Urea->IsocyanicAcid High Temp Decomposition Biuret Biuret (Byproduct) Urea->Biuret + Urea (High Temp) Ethanol Ethanol Ethanol->EthylCarbamate Ammonia Ammonia DEC Diethyl Carbonate (Byproduct) EthylCarbamate->DEC + Ethanol (High Temp, Long Time) EthylAllophanate Ethyl Allophanate (Byproduct) IsocyanicAcid->EthylAllophanate + Ethyl Carbamate

Caption: Reaction pathways in the synthesis of ethyl carbamate from urea.

Troubleshooting Workflow

TroubleshootingWorkflow Start Experiment Start Analysis Analyze Product Mixture (GC, HPLC, NMR) Start->Analysis LowYield Low Ethyl Carbamate Yield? Analysis->LowYield HighDEC High DEC Content? LowYield->HighDEC No OptimizeYield Increase Temp/Time Check Catalyst Vent Ammonia LowYield->OptimizeYield Yes HighBiuret High Biuret/Allophanate? HighDEC->HighBiuret No OptimizeDEC Decrease Temp/Time Decrease EtOH Ratio HighDEC->OptimizeDEC Yes OptimizeTemp Decrease Temperature HighBiuret->OptimizeTemp Yes Success Successful Synthesis HighBiuret->Success No OptimizeYield->Start OptimizeDEC->Start OptimizeTemp->Start

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Addressing the Thermal Instability of N-Substituted Polycarbamates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the thermal instability of N-substituted polycarbamates. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, processing, and handling of N-substituted polycarbamates.

Problem Potential Causes Recommended Solutions
Discoloration (Yellowing) During Melt Processing or Heating 1. Thermo-oxidative Degradation: Aromatic N-substituents are particularly susceptible to oxidation at elevated temperatures, leading to the formation of colored quinone-like structures.[1][2] 2. High Processing Temperatures: Excessive heat can accelerate degradation reactions.[3][4] 3. Presence of Impurities: Residual catalysts (e.g., metal salts) from synthesis can lower the decomposition temperature.[5] 4. Reaction with Nitrogen Oxides (NOx): Environmental exposure to NOx, especially at elevated temperatures, can cause yellowing.[3][4]1. Incorporate Antioxidants: Add a stabilizer package containing a primary antioxidant (e.g., hindered phenols like Irganox® 1010) and a secondary antioxidant (e.g., phosphites like Irgafos® 168) to your formulation.[6] 2. Optimize Processing Temperature: Lower the processing temperature to the minimum required for adequate flow. 3. Purify the Polymer: Ensure thorough removal of catalyst residues after polymerization. 4. Use an Inert Atmosphere: Process the polymer under a nitrogen or argon atmosphere to minimize oxidation.
Reduced Molecular Weight or Loss of Mechanical Properties After Heating 1. Chain Scission: The primary degradation pathway for polycarbamates is the cleavage of the carbamate linkage, leading to the formation of an isocyanate and an alcohol.[7][8] This is often reversible but can lead to permanent degradation. 2. Hydrolysis: Residual moisture can lead to hydrolytic degradation of the carbamate bonds, especially at elevated temperatures.1. Add Stabilizers: Use heat stabilizers that can mitigate chain scission. Hindered Amine Light Stabilizers (HALS) can also offer some thermal protection.[9][10] 2. Thoroughly Dry the Polymer: Dry the polycarbamate under vacuum at an appropriate temperature before any high-temperature processing. 3. Control Stoichiometry: Ensure precise stoichiometry during synthesis to maximize initial molecular weight and minimize reactive end groups.[11]
Unexpected Foaming or Gas Evolution During Processing 1. Carbamate Bond Cleavage: The degradation of the carbamate linkage can produce carbon dioxide.[2] 2. Reaction of Isocyanate with Water: If the carbamate linkage cleaves to form an isocyanate, any residual moisture will react with the isocyanate to produce an unstable carbamic acid, which decomposes to an amine and CO2 gas.1. Ensure Material is Dry: Rigorously dry the polymer and any additives before processing. 2. Process Under Vacuum: Applying a vacuum during melt processing can help remove volatile degradation products. 3. Lower Processing Temperature: Reduce the temperature to minimize the rate of degradation reactions.
Inconsistent Results in Thermal Analysis (TGA/DSC) 1. Sample Preparation: Inconsistent sample mass, morphology, or packing in the analysis pan can affect results.[5] 2. Thermal History: The previous thermal history of the sample (e.g., cooling rate from a previous melt) can affect DSC results, particularly the glass transition. 3. Contamination: Contamination of the sample or the instrument can lead to spurious peaks or mass loss events.[5]1. Standardize Sample Preparation: Use a consistent sample mass (e.g., 5-10 mg for TGA) and ensure good thermal contact with the pan.[12] 2. Erase Thermal History: For DSC analysis, perform a heat-cool-heat cycle. The first heating run erases the thermal history, and the second heating run provides a more reproducible measurement of thermal transitions like Tg.[13] 3. Clean Instrument and Pans: Ensure the TGA and DSC instruments are clean and use new or thoroughly cleaned sample pans for each run.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of thermal degradation for N-substituted polycarbamates?

A1: The primary thermal degradation pathway is the reversible cleavage of the urethane (carbamate) linkage to form an isocyanate and an alcohol.[7] At higher temperatures, irreversible reactions can occur, leading to the formation of primary or secondary amines and carbon dioxide. The specific pathway can be influenced by the nature of the N-substituent.

Q2: How does the N-substituent (aryl vs. alkyl) affect thermal stability?

A2: N-aryl polycarbamates are generally less thermally stable than their N-alkyl counterparts. The electron-withdrawing nature of the aryl group can weaken the C-N bond of the carbamate linkage.[14] Furthermore, N-aryl polycarbamates are more prone to thermo-oxidative degradation, which can lead to discoloration.[1][2]

Q3: What are the key thermal transitions to look for in a DSC thermogram of a polycarbamate?

A3: The two most important transitions are the glass transition temperature (Tg) and the melting temperature (Tm). The Tg appears as a step-change in the heat flow and indicates the transition from a glassy to a rubbery state.[13] The Tm appears as an endothermic peak and is only present in semi-crystalline polymers, indicating the melting of the crystalline domains.

Q4: How can I quantify the thermal stability of my polycarbamate?

A4: Thermogravimetric Analysis (TGA) is the standard method for quantifying thermal stability.[10][15][16] Key parameters to extract from a TGA curve are the onset temperature of decomposition (often reported as Td5% or Td10%, the temperature at which 5% or 10% weight loss has occurred) and the temperature of maximum decomposition rate (the peak of the derivative TGA curve).

Q5: What type of stabilizer is most effective for N-substituted polycarbamates?

A5: A combination of stabilizers is often most effective. A typical package includes a primary antioxidant (hindered phenol) to scavenge free radicals, a secondary antioxidant (phosphite) to decompose hydroperoxides, and a heat stabilizer.[6] For applications where UV exposure is also a concern, a Hindered Amine Light Stabilizer (HALS) should be included, which can also provide some thermal stability.[9][10]

Quantitative Data on Thermal Stability

The thermal stability of N-substituted polycarbamates is highly dependent on the specific chemical structure, molecular weight, and purity of the polymer. The following table provides representative data for the decomposition temperatures of related polyurethane systems, illustrating the impact of the surrounding chemical structure.

Polymer SystemN-Substituent TypeTd (onset, °C)Td (max rate, °C)AtmosphereReference
HTPB-based PolyurethaneAliphatic/Aromatic~260-280~320-340Nitrogen[17]
Polycarbonate-based Poly(thiourethane-urethane)Aliphatic~290-310~330-350Nitrogen[18]
Fructan-based PolyurethaneAliphatic~255-265~350-400Not Specified[19]

Note: This data is for polyurethane systems, which are structurally similar to polycarbamates. The exact thermal stability of a specific N-substituted polycarbamate will vary.

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the degradation profile of an N-substituted polycarbamate.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen and/or air supply

  • TGA pans (aluminum or platinum)

  • Microbalance

  • Polycarbamate sample (dried under vacuum)

Procedure:

  • Sample Preparation: Ensure the polycarbamate sample is thoroughly dried under vacuum at a temperature below its glass transition temperature for at least 24 hours to remove any residual solvent or moisture.

  • Instrument Preparation: Tare the TGA pan. Accurately weigh 5-10 mg of the dried polycarbamate sample into the pan.

  • Loading the Sample: Place the sample pan into the TGA instrument.

  • Setting Experimental Parameters:

    • Atmosphere: Nitrogen (for inert decomposition) or Air (for oxidative decomposition).

    • Flow Rate: 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 600°C at a heating rate of 10°C/min.

  • Running the Experiment: Start the TGA run.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (e.g., Td5%).

    • Plot the first derivative of the weight loss curve to determine the temperature of maximum decomposition rate (Tmax).

Protocol 2: Determination of Thermal Transitions by Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of an N-substituted polycarbamate.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • High-purity nitrogen supply

  • DSC pans and lids (aluminum)

  • Crimper for sealing pans

  • Polycarbamate sample (dried under vacuum)

Procedure:

  • Sample Preparation: Dry the polycarbamate sample as described in the TGA protocol.

  • Encapsulating the Sample: Weigh 5-10 mg of the dried sample into a DSC pan and seal it with a lid. Prepare an empty, sealed pan to use as a reference.

  • Loading the Sample: Place the sample pan and the reference pan into the DSC cell.

  • Setting Experimental Parameters (Heat-Cool-Heat Cycle):

    • Atmosphere: Nitrogen.

    • Flow Rate: 20-50 mL/min.

    • Temperature Program:

      • First Heat: Equilibrate at a temperature below the expected Tg (e.g., 0°C). Ramp up to a temperature above the expected melting point (e.g., 250°C) at 10°C/min.

      • Cool: Cool the sample from 250°C back to 0°C at 10°C/min.

      • Second Heat: Ramp from 0°C to 250°C at 10°C/min.

  • Running the Experiment: Start the DSC run.

  • Data Analysis:

    • Analyze the data from the second heating scan to ensure the thermal history is erased.

    • Determine the Tg as the midpoint of the step transition in the heat flow curve.[12][20]

    • If a melting peak is present, determine the Tm as the peak temperature of the endotherm.

Visualizations

Thermal_Degradation_Pathway cluster_reversible Primary Reversible Degradation cluster_irreversible Irreversible Side Reactions Polycarbamate N-Substituted Polycarbamate Isocyanate Isocyanate Intermediate Polycarbamate->Isocyanate Reversible Cleavage Alcohol Alcohol Polycarbamate->Alcohol Reversible Cleavage Heat Δ (Heat) Isocyanate->Polycarbamate Reformation Carbamic_Acid Unstable Carbamic Acid Isocyanate->Carbamic_Acid + H₂O Alcohol->Polycarbamate Reformation Water H₂O (Moisture) Amine Amine Carbamic_Acid->Amine CO2 CO₂ Carbamic_Acid->CO2

Caption: Primary thermal degradation pathway of N-substituted polycarbamates.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Run cluster_data Data Interpretation Dry_Sample Dry Polycarbamate (Vacuum Oven) Weigh_Sample Weigh 5-10 mg into TGA Pan Dry_Sample->Weigh_Sample Load_Sample Load Sample into TGA Weigh_Sample->Load_Sample Set_Params Set Parameters (Atmosphere, Temp Program) Load_Sample->Set_Params Run_TGA Heat from 30°C to 600°C @ 10°C/min Set_Params->Run_TGA Plot_Data Plot Weight % vs. Temp Run_TGA->Plot_Data Calc_Td Determine Onset (Td5%) Plot_Data->Calc_Td Calc_Tmax Determine Tmax (Derivative Peak) Plot_Data->Calc_Tmax

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

References

strategies to control the formation of ethyl carbamate in fermented beverages

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to control the formation of ethyl carbamate (EC) in fermented beverages.

Troubleshooting Guides

Issue: Elevated Ethyl Carbamate Levels in Final Product Despite Controlled Fermentation Temperature

Possible Cause Troubleshooting Step Expected Outcome
High Arginine Content in Raw Materials Analyze the free amino acid profile of the raw material (e.g., grape must, grain).Identification of high arginine levels, a primary precursor to urea.
Yeast Strain with High Urea Excretion Screen alternative yeast strains for lower urea production. Genetically modified strains with deleted CAR1 or overexpressed DUR1,2 genes can be considered.[1][2]Selection of a yeast strain that minimizes the formation of the EC precursor, urea.
Suboptimal Post-Fermentation Storage Review storage temperature and light exposure conditions. Store beverages at or below 20°C (68°F) and protect from light.[3]Reduced rate of spontaneous reaction between urea and ethanol to form EC.
Malolactic Fermentation (MLF) Contribution If MLF is performed, analyze for citrulline, another EC precursor. Select lactic acid bacteria (LAB) strains that do not produce citrulline from arginine.[4]Mitigation of EC formation from the ADI pathway in LAB.[2]
Contamination from Fortifying Spirits Analyze the fortifying alcohol for pre-existing EC or its precursors.Ensure that the fortifying agent is not a source of contamination.[5]

Issue: Inconsistent Results with Urease Treatment for Urea Reduction

Possible Cause Troubleshooting Step Expected Outcome
Low Enzyme Activity under Process Conditions Verify the pH and ethanol concentration of the beverage. The activity of many commercial ureases is inhibited by low pH and high ethanol content.[5][6]Determination if the beverage environment is suboptimal for the selected urease.
Presence of Enzyme Inhibitors Analyze the beverage for potential inhibitors such as high concentrations of malic acid or fluoride residues.[5]Identification and potential removal of inhibiting compounds.
Insufficient Enzyme Dosage or Treatment Time Optimize the urease concentration and incubation time through bench-scale trials.Achievement of target urea reduction in a practical timeframe.
Use of Free vs. Immobilized Enzyme Consider using immobilized acid urease, which has shown greater effectiveness in red wines.[7]More efficient urea removal and potential for enzyme reuse.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary precursors of ethyl carbamate in fermented beverages?

A1: The primary precursors of ethyl carbamate (EC) are urea, citrulline, and cyanogenic glycosides.[3][6][8] Urea is a major precursor in most fermented beverages and is primarily formed from the metabolism of arginine by yeast.[4][6][9] Citrulline can be produced by lactic acid bacteria during malolactic fermentation.[4][6] Cyanogenic glycosides are significant precursors in spirits made from stone fruits, grains, and sugar cane, which can hydrolyze to form cyanate that reacts with ethanol.[8][10][11]

Q2: How does temperature affect ethyl carbamate formation?

A2: Higher temperatures significantly accelerate the chemical reaction between ethanol and EC precursors like urea and citrulline.[6] Storing fermented beverages at elevated temperatures can lead to a substantial increase in EC levels over time.[6][12] For instance, rice wine stored at 37°C showed seven times more EC than wine stored at 4°C.[6] It is recommended to store alcoholic beverages at or below 20°C and avoid exposure to light to minimize EC formation.[3]

Q3: What is the role of copper in ethyl carbamate formation?

A3: The role of copper is complex and depends on the stage of production. During distillation, copper stills or the addition of copper chips can help reduce the carryover of EC precursors, particularly cyanide, into the distillate, thereby lowering final EC levels.[13][14] However, copper ions in the final distillate can catalyze the oxidation of cyanide to cyanate, which then reacts with ethanol to form EC.[15][16] Therefore, while beneficial during distillation, high copper levels in the final product can be detrimental.

Q4: Can the choice of yeast strain influence ethyl carbamate levels?

A4: Absolutely. Yeast strains vary significantly in their metabolism of arginine and subsequent excretion of urea.[6] Selecting yeast strains that produce low levels of urea is a key strategy for reducing EC.[17] Furthermore, genetically engineered yeast strains, such as those with a deleted CAR1 gene (encoding arginase) or an overexpressed DUR1,2 gene (encoding urea amidolyase), have been developed to significantly reduce urea and, consequently, EC formation.[1][2][12]

Q5: Are there analytical methods to measure ethyl carbamate and its precursors?

A5: Yes, several analytical methods are available. The most common and robust method for quantifying ethyl carbamate is Gas Chromatography-Mass Spectrometry (GC-MS).[8] High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) is also used, often requiring derivatization of the EC molecule.[8][18] These methods are used by regulatory agencies and in research to monitor EC levels in various foods and beverages.[8] Analysis of precursors like urea and amino acids can be performed using enzymatic assay kits or HPLC.

Data Presentation

Table 1: Efficacy of Different Strategies on Ethyl Carbamate Reduction

Strategy Method Beverage Type Reduction Efficiency Reference
Enzymatic Treatment Immobilized Acid UreaseRed WineReduced potential EC from 1662 µg/L to 93 µg/L[7]
Genetic Engineering CAR1 & GZF3 gene deletion in S. cerevisiaeRice Wine (Makgeolli)Up to 41.6% reduction in EC[1]
Genetic Engineering Overexpression of DUR1,2 in yeastWine and Sake89.1% (Wine), 68.0% (Sake) reduction in EC[2]
Distillation Process Use of copper chips in distillation columnCassava Spirit86.8% reduction in EC transfer to distillate[13]

Experimental Protocols

Protocol 1: Quantification of Ethyl Carbamate using GC-MS

This protocol is a modification of the AOAC Official Method 994.07.[19]

  • Sample Preparation:

    • Spike 10 mL of the beverage with a known concentration of a deuterated internal standard (d5-EC).[19]

    • For solid or semi-solid samples, homogenize with water before spiking.

  • Solid Phase Extraction (SPE):

    • Pass the spiked sample through a pre-conditioned diatomaceous earth SPE cartridge.

    • Elute the ethyl carbamate and internal standard with dichloromethane.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • GC Column: Use a polar capillary column suitable for EC analysis (e.g., DB-WAX).

    • Injection: Inject 1-2 µL of the concentrated extract.

    • Oven Program: Start at 60°C, hold for 1 min, ramp to 180°C at 10°C/min, then ramp to 220°C at 20°C/min, and hold for 5 min.

    • MS Detection: Operate in Selected Ion Monitoring (SIM) mode. Monitor ions m/z 62, 74, and 89 for ethyl carbamate and appropriate ions for the internal standard.[20]

  • Quantification:

    • Create a calibration curve using EC standards of known concentrations.

    • Calculate the concentration of EC in the sample based on the ratio of the peak area of the analyte to the internal standard.

Protocol 2: Enzymatic Urea Reduction using Acid Urease

  • Enzyme Preparation:

    • Obtain a commercially available acid urease preparation approved for use in beverages. For an immobilized system, prepare urease beads as per the manufacturer's or a published protocol.[7]

  • Bench-Scale Trial:

    • Dispense 100 mL aliquots of the fermented beverage into several sterile containers.

    • Add varying concentrations of the acid urease to each aliquot. Include a control with no enzyme.

    • Incubate at the intended process temperature (e.g., 20°C).

  • Monitoring Urea Concentration:

    • Take samples at regular time intervals (e.g., 0, 6, 12, 24, 48 hours).

    • Measure the urea concentration in each sample using a suitable enzymatic assay kit.

  • Scaling Up:

    • Based on the results, determine the optimal enzyme dosage and treatment time to achieve the target urea concentration.

    • Apply the optimized conditions to the full batch of the beverage.

    • Verify the final urea concentration.

Visualizations

EthylCarbamateFormation cluster_urea Urea Pathway cluster_citrulline Citrulline Pathway cluster_cyanate Cyanate Pathway (Stone Fruits) Arginine Arginine (from raw materials) Yeast Yeast Metabolism (Arginase - CAR1 gene) Arginine->Yeast catabolized by LAB Lactic Acid Bacteria (ADI Pathway) Arginine->LAB catabolized by Urea Urea Yeast->Urea produces EC1 Ethyl Carbamate Urea->EC1 Ethanol1 Ethanol (from fermentation) Ethanol1->EC1 reacts with EC2 Ethyl Carbamate Ethanol1->EC2 reacts with Citrulline Citrulline LAB->Citrulline produces Citrulline->EC2 CyanogenicGlycosides Cyanogenic Glycosides (e.g., in stone fruits) Hydrolysis Hydrolysis & Oxidation CyanogenicGlycosides->Hydrolysis Cyanate Cyanate Hydrolysis->Cyanate EC3 Ethyl Carbamate Cyanate->EC3 Ethanol2 Ethanol Ethanol2->EC3 reacts with

Caption: Major pathways of ethyl carbamate formation in fermented beverages.

TroubleshootingWorkflow Start High EC Detected in Final Product CheckPrecursors Analyze Precursors: Urea, Citrulline, Arginine Start->CheckPrecursors HighArginine High Arginine? CheckPrecursors->HighArginine Precursor levels high CheckStorage Review Storage Conditions (Temp/Light) CheckPrecursors->CheckStorage Precursor levels low HighUrea High Urea? HighArginine->HighUrea No SelectYeast Action: Select Low Urea-Producing Yeast HighArginine->SelectYeast Yes UreaseTreatment Action: Apply Urease Treatment Post-Fermentation HighUrea->UreaseTreatment Yes CheckMLF MLF Performed? HighUrea->CheckMLF No End Re-analyze EC Levels SelectYeast->End UreaseTreatment->End OptimizeStorage Action: Store at <20°C & Protect from Light CheckStorage->OptimizeStorage Suboptimal CheckStorage->CheckMLF Optimal OptimizeStorage->End SelectLAB Action: Select Non-Citrulline Producing LAB Strain CheckMLF->SelectLAB Yes CheckMLF->End No SelectLAB->End

Caption: Troubleshooting workflow for elevated ethyl carbamate levels.

References

Technical Support Center: Overcoming Issues with the Hydrolysis of Carbamate Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carbamate ester hydrolysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My carbamate hydrolysis is extremely slow or not proceeding to completion. What are the common causes?

A1: Slow or incomplete carbamate hydrolysis is a frequent issue. Several factors could be at play:

  • Steric Hindrance: Bulky groups near the carbamate moiety can significantly impede the approach of the nucleophile (e.g., water, hydroxide ion) or the binding to an enzyme's active site.

  • Carbamate Structure: N,N-disubstituted carbamates are generally more stable and hydrolyze slower than N-monosubstituted or primary carbamates.[1] The electronic properties of the alcohol and amine substituents also play a crucial role.

  • Inappropriate Reaction Conditions: The pH, temperature, and solvent system are critical. For chemical hydrolysis, the concentration of the acid or base catalyst may be insufficient. For enzymatic hydrolysis, the pH and temperature may not be optimal for enzyme activity.

  • Poor Substrate Solubility: If the carbamate ester has low solubility in the aqueous reaction medium, the reaction rate will be limited by the dissolution rate.

Q2: I am observing unexpected side products in my hydrolysis reaction. What are they and how can I minimize them?

A2: Side product formation can complicate purification and reduce yields. Common side reactions include:

  • For Acid-Catalyzed Hydrolysis (e.g., Boc deprotection): The generation of a stable carbocation (e.g., tert-butyl cation) can lead to alkylation of nucleophilic functional groups on the substrate or in the reaction mixture. To mitigate this, consider adding a scavenger like triisopropylsilane (TIS) or thioanisole.

  • For Base-Catalyzed Hydrolysis: With primary carbamates, an elimination-addition pathway can occur, which is generally efficient. However, for secondary carbamates, other base-mediated side reactions could occur depending on the substrate's structure. Ensuring complete hydrolysis by using a sufficient excess of base and adequate heating can minimize the presence of starting material and intermediates.

Q3: How do I choose the right hydrolysis method for my specific carbamate ester?

A3: The choice of method depends on the stability of your compound to acidic or basic conditions and the desired outcome:

  • Acid-Catalyzed Hydrolysis: Often used for deprotection of acid-labile carbamates like the tert-butoxycarbonyl (Boc) group. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents are common.

  • Base-Catalyzed Hydrolysis: A robust method for a wide range of carbamates. It is often faster and the reactions are typically irreversible.[2] Common reagents include potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an alcohol/water mixture.

  • Enzymatic Hydrolysis: Ideal for applications requiring mild conditions and high selectivity, such as in biological systems or for the resolution of chiral compounds. Carboxylesterases are commonly employed enzymes.[3]

Q4: What is the best way to monitor the progress of my carbamate hydrolysis reaction?

A4: The most common and effective methods for monitoring carbamate hydrolysis are:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique to separate and quantify the starting material, product, and any byproducts over time. A reversed-phase C18 column is often suitable.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in situ and identify the structures of intermediates and products.

Troubleshooting Guides

Issue 1: Slow or Incomplete Acid-Catalyzed Hydrolysis (e.g., Boc Deprotection)
Possible Cause Recommended Solution
Insufficient acid strength or concentrationIncrease the concentration of the acid (e.g., use a higher percentage of TFA in DCM) or switch to a stronger acid.
Inadequate reaction time or temperatureMonitor the reaction by TLC or LC-MS to determine the optimal duration. If the reaction is sluggish at room temperature, gentle heating may be required, but be cautious of potential side reactions.
Poor solvent choiceEnsure the solvent fully dissolves both the substrate and the acid. Dichloromethane (DCM) is a common choice for TFA-mediated deprotection.
Steric hindrance around the carbamateProlong the reaction time and/or increase the reaction temperature. In some cases, a different deprotection strategy may be necessary.

  • Troubleshooting Workflow for Incomplete Acid-Catalyzed Hydrolysis

G start Incomplete Hydrolysis check_acid Check Acid Strength & Concentration start->check_acid increase_acid Increase Acid Concentration or Use Stronger Acid check_acid->increase_acid Insufficient? check_time_temp Check Reaction Time & Temperature check_acid->check_time_temp Sufficient end Complete Hydrolysis increase_acid->end increase_time_temp Increase Time and/or Temperature check_time_temp->increase_time_temp Too short/low? check_solvent Check Solvent check_time_temp->check_solvent Adequate increase_time_temp->end change_solvent Use a More Suitable Solvent (e.g., DCM) check_solvent->change_solvent Poor solubility? check_sterics Consider Steric Hindrance check_solvent->check_sterics Good solubility change_solvent->end prolong_reaction Prolong Reaction Time or Consider Alternative Strategy check_sterics->prolong_reaction prolong_reaction->end

Caption: Troubleshooting workflow for incomplete acid-catalyzed hydrolysis.

Issue 2: Slow or Incomplete Base-Catalyzed Hydrolysis
Possible Cause Recommended Solution
Insufficient base concentrationIncrease the molar excess of the base (e.g., KOH or NaOH).
Low reaction temperatureMost base-catalyzed hydrolyses require heating (reflux) to proceed at a reasonable rate.
Poor substrate solubilityAdd a co-solvent like ethanol or THF to improve the solubility of the carbamate ester in the aqueous base.
Water content is too lowEnsure sufficient water is present for the hydrolysis reaction to occur. A mixture of alcohol and water is common.
Issue 3: Low Activity in Enzymatic Hydrolysis
Possible Cause Recommended Solution
Sub-optimal pH or temperatureDetermine the optimal pH and temperature for the specific enzyme being used. Most esterases have optimal activity around neutral pH (7.0-8.0).[4]
Enzyme inhibitionThe substrate or product may be inhibiting the enzyme. Run kinetics at different substrate concentrations to check for substrate inhibition. The presence of organic co-solvents can also inhibit or denature the enzyme.
Incorrect enzyme selectionNot all esterases will hydrolyze all carbamates. Screen a panel of different hydrolases (e.g., pig liver esterase, carboxylesterases, lipases) to find one with activity towards your substrate.[4]
Low enzyme concentrationIncrease the concentration of the enzyme in the reaction mixture.

Quantitative Data on Carbamate Hydrolysis

The rate of carbamate hydrolysis is highly dependent on the structure of the carbamate and the reaction conditions. The following tables provide some representative data.

Table 1: Half-lives of Carbaryl Hydrolysis at 25°C at Various pH Values

pHHalf-life (days)
6.01,500
7.0120
8.015
9.01.2
10.00.15
(Data adapted from a case study on carbaryl hydrolysis)[2]

Table 2: Half-lives of Monosubstituted Carbamate Ester Prodrugs at pH 7.4 and 37°C

Carbamate Ester Derivative Half-life (minutes)
N-Methyl4 - 10
N-Ethyl15 - 25
N-Propyl30 - 40
(Data is illustrative and based on findings for a specific class of dopaminergic prodrugs)[1]

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Hydrolysis of a Carbamate Ester

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolution: Dissolve the carbamate ester (1.0 eq.) in a suitable alcohol (e.g., ethanol, methanol).

  • Addition of Base: Add an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (typically 5-10 eq.). The final solvent mixture is often a 1:1 to 4:1 ratio of alcohol to water.

  • Heating: Heat the reaction mixture to reflux (the boiling point of the solvent mixture).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. This can take anywhere from a few hours to 24 hours or more.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If an alcohol solvent was used, remove it under reduced pressure using a rotary evaporator.

    • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

  • Experimental Workflow for Base-Catalyzed Hydrolysis

G cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve Carbamate in Alcohol add_base Add Aqueous Base (e.g., KOH) dissolve->add_base reflux Heat to Reflux add_base->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to RT monitor->cool evaporate Remove Alcohol cool->evaporate extract Extract with Organic Solvent evaporate->extract wash Wash with Water & Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify

Caption: General experimental workflow for base-catalyzed carbamate hydrolysis.

Protocol 2: General Procedure for Enzymatic Hydrolysis using Pig Liver Esterase (PLE)

This protocol is a starting point and should be optimized for the specific substrate and research goals.

  • Buffer Preparation: Prepare a phosphate buffer (e.g., 50-100 mM) at the optimal pH for PLE (typically pH 7.0-8.0).

  • Substrate Solution: Prepare a stock solution of the carbamate ester in a water-miscible organic solvent (e.g., DMSO, ethanol) to aid solubility.

  • Enzyme Solution: Prepare a stock solution of Pig Liver Esterase in the phosphate buffer.

  • Reaction Setup:

    • In a temperature-controlled vessel (e.g., a water bath at 25-37°C), add the phosphate buffer.

    • Add the substrate stock solution to the desired final concentration. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid enzyme denaturation.

    • Initiate the reaction by adding the enzyme solution.

  • Monitoring: At various time points, withdraw aliquots of the reaction mixture. Quench the reaction immediately by adding a strong acid (e.g., HCl) or a water-miscible organic solvent like acetonitrile.

  • Analysis: Analyze the quenched samples by HPLC or another suitable analytical method to determine the concentration of the substrate and product.

  • Data Analysis: Plot the concentration of the product formed or substrate consumed over time to determine the initial reaction rate.

Signaling Pathway and Mechanistic Diagrams

Catalytic Cycle of Carboxylesterase in Carbamate Hydrolysis

Carboxylesterases are a major class of enzymes responsible for the hydrolysis of carbamates in biological systems. The catalytic cycle involves a serine hydrolase mechanism.[3][5][6]

G enzyme Carboxylesterase (Ser-OH) es_complex Enzyme-Substrate Complex enzyme->es_complex Binding substrate Carbamate Ester (R-NH-CO-OR') substrate->es_complex tetrahedral1 Tetrahedral Intermediate 1 es_complex->tetrahedral1 Nucleophilic Attack by Serine acyl_enzyme Acyl-Enzyme Intermediate (Enzyme-Ser-CO-NH-R) tetrahedral1->acyl_enzyme Collapse alcohol Alcohol (R'-OH) tetrahedral1->alcohol tetrahedral2 Tetrahedral Intermediate 2 acyl_enzyme->tetrahedral2 Hydrolysis water H2O water->tetrahedral2 tetrahedral2->enzyme Release product Carbamic Acid (R-NH-COOH) tetrahedral2->product amine Amine (R-NH2) product->amine co2 CO2 product->co2

Caption: Catalytic cycle of carboxylesterase-mediated carbamate hydrolysis.

Cholinergic Neurotransmission and Inhibition by Carbamates

Carbamate-containing compounds are widely used as inhibitors of acetylcholinesterase (AChE) in both pesticides and pharmaceuticals. By inhibiting AChE, they prevent the breakdown of the neurotransmitter acetylcholine (ACh), leading to an accumulation of ACh in the synaptic cleft and hyperstimulation of cholinergic receptors.[7]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ach_synthesis Acetylcholine (ACh) Synthesis ach_vesicle ACh in Vesicles ach_synthesis->ach_vesicle ach_released ACh ach_vesicle->ach_released Release ache Acetylcholinesterase (AChE) ach_released->ache Hydrolysis receptor Cholinergic Receptors (Muscarinic/Nicotinic) ach_released->receptor Binding carbamate Carbamate Inhibitor carbamate->ache Inhibition response Signal Transduction receptor->response

Caption: Inhibition of cholinergic neurotransmission by carbamate compounds.

References

Validation & Comparative

A Comparative Analysis of Ethyl Phenylcarbamate and Methyl Phenylcarbamate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the physicochemical properties, synthesis, and biological activities of ethyl phenylcarbamate and mthis compound, supported by available data and detailed experimental protocols.

This guide provides a detailed comparative analysis of this compound and mthis compound, two closely related carbamate compounds. While direct comparative studies on their biological efficacy are limited, this document synthesizes available data on their individual properties and activities, drawing parallels from structurally similar compounds to offer valuable insights for researchers in drug discovery and agrochemical development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and mthis compound is presented below. These properties are crucial for understanding their behavior in biological systems and for the design of experimental protocols.

PropertyThis compoundMthis compound
Molecular Formula C₉H₁₁NO₂[1]C₈H₉NO₂[2]
Molecular Weight 165.19 g/mol [1]151.17 g/mol [3]
Melting Point 52-53 °C[4]46.0 to 49.0 °C
Boiling Point 238 °C[4]Not available
Solubility in Water 845 mg/L at 25 °C (Estimated)[4]Soluble in DMSO[3]
LogP 2.30[1]1.24
Appearance White acicular crystals[4]White to light yellow to light red powder to crystal

Synthesis and Manufacturing

Both ethyl and mthis compound can be synthesized through several routes. The choice of synthesis depends on the desired scale, purity, and available starting materials.

This compound Synthesis: A common laboratory-scale synthesis involves the reaction of phenylisocyanate with ethanol.[5] An alternative method is the reaction of N,N'-diphenyl urea with ethyl carbamate in ethanol at high temperatures.[6] For industrial-scale production, a method involving the carbonylation of aniline and nitrobenzene in the presence of ethanol and a palladium catalyst has been reported to give a high yield of 90%.[7]

Mthis compound Synthesis: Mthis compound can be synthesized from aniline and dimethyl carbonate using a Ce-based composite oxide catalyst.[8] Another approach involves the reaction of N,N'-diphenylurea and nitrobenzene in methanol with a potassium tetrabromopalladate catalyst.[9] A greener synthesis route utilizes aniline and methyl formate as a carbonylating agent.[10] Palladium-catalyzed intermolecular amidation of aryl chlorides also provides an efficient route to methyl N-phenylcarbamate derivatives.[11]

Comparative Biological Activity

A study on the closely related ethyl caffeate and methyl caffeate revealed that the ethyl ester exhibited more potent anti-inflammatory activity, while the methyl ester demonstrated greater cytotoxic effects against cancer cell lines.[12] This suggests a potential differentiation in the biological profiles of ethyl and mthis compound, where the ethyl analogue might be a candidate for anti-inflammatory applications and the methyl analogue for cytotoxic or herbicidal applications.

Insecticidal Activity

Carbamate insecticides, in general, function by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[13][14][15] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing paralysis and death of the insect.[16][17] The effectiveness of a carbamate insecticide is influenced by its structural complementarity to the AChE active site and its resistance to detoxification by the insect's metabolic enzymes.[18] While specific comparative data for ethyl and mthis compound is lacking, it is plausible that the minor difference in the alkyl chain length could influence their binding affinity to AChE and their metabolic stability, thus affecting their insecticidal potency.

Herbicidal Activity

Phenylcarbamate herbicides are known to act by inhibiting photosynthesis in susceptible plants.[19][20] Specifically, they disrupt the Hill reaction, a key process in the light-dependent reactions of photosynthesis.[20] The herbicidal activity of alkyl N-phenylcarbamates is influenced by the nature of the alkyl group and substitutions on the phenyl ring.[21][22] Generally, for herbicidal efficacy, a free imino hydrogen is considered important.[21] Based on the slightly higher lipophilicity of the ethyl group (indicated by a higher LogP value), this compound might exhibit different uptake and translocation characteristics in plants compared to mthis compound, potentially leading to variations in herbicidal activity.

Experimental Protocols

To facilitate further research and a direct comparison of these two compounds, detailed experimental protocols for assessing their biological activities are provided below.

Protocol for Comparative Insecticidal Activity Assessment

This protocol is adapted from standard methods for evaluating insecticide toxicity.

Objective: To determine and compare the insecticidal activity of this compound and mthis compound against a target insect species (e.g., Spodoptera litura).

Materials:

  • This compound and mthis compound of high purity.

  • Acetone (for dissolving the compounds).

  • Target insect species (e.g., second-instar larvae of Spodoptera litura).

  • Micropipette.

  • Petri dishes.

  • Incubator.

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of this compound and mthis compound in acetone. From these, prepare a series of dilutions to determine the dose-response relationship.

  • Topical Application: Apply a small, precise volume (e.g., 1 µL) of each test solution concentration directly to the dorsal thorax of the insect larvae using a micropipette. A control group should be treated with acetone only.

  • Incubation: Place the treated larvae in petri dishes with a food source and incubate at a controlled temperature and humidity.

  • Mortality Assessment: Record the number of dead larvae at 24 and 48 hours post-treatment. Larvae that are unable to move when prodded are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each concentration and determine the median lethal dose (LD50) for both compounds using probit analysis. The LD50 values will provide a quantitative comparison of their insecticidal potency.

Protocol for Comparative Herbicidal Activity Assessment

This protocol outlines a method for evaluating the pre-emergent herbicidal activity of the two compounds.

Objective: To compare the pre-emergent herbicidal activity of this compound and mthis compound on a model weed species (e.g., Brassica spp.).

Materials:

  • This compound and mthis compound.

  • Acetone or another suitable solvent.

  • Pots filled with a standard soil mixture.

  • Seeds of a model weed species.

  • Growth chamber with controlled light, temperature, and humidity.

  • Spraying equipment for uniform application.

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of both compounds in a suitable solvent and then create a series of dilutions.

  • Sowing of Seeds: Sow a known number of weed seeds at a uniform depth in the pots.

  • Herbicide Application: Immediately after sowing, apply the different concentrations of the test solutions uniformly to the soil surface of the pots. A control group should be treated with the solvent only.

  • Incubation: Place the pots in a growth chamber under optimal conditions for seed germination and plant growth.

  • Assessment: After a set period (e.g., 2-3 weeks), assess the herbicidal effect by counting the number of emerged seedlings and measuring their shoot and root length and fresh weight.

  • Data Analysis: Calculate the percentage of inhibition for each parameter relative to the control. Determine the concentration required for 50% inhibition (IC50) for both compounds to compare their herbicidal efficacy.

Visualizing Mechanisms of Action

To illustrate the general mechanisms of action for carbamate insecticides and herbicides, the following diagrams are provided.

Insecticidal Mechanism of Action: Acetylcholinesterase Inhibition

G cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by Nerve_Impulse Nerve Impulse Transmission ACh_Receptor->Nerve_Impulse Initiates No_Impulse Continuous Firing (Paralysis) ACh_Receptor->No_Impulse Leads to Carbamate Carbamate Carbamate->AChE Inhibits

Caption: Competitive inhibition of acetylcholinesterase by carbamate insecticides.

Herbicidal Mechanism of Action: Photosynthesis Inhibition

G cluster_chloroplast Chloroplast Thylakoid Membrane PSII Photosystem II (PSII) Electron_Transport Electron Transport Chain PSII->Electron_Transport e- flow Photosynthesis_Blocked Photosynthesis Blocked PSII->Photosynthesis_Blocked ATP_Synthase ATP Synthase Electron_Transport->ATP_Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Light Light Light->PSII Phenylcarbamate Phenylcarbamate Phenylcarbamate->PSII Blocks electron flow

Caption: Inhibition of Photosystem II by phenylcarbamate herbicides.

References

characterization and biological evaluation of ethyl phenylcarbamate analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Evaluation of Ethyl Phenylcarbamate Analogues

This compound and its analogues represent a versatile class of compounds with a wide spectrum of biological activities. Researchers have explored their potential as anticancer, antimicrobial, and antifungal agents. This guide provides a comparative overview of the biological evaluation of various this compound analogues, supported by experimental data and detailed methodologies.

Anticancer Activity

Several studies have highlighted the potential of this compound analogues in oncology. A notable mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division.

Quantitative Data for Anticancer Activity
Compound ClassCancer Cell LineActivity MetricValueReference
Ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamatesLeukemia L1210 & P388Cytotoxic ActivityActive in vivo[1]
3-(9-acridinylamino)-5-hydroxymethylaniline (AHMA)-ethylcarbamateHuman leukemic HL-60CytotoxicityPotent[2]
Aryl carbamates (IIa, IIb, IId)GlioblastomaProliferation Decrease32-42% at 100 µM[3]
Ethyl (2-(methylcarbamoyl)phenyl)carbamate Ni(II) complexHuman malignant leukemic LAMA-84IC50105.1 µM[4]
Mechanism of Action: Tubulin Polymerization Inhibition

Certain this compound analogues exert their anticancer effects by disrupting microtubule dynamics. They bind to tubulin, the fundamental protein subunit of microtubules, and inhibit its polymerization. This disruption leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death).

G Mechanism of Tubulin Polymerization Inhibition cluster_0 Cellular Environment cluster_1 Cell Cycle Arrest & Apoptosis Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization G2/M Arrest G2/M Arrest Microtubules->G2/M Arrest Disruption leads to Analogue This compound Analogue Analogue->Tubulin Dimers Binds to Analogue->Microtubules Inhibits Polymerization Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Antimicrobial Activity

This compound analogues have also demonstrated significant potential in combating bacterial infections, including activity against drug-resistant strains.

Quantitative Data for Antimicrobial Activity
Compound ClassBacterial StrainActivity MetricValueReference
Ethyl N-(2-phenethyl) carbamate analogue (3j)Methicillin-Resistant S. aureus (MRSA)Biofilm Inhibition50.8 – 93.9% at 200 µM[5]
Ethyl N-(2-phenethyl) carbamate analogue (3j)Methicillin-Resistant S. aureus (MRSA)IC5015.7 ± 4.0 µM – 215.0 µM[5]
Ethyl (2-(methylcarbamoyl)phenyl)carbamate Co(II) complexS. aureus, L. monocytogenes, M. luteus, K. pneumoniae, P. vulgarisAntimicrobial ActivityPromising[6]
Carbamates from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]V. cholerae, E. coliAntibacterial ActivityProminent[7]

Antifungal Activity

The development of new antifungal agents is crucial, and this compound derivatives have emerged as promising candidates.

Quantitative Data for Antifungal Activity
Compound ClassFungal StrainActivity MetricValueReference
N-aryl carbamate (1af)F. graminearumEC5012.50 µg/mL[8][9]
N-aryl carbamate (1z)F. oxysporumEC5016.65 µg/mL[8][9]
N-aryl carbamate (1ag)B. cinereaEC5029.44 µg/mL[9]
N-aryl carbamate (1ag)P. aphanidermatumEC5024.64 µg/mL[9]

Experimental Protocols

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[8]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[8]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogues and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[10] The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.

G MTT Assay Experimental Workflow A 1. Seed cells in a 96-well plate B 2. Add this compound analogues A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution and incubate for 3-4 hours C->D E 5. Add solubilization solution (e.g., DMSO) D->E F 6. Measure absorbance at 570-590 nm E->F G Calculate IC50 values F->G

Caption: Workflow for determining anticancer activity using the MTT assay.

Agar Well Diffusion Method for Antimicrobial Activity

This method is widely used to evaluate the antimicrobial activity of chemical substances.

Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism will diffuse into the agar. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity.

Procedure:

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of a sterile agar plate.[6]

  • Well Creation: Wells of a specific diameter are aseptically punched into the agar.[6]

  • Compound Addition: A defined volume of the this compound analogue solution (at a known concentration) is added to each well.[11]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[3][11]

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well is measured in millimeters.[3] A larger diameter indicates greater antimicrobial activity.

In Vitro Tubulin Polymerization Assay

This assay is used to directly measure the effect of compounds on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm or by using a fluorescent reporter that binds to polymerized microtubules, leading to an increase in fluorescence intensity.[1]

Procedure:

  • Reaction Setup: A reaction mixture containing purified tubulin, GTP (an essential cofactor for polymerization), and a buffer is prepared on ice.[1]

  • Compound Addition: The test compounds (this compound analogues) are added to the wells of a 96-well plate.[1]

  • Initiation of Polymerization: The tubulin reaction mix is added to the wells, and the plate is immediately placed in a microplate reader pre-warmed to 37°C to initiate polymerization.[1]

  • Data Acquisition: The absorbance at 340 nm or fluorescence is measured at regular intervals over a period of time (e.g., 60 minutes).[2][12]

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the resulting curves. Inhibitors of polymerization will show a decrease in the rate and extent of the signal increase.[1]

References

A Comparative Guide to the Validation of Analytical Methods for Ethyl Carbamate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of ethyl carbamate (EC) is crucial due to its classification as a probable human carcinogen. This guide provides a detailed comparison of common analytical methods for EC determination, supported by experimental data, to aid in the selection of the most appropriate technique for specific applications. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The choice of an analytical method for ethyl carbamate determination depends on various factors, including the sample matrix, required sensitivity, and available instrumentation.[1] GC-MS has traditionally been considered the reference method, known for its robustness and selectivity.[1][2] However, HPLC-FLD and LC-MS/MS have emerged as powerful alternatives, offering competitive performance.[1][3]

Data Presentation: Performance Characteristics

The following tables summarize the key performance parameters for GC-MS, HPLC-FLD, and LC-MS/MS methods based on published validation studies.

Table 1: Comparison of Key Performance Parameters for Ethyl Carbamate Analysis by GC-MS

Validation ParameterMethod PerformanceFood/Beverage Matrix
Limit of Detection (LOD) 0.30 - 2.8 µg/kgVarious foods, Alcoholic beverages
0.4 - 1.5 ng/mLWine
Limit of Quantitation (LOQ) 5.0 µg/kgAlcoholic beverages and soy sauce
1.2 - 10 µg/LAlcoholic beverages
2.10 - 18.43 µg/kgVarious foods
5 ng/mLWine
Linearity (R²) > 0.99Alcoholic beverages
Recovery 87 - 112%Alcoholic beverages, Soy sauce
Precision (RSD) 1.2 - 9.6% (Reproducibility)Alcoholic beverages, Soy sauce
4.0 - 8.5% (Repeatability)Alcoholic beverages, Soy sauce

Table 2: Comparison of Key Performance Parameters for Ethyl Carbamate Analysis by HPLC-FLD

Validation ParameterMethod PerformanceFood/Beverage Matrix
Limit of Detection (LOD) < 0.84 µg/LAlcoholic beverages and fermented foods
9 µg/LSpirits
Limit of Quantitation (LOQ) < 0.84 µg/LAlcoholic beverages and fermented foods
23 µg/LSpirits
Linearity ValidatedAlcoholic beverages
Recovery ValidatedAlcoholic beverages
Precision Comparable to GC-MS methodsAlcoholic beverages

Table 3: Comparison of Key Performance Parameters for Ethyl Carbamate Analysis by LC-MS/MS

Validation ParameterMethod PerformanceFood/Beverage Matrix
Limit of Detection (LOD) 0.17 - 1.8 µg/LWine, Fermented liquids
0.25 - 0.63 µg/LAlcoholic beverages
Limit of Quantitation (LOQ) 0.52 - 4.0 µg/LWine, Fermented liquids
Linearity (R²) > 0.999Fortified wine, Fermented liquids
Recovery 93 - 114%Fortified wine
107.19 - 110.98%Fermented liquids
Precision (RSD) < 8%Fortified wine
< 5%Fermented liquids

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. The following sections outline typical experimental protocols for GC-MS and HPLC-FLD analysis of ethyl carbamate.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a widely used technique for the determination of ethyl carbamate and is often considered the reference method.[1] The general workflow involves sample preparation, including extraction and cleanup, followed by chromatographic separation and mass spectrometric detection.

  • Sample Preparation:

    • Internal Standard Spiking: An internal standard, such as deuterated ethyl carbamate (d5-EC), is added to the sample to ensure accurate quantification.[4][5]

    • Extraction:

      • Solid-Phase Extraction (SPE): This is a common and efficient cleanup method.[6][7] A diatomaceous earth-based column is often used.[6] The sample is loaded onto the column, and ethyl carbamate is eluted with an organic solvent mixture, such as ethyl acetate/diethyl ether.[6]

      • Liquid-Liquid Extraction (LLE): Methylene chloride is a commonly used solvent for LLE of the weakly polar ethyl carbamate.[4][7]

    • Concentration: The eluate is concentrated to a smaller volume before injection into the GC-MS system.[1]

  • GC-MS Analysis:

    • Injection: A small volume (e.g., 1-2 µL) of the concentrated extract is injected into the gas chromatograph.

    • Separation: The separation is typically performed on a polar capillary column.[1]

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and selective detection of ethyl carbamate and its internal standard.[2]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol

HPLC-FLD provides a viable alternative to GC-MS, offering comparable performance.[1] This method requires derivatization of ethyl carbamate to make it fluorescent.

  • Sample Preparation and Derivatization:

    • Extraction: Similar extraction techniques as for GC-MS (SPE or LLE) can be employed.

    • Derivatization: Ethyl carbamate is derivatized with a fluorescent labeling agent, such as 9-xanthydrol, in an acidic medium (e.g., hydrochloric acid) to produce a fluorescent product.[1][4]

  • HPLC-FLD Analysis:

    • Injection: An aliquot of the derivatized sample is injected into the HPLC system.[1]

    • Separation: The separation is achieved on a suitable HPLC column, often a reversed-phase column, using a mobile phase typically consisting of a mixture of water and an organic solvent (e.g., acetonitrile).[1]

    • Detection: The fluorescent derivative is detected by a fluorescence detector set at the appropriate excitation and emission wavelengths.[1]

Mandatory Visualization

Validation_Workflow General Workflow for Validation of an Analytical Method for Ethyl Carbamate Detection cluster_prep Method Development & Optimization cluster_validation Method Validation cluster_application Routine Analysis MethodSelection Select Analytical Method (GC-MS, HPLC-FLD, LC-MS/MS) SamplePrep Optimize Sample Preparation (Extraction, Cleanup) MethodSelection->SamplePrep InstrumentParams Optimize Instrumental Parameters SamplePrep->InstrumentParams Specificity Specificity / Selectivity InstrumentParams->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy (Recovery) LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Robustness Robustness Precision->Robustness RoutineTesting Routine Sample Analysis Robustness->RoutineTesting QC Quality Control RoutineTesting->QC Reporting Data Reporting QC->Reporting Experimental_Workflow Comparative Experimental Workflow for Ethyl Carbamate Analysis cluster_gcms GC-MS Method cluster_hplc HPLC-FLD Method start Sample GCMS_Spike Spike with d5-EC start->GCMS_Spike HPLC_Extract Extraction (SPE/LLE) start->HPLC_Extract GCMS_Extract Extraction (SPE/LLE) GCMS_Spike->GCMS_Extract GCMS_Concentrate Concentration GCMS_Extract->GCMS_Concentrate GCMS_Analyze GC-MS Analysis GCMS_Concentrate->GCMS_Analyze HPLC_Derivatize Derivatization with 9-xanthydrol HPLC_Extract->HPLC_Derivatize HPLC_Analyze HPLC-FLD Analysis HPLC_Derivatize->HPLC_Analyze

References

comparative study of different carbamate synthesis methodologies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Carbamate Synthesis Methodologies for Researchers, Scientists, and Drug Development Professionals

The carbamate functional group is a crucial moiety in a vast array of pharmaceuticals and agrochemicals, valued for its role as a stable bioisostere of the amide bond and its ability to engage in hydrogen bonding. The selection of a synthetic route to a carbamate can significantly impact the yield, purity, scalability, and overall efficiency of a drug development process. This guide provides a comparative analysis of four prominent methodologies for carbamate synthesis: reaction with isocyanates, reaction with chloroformates, the use of 1,1'-carbonyldiimidazole (CDI), and oxidative carbonylation.

Comparative Analysis of Carbamate Synthesis Methods

The choice of a particular synthetic method depends on several factors, including the nature of the starting materials, desired scale, and tolerance of other functional groups in the molecule. The following table summarizes key quantitative data for the four methodologies to facilitate a direct comparison.

Methodology Starting Materials Typical Reagents & Conditions Typical Yield (%) Typical Reaction Time Key Advantages Key Disadvantages
Reaction with Isocyanates Alcohol/Phenol, IsocyanateOptional catalyst (e.g., dibutyltin dilaurate), organic solvent (e.g., toluene), room temp. to moderate heating.> 901-16 hoursHigh yields, often proceeds without a catalyst, commercially important for large-scale synthesis.Limited availability of isocyanates, toxicity of isocyanates.
Reaction with Chloroformates Amine, ChloroformateBase (e.g., pyridine, triethylamine), organic solvent (e.g., dichloromethane), 0°C to room temp.70-952-24 hoursReadily available chloroformates, wide substrate scope.Use of toxic phosgene derivatives, requires a base, can be sluggish.[1]
1,1'-Carbonyldiimidazole (CDI) Alcohol/Amine, CDIOrganic solvent (e.g., THF, CH2Cl2), room temp.80-981-20 hoursMild reaction conditions, avoids toxic reagents, good for sensitive substrates.Stoichiometric imidazole byproduct, CDI is moisture sensitive.
Oxidative Carbonylation Amine, Alcohol, Carbon Monoxide, OxidantCatalyst (e.g., Pd, Ru), oxidant (e.g., O2, benzoquinone), pressure, heating.60-906-24 hoursPhosgene- and isocyanate-free, atom economical.Requires pressure equipment, catalyst can be expensive, may require optimization.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for each of the discussed carbamate synthesis methodologies.

Protocol 1: Synthesis of an N-Aryl Carbamate using an Isocyanate

This protocol describes the synthesis of a carbamate from an alcohol and an isocyanate, a common and high-yielding method.

Materials:

  • Aromatic or aliphatic alcohol (1.0 eq)

  • Isocyanate (1.0-1.1 eq)

  • Anhydrous toluene or THF

  • Dibutyltin dilaurate (DBTDL) (optional, 0.01-0.05 eq)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in anhydrous toluene.

  • If a catalyst is used, add the DBTDL to the solution.

  • Slowly add the isocyanate to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or heat to 50-80°C, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If necessary, quench the reaction with a small amount of methanol to consume any excess isocyanate.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of a Carbamate using a Chloroformate

This protocol details the formation of a carbamate by the reaction of an amine with a chloroformate in the presence of a base.

Materials:

  • Primary or secondary amine (1.0 eq)

  • Chloroformate (e.0-1.2 eq)

  • Triethylamine or pyridine (1.1-1.5 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve the amine in anhydrous DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Add the base (triethylamine or pyridine) to the solution.

  • Slowly add the chloroformate dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Carbamate Synthesis via 1,1'-Carbonyldiimidazole (CDI)

This procedure outlines the synthesis of a carbamate using CDI, a milder alternative to phosgene-based reagents.

Materials:

  • Alcohol or amine (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.0-1.2 eq)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

Procedure:

  • In a flask under an inert atmosphere, dissolve the alcohol or amine in anhydrous THF.

  • Add CDI portion-wise to the solution at room temperature.

  • If starting with an alcohol, an initial alkoxycarbonylimidazole intermediate is formed. After its formation (typically 1-2 hours), add the amine to the reaction mixture. If starting with an amine, the carbamoyl-imidazole intermediate forms.

  • Stir the reaction at room temperature for 1-20 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the imidazole byproduct.

  • Dry the organic layer, filter, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Protocol 4: Palladium-Catalyzed Oxidative Carbonylation for Carbamate Synthesis

This protocol describes a phosgene-free method for carbamate synthesis through the oxidative carbonylation of an amine and an alcohol.

Materials:

  • Amine (1.0 eq)

  • Alcohol (as solvent or co-solvent)

  • Palladium catalyst (e.g., Pd(OAc)2, PdCl2) (1-5 mol%)

  • Ligand (e.g., triphenylphosphine) (optional)

  • Oxidant (e.g., benzoquinone, O2)

  • Carbon monoxide (CO)

  • Base (e.g., potassium carbonate)

Procedure:

  • To a high-pressure reactor, add the amine, alcohol, palladium catalyst, ligand (if used), and base.

  • Seal the reactor and purge with carbon monoxide.

  • Pressurize the reactor with CO to the desired pressure (e.g., 10-50 atm).

  • If using O2 as the oxidant, introduce it at the required partial pressure.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir for the specified time.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the CO.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation, recrystallization, or column chromatography.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each carbamate synthesis methodology.

isocyanate_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Alcohol Alcohol/Phenol (R-OH) Reaction Nucleophilic Attack Alcohol->Reaction Isocyanate Isocyanate (R'-NCO) Isocyanate->Reaction Carbamate Carbamate (R-O(CO)NH-R') Reaction->Carbamate

Caption: Reaction of an alcohol with an isocyanate.

chloroformate_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Amine Amine (R2NH) Reaction Nucleophilic Acyl Substitution Amine->Reaction Chloroformate Chloroformate (R'-O(CO)Cl) Chloroformate->Reaction Base Base Base->Reaction HCl scavenger Carbamate Carbamate (R2N(CO)OR') Reaction->Carbamate

Caption: Reaction of an amine with a chloroformate.

cdi_synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Alcohol Alcohol (R-OH) Intermediate Alkoxycarbonylimidazole Alcohol->Intermediate CDI CDI CDI->Intermediate Amine Amine (R'2NH) Carbamate Carbamate (R-O(CO)NR'2) Amine->Carbamate Intermediate->Carbamate

Caption: Carbamate synthesis using CDI.

oxidative_carbonylation cluster_reactants Reactants cluster_process Process cluster_product Product Amine Amine CatalyticCycle Pd-Catalyzed Cycle Amine->CatalyticCycle Alcohol Alcohol Alcohol->CatalyticCycle CO CO CO->CatalyticCycle Oxidant Oxidant Oxidant->CatalyticCycle Carbamate Carbamate CatalyticCycle->Carbamate

Caption: Oxidative carbonylation pathway.

References

Unraveling the Genotoxic Threat: A Comparative Analysis of Ethyl Carbamate and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data underscores the significantly higher genotoxic potential of ethyl carbamate's metabolites, particularly vinyl carbamate and its epoxide, compared to the parent compound. This guide offers researchers, scientists, and drug development professionals an objective comparison of their genotoxic effects, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Ethyl carbamate, a compound found in fermented foods and alcoholic beverages, is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), indicating it is "probably carcinogenic to humans."[1] Its carcinogenicity is not direct but arises from its metabolic activation into reactive intermediates that can damage DNA.[1]

Metabolic Activation: The Pathway to Genotoxicity

The primary route of ethyl carbamate's bioactivation is a two-step enzymatic process predominantly catalyzed by the Cytochrome P450 enzyme, CYP2E1.[2][3] Initially, ethyl carbamate is oxidized to vinyl carbamate. Subsequently, vinyl carbamate is converted into the highly reactive vinyl carbamate epoxide.[2][3] This epoxide is an electrophilic molecule that readily binds to DNA, forming adducts that can lead to mutations and initiate carcinogenesis if not repaired.[2][4] An alternative, less prominent pathway involves the formation of N-hydroxyurethane, which can also contribute to oxidative DNA damage.[5]

Metabolic Activation of Ethyl Carbamate Metabolic Activation of Ethyl Carbamate EC Ethyl Carbamate VC Vinyl Carbamate EC->VC CYP2E1 NHU N-hydroxyurethane EC->NHU VCE Vinyl Carbamate Epoxide VC->VCE CYP2E1 DNA_Adducts DNA Adducts (e.g., 1,N⁶-ethenoadenine) VCE->DNA_Adducts Covalent Binding Oxidative_Damage Oxidative DNA Damage NHU->Oxidative_Damage

Metabolic activation of ethyl carbamate.

Quantitative Comparison of Genotoxicity

Experimental studies consistently demonstrate that vinyl carbamate is a more potent genotoxic agent than its parent compound, ethyl carbamate. The ultimate carcinogenic metabolite, vinyl carbamate epoxide, is a strong direct mutagen.[4][5]

Sister Chromatid Exchange (SCE) Induction

The Sister Chromatid Exchange (SCE) assay is a sensitive indicator of genotoxic damage. Studies have shown a significant difference in the potency of ethyl carbamate and vinyl carbamate in inducing SCEs.

CompoundSystemMetabolic Activation (S9)Potency ComparisonReference
Ethyl Carbamate In vivo (mice)N/ACaused dose-dependent increases in SCE.[6][7]
Vinyl Carbamate In vivo (mice)N/AApproximately 30 times more potent than ethyl carbamate in inducing SCEs.[2]
Ethyl Carbamate In vitro (V-79 cells)With or WithoutIneffective in inducing SCE.[1][6]
Vinyl Carbamate In vitro (V-79 cells)WithDoses required to produce a significant increase in SCEs were ~100 times lower than without S9 mix. Induced SCE levels 5-8 times the baseline.[1][6]
Gene Mutagenesis

The Ames test, a bacterial reverse mutation assay, is widely used to assess the mutagenic potential of chemicals.

CompoundSystemMetabolic Activation (S9)ResultsReference
Ethyl Carbamate Salmonella typhimuriumWith or WithoutNot mutagenic.[8][9]
Vinyl Carbamate Salmonella typhimuriumWithMutagenic in strains TA1535 and TA100.[8][9] Gene mutagenesis approaching 600 mutants/10^6 survivors was completely dependent on the S9 mix.[1][6]
Vinyl Carbamate Epoxide Salmonella typhimuriumWithoutStrong direct mutagen in strains TA1535 and TA100.[4][5]
DNA Adduct Formation

The formation of DNA adducts is a critical step in chemical carcinogenesis. The primary pro-mutagenic adducts formed by ethyl carbamate's metabolites are etheno-adducts, such as 1,N⁶-ethenodeoxyadenosine (εdA) and 3,N⁴-ethenodeoxycytidine (εdC).

CompoundAdduct TypeSystemPotency ComparisonReference
Ethyl Carbamate Etheno-DNA adductsIn vivo (mice liver and lung)Induces adduct formation.[10]
Vinyl Carbamate Etheno-DNA adductsIn vivo (mice liver and lung)Approximately threefold more potent in inducing etheno-DNA adducts than ethyl carbamate.[10]
Vinyl Carbamate 1,N⁶-ethenodeoxyadenosine & 3,N⁴-ethenodeoxycytidineIn vivo (mice lungs)Levels were about 70% higher in susceptible mouse strains (A/J and CD-1) compared to resistant strains (C57BL/6).[11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the standard protocols for key genotoxicity assays used in the evaluation of ethyl carbamate and its metabolites.

Experimental Workflow for In Vivo Genotoxicity Testing General Workflow for In Vivo Genotoxicity Studies cluster_animal_phase Animal Phase cluster_sample_collection Sample Collection & Preparation cluster_analysis Analysis Test_Compound Test Compound Administration (e.g., intraperitoneal injection) Tissue_Harvest Tissue/Cell Harvesting (e.g., bone marrow, peripheral blood, liver) Test_Compound->Tissue_Harvest Animal_Model Animal Model Selection (e.g., specific mouse strain) Dose_Selection Dose Range Finding Animal_Model->Dose_Selection Dose_Selection->Test_Compound Cell_Isolation Cell Isolation and Preparation Tissue_Harvest->Cell_Isolation Slide_Preparation Slide Preparation Cell_Isolation->Slide_Preparation Staining Staining (e.g., Giemsa, fluorescent dyes) Slide_Preparation->Staining Microscopy Microscopic Analysis Staining->Microscopy Data_Analysis Data Quantification and Statistical Analysis Microscopy->Data_Analysis

A typical experimental workflow for in vivo genotoxicity assays.
Ames Test (Bacterial Reverse Mutation Assay)

The Ames test assesses the mutagenicity of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Test Strains: Salmonella typhimurium strains such as TA98, TA100, and TA1535 are commonly used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to detect pro-mutagens that require metabolic activation to become mutagenic.

  • Procedure: The bacterial strains are exposed to the test compound at various concentrations on a minimal glucose agar plate lacking histidine. A small amount of histidine is added to allow for a few cell divisions, which is necessary for mutations to be fixed.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after incubation. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vivo Micronucleus Assay

This assay detects chromosomal damage or damage to the mitotic apparatus in erythroblasts of rodents.

  • Animal Model: Typically, mice or rats are used.

  • Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three or more dose levels.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose.

  • Analysis: Smears are prepared and stained to differentiate polychromatic erythrocytes (PCEs, immature) from normochromatic erythrocytes (NCEs, mature). The frequency of micronucleated PCEs (MN-PCEs) is determined by microscopic analysis. A statistically significant, dose-related increase in the frequency of MN-PCEs in treated animals compared to controls indicates a positive result. The ratio of PCEs to NCEs is also assessed as an indicator of cytotoxicity.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: Cells from treated animals or in vitro cultures are embedded in a low-melting-point agarose gel on a microscope slide.

  • Lysis: The cells are lysed using detergents and high salt to remove membranes and histones, leaving behind DNA "nucleoids."

  • Electrophoresis: The slides are placed in an electrophoresis chamber and subjected to an electric field at high pH (for detecting single- and double-strand breaks) or neutral pH (primarily for double-strand breaks).

  • Visualization and Analysis: The DNA is stained with a fluorescent dye. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail." The intensity and length of the tail relative to the head are proportional to the amount of DNA damage. Image analysis software is used to quantify the extent of DNA damage.

Sister Chromatid Exchange (SCE) Assay

This assay detects the reciprocal exchange of DNA between sister chromatids during DNA replication and is a sensitive indicator of genotoxic events.

  • Cell Culture: Proliferating cells (e.g., Chinese Hamster Ovary (CHO) cells or human lymphocytes) are cultured in the presence of 5-bromo-2'-deoxyuridine (BrdU) for two cell cycles.

  • Treatment: The test substance is added to the cell cultures for a defined period.

  • Metaphase Arrest: A mitotic inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The chromosomes are then differentially stained (e.g., using a fluorescent dye followed by Giemsa staining). This results in one chromatid staining darkly and the other lightly, allowing for the visualization of exchanges.

  • Analysis: The number of SCEs per metaphase is scored under a microscope. A significant, dose-dependent increase in the frequency of SCEs in treated cells compared to controls indicates a genotoxic effect.

Conclusion

The evidence strongly indicates that the genotoxicity of ethyl carbamate is mediated through its metabolic activation to vinyl carbamate and vinyl carbamate epoxide. Quantitative data from various assays consistently show that these metabolites are significantly more potent in inducing DNA damage, gene mutations, and chromosomal aberrations than the parent compound. This comparative guide provides a critical resource for understanding the genotoxic risk associated with ethyl carbamate exposure and for designing further research in this area.

References

Comparative Pharmacokinetic Profiles of Carbamate-Based Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of the pharmacokinetic properties of several key carbamate-based drugs. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental to predicting its efficacy, safety, and dosing regimen. The carbamate functional group can significantly influence a molecule's metabolic stability and overall disposition in the body. This document provides quantitative data, detailed experimental methodologies, and visual diagrams to support further research and development in this class of compounds.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for a selection of carbamate-based drugs, providing a quantitative basis for comparison. These parameters are crucial for predicting drug dosage, dosing intervals, and potential for accumulation.

ParameterMethocarbamolCarisoprodolFelbamateRivastigmine (Oral)Physostigmine (IV)
Primary Indication Muscle RelaxantMuscle RelaxantAntiepilepticAlzheimer's DiseaseAnticholinergic Toxicity Reversal
Route of Admin. Oral, IVOralOralOral, TransdermalIV, IM, SC
Tmax (hours) ~2[1]1.5 - 2.0[2]3 - 5[3]~1[4]N/A (IV)
Oral Bioavailability N/ANot Determined[2]>90%[3][5]~36% (3 mg dose)[4]~3%[6]
Plasma Half-life (t½) 1 - 2 hours[7][8][9]~2 hours[2][10]20 - 23 hours[11]~1.5 hours[4][12]~22 minutes (plasma elimination)[13]
Plasma Protein Binding 46% - 50%[7][8]~60%[14]22% - 25%[3]~40%[4][12]N/A
Volume of Distribution (Vd) 0.20 - 0.80 L/kg (Clearance)0.93 - 1.3 L/kg[15]~0.76 L/kg[5]1.8 - 2.7 L/kg[4]46.5 L[13]
Metabolism Hepatic; dealkylation and hydroxylation.[7][8][16]Hepatic; primarily by CYP2C19 to meprobamate.[2][10]Hepatic; CYP2E1 and CYP3A4.[3][5]Primarily via cholinesterase-mediated hydrolysis.[4][12]Hydrolysis by cholinesterases.[17]
Primary Excretion Urine (as metabolites).[7][8]Renal.[10][14]Urine (40-50% unchanged).[3]Urine (as metabolites).[4][12]N/A

Experimental Protocols

The generation of reliable pharmacokinetic data hinges on rigorous and well-defined experimental protocols. Below is a detailed methodology for a typical preclinical in vivo pharmacokinetic study, which serves as a foundation for clinical trials.[18][19]

Objective:

To determine the pharmacokinetic profile of a carbamate-based drug following oral administration in a rodent model.

Animal Model and Housing:
  • Species: Male Sprague-Dawley rats are commonly used.[18]

  • Acclimation: Animals are acclimated to the laboratory environment for at least 3-5 days before the experiment.[20]

  • Housing: Animals are housed in controlled conditions (temperature, humidity, and light-dark cycle) with free access to standard chow and water.

  • Fasting: Animals are typically fasted overnight prior to drug administration to ensure consistent absorption.[18]

Drug Formulation and Administration:
  • Formulation: The drug is formulated in a suitable vehicle (e.g., a solution or suspension in water with a co-solvent like PEG 400 or carboxymethyl cellulose) to ensure stability and bioavailability.

  • Dosing: A single, predetermined dose is administered to each animal via oral gavage.[18] The dose selection is based on prior efficacy and toxicity studies.[18]

Sample Collection:
  • Matrix: Blood is the primary biological matrix collected.

  • Time Points: Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) are collected from the tail vein or another appropriate site.

  • Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS:
  • Principle: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method used for the quantification of the drug and its metabolites in plasma.[18]

  • Sample Preparation: Plasma samples undergo protein precipitation or liquid-liquid extraction to remove interfering substances. A known concentration of an internal standard is added to each sample to ensure accuracy.

  • Analysis: The prepared samples are injected into the LC-MS/MS system. The drug is separated from other components by the liquid chromatography column and then detected and quantified by the mass spectrometer.

Pharmacokinetic Data Analysis:
  • Software: The resulting plasma concentration-time data is analyzed using non-compartmental analysis with specialized pharmacokinetic software.

  • Parameters Calculated: Key parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated.[20][21]

Visualizations

Experimental and Metabolic Pathways

To further elucidate the processes involved, the following diagrams illustrate a typical workflow for an in vivo pharmacokinetic study and a simplified representation of a common metabolic pathway for carbamate drugs.

G cluster_pre Pre-Administration cluster_admin Administration & Sampling cluster_analysis Analysis cluster_post Data Interpretation A Animal Acclimation & Fasting C Oral Gavage Administration A->C B Drug Formulation B->C D Serial Blood Sampling C->D E Plasma Separation (Centrifugation) D->E F LC-MS/MS Quantification E->F G Pharmacokinetic Parameter Calculation F->G

A typical experimental workflow for an in vivo pharmacokinetic study.

G cluster_absorption Absorption cluster_circulation Systemic Circulation cluster_metabolism Hepatic Metabolism cluster_excretion Excretion Drug_Oral Carbamate Drug (Oral) Drug_Plasma Drug in Plasma Drug_Oral->Drug_Plasma GI Tract Liver Liver Drug_Plasma->Liver CYP CYP450 Enzymes (e.g., CYP2C19, CYP3A4) Drug_Plasma->CYP Metabolism Liver->CYP Metabolites Metabolites CYP->Metabolites Urine Renal Excretion (Urine) Metabolites->Urine

Simplified metabolic pathway of a carbamate drug via hepatic CYP450 enzymes.

References

evaluation of different carbamate amines for CO2 stripping processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency and viability of carbon capture technologies hinge on the performance of the chemical solvents used. Aqueous amine solutions are the most mature technology for post-combustion CO2 capture, with the CO2 stripping process (solvent regeneration) being the most energy-intensive and costly step. This guide provides an objective comparison of different carbamate-forming amines—primary and secondary amines that react directly with CO2 to form carbamates—focusing on their performance in the CO2 stripping process. The information presented is supported by experimental data from various scientific sources to aid in the selection of optimal amines for specific applications.

Performance Comparison of Carbamate Amines

The selection of an amine for CO2 capture is a trade-off between several key performance indicators. The ideal amine should exhibit a high CO2 loading capacity, low heat of regeneration, high thermal and oxidative stability, and low corrosivity. The following tables summarize quantitative data for commonly studied amines: Monoethanolamine (MEA), Diethanolamine (DEA), Methyldiethanolamine (MDEA) activated with Piperazine (PZ), 2-Amino-2-methyl-1-propanol (AMP) activated with PZ, and Piperazine (PZ) as a standalone solvent.

Table 1: CO2 Loading Capacity and Regeneration Energy
Amine SolventConcentration (wt%)Lean CO2 Loading (mol CO2/mol amine)Rich CO2 Loading (mol CO2/mol amine)Cyclic Capacity (mol CO2/mol amine)Regeneration Energy (GJ/tonne CO2)Reference Conditions
MEA 30~0.25 - 0.38~0.49 - 0.5~0.12 - 0.253.5 - 7.2Stripper pressure ~1.8 atm.[1]
DEA 20-30-~0.49 - 0.75-2.8 - 4.2Lower regeneration temperatures (70-130°C).
MDEA/PZ 30-50 (varied ratios)~0.036 - 0.24--3.0 - 4.1Stripper pressure 1.3-2.3 bar.[2]
AMP/PZ 30 (varied ratios)---3.4 - 4.7-[2]
PZ 30 (5m)~0.21 - 0.27~0.38 - 0.41~0.11 - 0.201.9 - 2.3Advanced Flash Stripper.[3]

Note: Direct comparison is challenging as experimental conditions vary across studies. The data presented are indicative of the relative performance of each amine system.

Table 2: Thermal Degradation and Corrosion Rates
Amine SolventAmine Loss RateOperating Temperature (°C)Corrosion Rate (mm/year)MaterialReference Conditions
MEA High< 120> 0.1Carbon SteelHigh CO2 loading and temperature increase corrosion.[4][5]
DEA Moderate< 120ModerateCarbon SteelGenerally less corrosive than MEA.[4]
MDEA/PZ Low (for MDEA)up to 150LowCarbon SteelMDEA is thermally stable; PZ enhances rates but can have its own degradation pathways.[6]
AMP High resistance-LowCarbon SteelSterically hindered amine, shows good thermal stability.[7]
PZ Lowup to 150Low (with passivation)Carbon SteelForms a protective FeCO3 layer on carbon steel at high temperatures.[4][5]

Experimental Protocols

A standardized experimental protocol is crucial for the accurate evaluation and comparison of different amine solvents. Below is a synthesized methodology for a typical lab-scale CO2 absorption-stripping experiment.

Objective:

To determine the CO2 cyclic capacity and regeneration energy of an aqueous amine solution.

Apparatus:

A lab-scale absorption and stripping setup typically consists of a gas flow control system, a jacketed glass absorber column packed with structured or random packing, a rich amine feed pump, a heat exchanger, a jacketed glass stripper column with a reboiler at the bottom and a condenser at the top, and analytical equipment for measuring CO2 concentrations in gas and liquid phases.[8][9][10]

Procedure:
  • Solvent Preparation: Prepare an aqueous solution of the amine to be tested at the desired weight percent concentration.

  • System Initialization:

    • Circulate the lean amine solution through the absorber and stripper loop.

    • Heat the reboiler to the desired stripping temperature (typically 100-150°C).[7]

    • Cool the condenser to condense water vapor from the stripped CO2.

  • CO2 Absorption:

    • Introduce a simulated flue gas (e.g., 15% CO2 in N2) at a known flow rate into the bottom of the absorber column.

    • Allow the gas to flow counter-currently to the lean amine solution.

    • Continuously monitor the CO2 concentration in the gas outlet of the absorber until a steady state is reached.

    • Take samples of the rich amine solution from the bottom of the absorber.

  • CO2 Stripping (Regeneration):

    • Pump the rich amine solution through the heat exchanger to preheat it before it enters the top of the stripper.

    • The rich amine flows down the stripper where it is heated by the reboiler, causing the release of CO2.

    • The regenerated (lean) amine is cooled in the heat exchanger and then returned to the absorber.

    • The stripped CO2 and water vapor from the top of the stripper are passed through the condenser. The condensed water is returned to the stripper, and the CO2 is directed to a flow meter and/or gas analyzer.

  • Data Analysis:

    • CO2 Loading: Analyze the lean and rich amine samples for their CO2 content using titration methods or a total organic carbon (TOC) analyzer.[11]

    • Cyclic Capacity: Calculate the difference between the rich and lean CO2 loadings.

    • Regeneration Energy: Measure the heat duty of the reboiler and express it as the energy required per tonne of CO2 regenerated (GJ/tonne CO2).

Visualizations

Chemical Reaction Mechanisms

The reaction of CO2 with primary and secondary amines proceeds through the formation of a zwitterion intermediate, leading to a carbamate.[12] Tertiary amines, lacking a proton on the nitrogen atom, facilitate the hydrolysis of CO2 to form bicarbonate.[13]

CO2_Amine_Reactions cluster_primary_secondary Primary/Secondary Amines cluster_tertiary Tertiary Amines R2NH R₂NH Zwitterion R₂N⁺H-COO⁻ (Zwitterion) R2NH->Zwitterion + CO₂ CO2_1 CO₂ Carbamate R₂N-COO⁻ (Carbamate) Zwitterion->Carbamate + B Protonated_Base BH⁺ Base B R3N R₃N Protonated_Amine R₃NH⁺ R3N->Protonated_Amine + H₂O + CO₂ H2O H₂O CO2_2 CO₂ Bicarbonate HCO₃⁻ Amine_Evaluation_Workflow cluster_lab Laboratory Scale Evaluation cluster_analysis Performance Analysis cluster_pilot Pilot Scale Validation Solvent_Prep Solvent Preparation (Amine + Water) Absorption_Test CO₂ Absorption Test (Determine Rich Loading) Solvent_Prep->Absorption_Test Analytics Liquid Sample Analysis (Titration / TOC) Absorption_Test->Analytics Stripping_Test CO₂ Stripping Test (Determine Lean Loading & Regeneration Energy) Calc_Capacity Calculate Cyclic Capacity Stripping_Test->Calc_Capacity Calc_Energy Calculate Regeneration Energy Stripping_Test->Calc_Energy Analytics->Stripping_Test Degradation_Study Thermal & Oxidative Degradation Study Calc_Capacity->Degradation_Study Calc_Energy->Degradation_Study Corrosion_Test Corrosion Testing Degradation_Study->Corrosion_Test Pilot_Plant Pilot Plant Testing (Continuous Operation) Corrosion_Test->Pilot_Plant Optimization Process Optimization Pilot_Plant->Optimization CO2_Capture_Process Flue_Gas_In Flue Gas with CO₂ Absorber Absorber (40-60°C) Flue_Gas_In->Absorber Treated_Gas_Out Treated Flue Gas Absorber->Treated_Gas_Out Rich_Amine Rich Amine Absorber->Rich_Amine Stripper Stripper (100-150°C) Reboiler Reboiler Stripper->Reboiler Heating & Vapor Return Condenser Condenser Stripper->Condenser CO₂ + H₂O Vapor Lean_Amine Lean Amine Stripper->Lean_Amine Regenerated Lean Amine Heat_Exchanger Heat Exchanger Heat_Exchanger->Stripper Preheated Rich Amine Heat_Exchanger->Lean_Amine Cooled Lean Amine Condenser->Stripper Condensed H₂O CO2_Product Pure CO₂ Condenser->CO2_Product Lean_Amine->Absorber to absorb CO₂ Lean_Amine->Heat_Exchanger Hot Lean Amine Rich_Amine->Heat_Exchanger

References

Comparative Efficacy of Ethyl Carbamate Derivatives: An In Vitro and In Vivo Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of ethyl carbamate derivatives. Due to a lack of publicly available data on the in vitro and in vivo efficacy of ethyl (ethylcarbamoyl)phenylcarbamate, this document presents available in silico predictions for this compound. To illustrate the format of a comprehensive efficacy comparison, this guide uses data from a closely related and well-studied analogue, ethyl-4-bromophenyl carbamate, as a surrogate. The guide compares its performance against conventional acaricides, which serve as alternative treatment options.

Ethyl (ethylcarbamoyl)phenylcarbamate: Current Status

There is no publicly available data from in vitro or in vivo studies detailing the efficacy and potency of ethyl (ethylcarbamoyl)phenylcarbamate against any biological target.[1] However, computational models have been used to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial in early-stage drug development.

In Silico Predicted ADME Profile

Computational predictions suggest that ethyl (ethylcarbamoyl)phenylcarbamate has a favorable pharmacokinetic profile for an orally administered drug candidate, with no violations of Lipinski's Rule of Five.[1]

ADME PropertyPredicted Value/ClassificationImplication in Preclinical Research
Molecular Weight ~222.24 g/mol Complies with Lipinski's Rule of Five (<500), suggesting good potential for absorption.[1]
LogP (Lipophilicity) 2.0 - 2.5An optimal LogP value suggests a balance between solubility and membrane permeability.[1]
Aqueous Solubility (LogS) Moderately SolubleAffects absorption and formulation possibilities; a moderate value is often desirable.[1]
Human Intestinal Absorption HighPredicts good absorption from the gastrointestinal tract following oral administration.[1]
Blood-Brain Barrier (BBB) Permeation Predicted to be BBB non-permeantSuggests the compound is less likely to cause CNS side effects.[1]
CYP450 Inhibition Predicted non-inhibitor of major isoforms (e.g., 2D6, 3A4)Low potential for drug-drug interactions via inhibition of key metabolic enzymes.[1]
Lipinski's Rule of Five 0 ViolationsMeets the criteria for a likely orally bioavailable drug candidate.[1]

Surrogate Compound: Ethyl-4-bromophenyl carbamate Efficacy Studies

As a surrogate to demonstrate a comparative efficacy guide, this section details the in vitro and in vivo performance of ethyl-4-bromophenyl carbamate against the cattle tick, Rhipicephalus microplus. This compound has been shown to be effective against tick strains that are resistant to conventional ixodicides like organophosphates and pyrethroids.[2][3]

In Vitro Efficacy

In vitro studies demonstrate that ethyl-4-bromophenyl carbamate significantly impacts the reproductive capabilities of R. microplus.

ParameterEfficacyTarget Strain(s)
Egg Laying Inhibition >60%Susceptible and resistant strains.[2][4]
Egg Hatching Inhibition Up to 100%Susceptible and resistant strains.[2][4]

The biological effects observed include alteration of vitellogenesis (yolk formation), oocyte development, and inhibition of embryogenesis.[2][4]

In Vivo Efficacy

In vivo studies using a pen test model with infested cattle show high efficacy in reducing the tick population, acting as both an ixodicide (lethal to larvae) and a growth regulator (affecting nymphs and adults).[2][5]

Treatment StageCumulative Reduction of Hatched Larvae (%)Primary Effect
Larvae 98.3%Ixodicide (Lethal Effect).[2][5]
Nymphs 96.1%Growth Regulator.[2][5]
Adults 94.4%Growth Regulator.[2][5]
Average (All Stages) 96.3%N/A.[2][5]

Experimental Protocols & Methodologies

In Vivo Pen Test with Infestation Chambers

This protocol was used to evaluate the in vivo efficacy of ethyl-4-bromophenyl carbamate on different life stages of R. microplus implanted on cattle.[5]

Animals:

  • Twelve steers were randomly distributed into four groups (n=3).

Infestation:

  • Four infestation chambers were attached to the skin on each steer.

  • Approximately 1,000 R. microplus larvae were placed in each chamber.[5][6]

Treatment Formulation:

  • Ethyl-4-bromophenyl carbamate was dissolved in dimethyl sulfoxide and then diluted with distilled water to a final concentration of 0.668 mg/mL.[5] This concentration was previously determined to be the 99% inhibitory concentration for egg hatching in vitro.

Experimental Groups:

  • Group 1 (Larvae Treatment): Chambers were sprayed with the solution on day 2 post-infestation.[5]

  • Group 2 (Nymph Treatment): Chambers were sprayed on day 8 post-infestation.[5]

  • Group 3 (Adult Treatment): Chambers were sprayed on day 16 post-infestation.[5]

  • Group 4 (Control): Chambers were left untreated.[5]

Evaluation Parameters:

  • Percentage of engorged females.

  • Percentage of females laying eggs.

  • Egg production weight.

  • Percentage of egg hatching.[5]

In Vitro Adult Immersion Test (AIT)

The Adult Immersion Test is a standard method to evaluate the efficacy of acaricides against engorged female ticks. Engorged females are collected from host animals and immersed in different concentrations of the test compound. The efficacy is determined by measuring mortality and the impact on reproductive parameters like egg laying and hatchability compared to a control group.

Visualized Workflows and Pathways

Experimental Workflow for In Vivo Pen Test

G cluster_setup Setup cluster_treatment Treatment Application cluster_evaluation Evaluation cluster_result Result A Randomly assign 12 steers to 4 groups (n=3) B Attach 4 infestation chambers per steer A->B C Infest each chamber with ~1000 R. microplus larvae B->C T1 Group 1: Spray at Day 2 (Larvae) C->T1 T2 Group 2: Spray at Day 8 (Nymphs) C->T2 T3 Group 3: Spray at Day 16 (Adults) C->T3 T4 Group 4: Control (No Spray) C->T4 E1 Collect engorged females T1->E1 T2->E1 T3->E1 T4->E1 E2 Measure % egg laying, production, and hatching E1->E2 E3 Calculate cumulative reduction of hatched larvae E2->E3 R Determine Stage-Specific Efficacy E3->R

Caption: Workflow for the in vivo pen test of ethyl-4-bromophenyl carbamate.

Hypothetical Signaling Pathway for Carbamate Acaricidal Action

G cluster_cell Tick Nerve/Reproductive Cell cluster_ach Cholinergic Synapse cluster_repro Reproductive Pathway cluster_outcome Physiological Outcome Carbamate Ethyl Carbamate Derivative AChE Acetylcholinesterase (AChE) Carbamate->AChE Inhibition Vtg Vitellogenesis Signaling Carbamate->Vtg Disruption Apoptosis Apoptosis Induction Carbamate->Apoptosis Paralysis Paralysis / Death AChE->Paralysis ACh Acetylcholine ACh->AChE Hydrolysis Oocyte Oocyte Development Vtg->Oocyte Repro_Fail Reproductive Failure (Inhibited Laying/Hatching) Vtg->Repro_Fail Oocyte->Repro_Fail Apoptosis->Repro_Fail

Caption: Hypothetical pathways for carbamate effects on tick neurology and reproduction.

References

Safety Operating Guide

Proper Disposal of Ethyl Phenylcarbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of ethyl phenylcarbamate is paramount for ensuring the safety of laboratory personnel and protecting the environment. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this chemical.

This compound is classified as harmful if swallowed and is a suspected carcinogen.[1][2] Therefore, all disposal procedures must be conducted in strict accordance with local, state, and federal hazardous waste regulations.[3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5] All handling of this compound should occur in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[4][5]

Step-by-Step Disposal Procedure

  • Waste Characterization: The first step in proper disposal is to determine if the waste is hazardous.[4] Given that this compound is harmful and a suspected carcinogen, it should be managed as hazardous waste.[1][2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible wastes should always be segregated to prevent dangerous chemical reactions.[6]

  • Containerization:

    • Place solid this compound waste in a sturdy, leak-proof container that is chemically compatible with the substance.[6]

    • The container must be kept closed except when adding waste.[6]

    • For liquid waste containing this compound, use a sealable, chemical-resistant container. Secondary containment for liquid waste is recommended to prevent spills.[6]

  • Labeling:

    • Clearly label the waste container with a hazardous waste tag provided by your institution's EHS department.

    • The label must include the full chemical name ("this compound"), the quantity of waste, and the date the container was first used for waste accumulation.[6] Do not use abbreviations.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5][6]

    • Do not accumulate more than 10 gallons of hazardous waste in your laboratory. Schedule regular pick-ups with your EHS department.[6]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal contractor. Never dispose of this compound down the drain, in the regular trash, or by evaporation.[4][6]

    • For carbamate-based pesticides, chemical degradation through alkaline hydrolysis to less toxic products has been suggested as a pre-treatment method before final disposal.[7] However, this should only be performed by trained personnel following a validated and approved protocol.

Disposal of Empty Containers

Empty containers that once held this compound must also be disposed of as hazardous waste unless properly decontaminated.[6]

  • Thoroughly empty the container of all residual chemical.

  • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[6]

  • For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]

  • After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste, in accordance with your institution's policies.

Spill and Accidental Release

In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[5] Avoid generating dust.[4][5] Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[5] Prevent the spill from entering drains or waterways.[5]

Quantitative Data

The following table summarizes key quantitative data for this compound relevant to its hazard profile.

PropertyValueSource
Acute Oral Toxicity (LD50, Rat) 1,809.0 mg/kg[1]
Carcinogenicity Suspected human carcinogen (IARC Group 2A for the related compound urethane)[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste characterize Characterize as Hazardous Waste start->characterize segregate Segregate from Incompatible Waste characterize->segregate containerize Select & Seal Compatible Container segregate->containerize label Label with Hazardous Waste Tag (Full Name, Date, Quantity) containerize->label store Store in Designated Secure Area label->store dispose Arrange Pickup by Licensed Hazardous Waste Contractor store->dispose end End: Compliant Disposal dispose->end

Caption: Workflow for the compliant disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of Ethyl Phenylcarbamate, tailored for researchers, scientists, and drug development professionals. Following these procedural guidelines is essential for ensuring a safe laboratory environment.

This compound is a chemical that requires careful handling to mitigate potential health risks. Adherence to the prescribed personal protective equipment (PPE) and operational protocols is mandatory to prevent exposure and ensure the integrity of your research.

Operational Plan: Step-by-Step Handling Procedures

To ensure safe handling of this compound, a systematic approach from preparation to disposal is critical. The following steps must be followed:

  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Before handling, inspect all required PPE for integrity.

    • Have spill control materials readily available.

  • Handling:

    • Avoid the formation of dust and aerosols.[2][3]

    • Wear the appropriate PPE as specified in the table below.

    • Avoid contact with skin and eyes.[2]

    • Wash hands thoroughly after handling the substance.[1][4]

    • Do not eat, drink, or smoke in the handling area.[4]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

    • Keep away from incompatible materials.

Personal Protective Equipment (PPE) Summary

The following table summarizes the essential personal protective equipment required when handling this compound.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1][2]
Skin - Fire/flame resistant and impervious clothing- Chemical impermeable glovesGloves must satisfy EU Directive 89/686/EEC and the standard EN 374 derived from it[2]
Respiratory Full-face respiratorUse if exposure limits are exceeded or irritation is experienced.[1][2] Conforming to NIOSH (US) or EN 149 (EU)[3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and adhere to regulatory requirements.

  • Waste Collection:

    • Collect waste material in a suitable, labeled, and closed container.

    • Do not mix with other waste streams unless explicitly instructed.

  • Disposal Procedure:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[1][3][5]

    • Do not allow the chemical to enter drains.[2]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep_area Work in a well-ventilated area (e.g., fume hood) check_ppe Inspect Personal Protective Equipment prep_area->check_ppe spill_kit Ensure spill kit is accessible check_ppe->spill_kit don_ppe Wear appropriate PPE spill_kit->don_ppe handle_chem Handle this compound (Avoid dust/aerosol formation) don_ppe->handle_chem wash_hands Wash hands thoroughly after handling handle_chem->wash_hands collect_waste Collect waste in a labeled, closed container handle_chem->collect_waste store_chem Store in a cool, dry, well-ventilated area wash_hands->store_chem container Keep container tightly closed store_chem->container dispose_waste Dispose according to regulations collect_waste->dispose_waste

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.